Suberenone
Description
Suberenone is a natural product found in Boenninghausenia albiflora, Ruta graveolens, and Citrus maxima with data available.
Structure
3D Structure
Properties
CAS No. |
35897-95-1 |
|---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+ |
InChI Key |
GSVYFPMXLIFUDJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC |
Canonical SMILES |
CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
melting_point |
225 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Dibenzosuberenone: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of dibenzosuberenone (B194781) (5H-dibenzo[a,d]cyclohepten-5-one). It also delves into the biological significance of its derivatives, particularly their role as tricyclic antidepressants, and outlines detailed experimental protocols for its synthesis and key reactions.
Core Chemical Structure and Properties
Dibenzosuberenone is a tricyclic organic compound featuring a central seven-membered ring fused to two benzene (B151609) rings.[1] Its structure is characterized by a ketone functional group and an ethylene (B1197577) bridge, giving the molecule a rigid, non-planar conformation.[1] This core structure is the foundational scaffold for numerous pharmacologically active molecules.[2]
Nomenclature and Identifiers
The compound is systematically named tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,9,11,13-heptaen-2-one. Key identifiers are provided in the table below for easy reference.
Physicochemical Properties
Dibenzosuberenone is a pale yellow crystalline powder at room temperature.[3] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of Dibenzosuberenone
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₀O | [4] |
| Molar Mass | 206.24 g/mol | [3][4] |
| CAS Number | 2222-33-5 | [4] |
| Appearance | White to Light yellow powder/crystal | [3] |
| Melting Point | 87-88 °C | [3] |
| Solubility | Soluble in chloroform, ethyl acetate (B1210297). Insoluble in water. | |
| Purity | ≥98% (Commercially available) | [4] |
Synthesis of Dibenzosuberenone
Dibenzosuberenone is most commonly synthesized from its saturated analog, dibenzosuberone (B195587) (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), via a dehydrogenation reaction.[1] A robust and widely cited method involves a radical bromination followed by dehydrohalogenation.[5]
Synthesis Workflow
The overall workflow for the synthesis of dibenzosuberenone from dibenzosuberone is depicted below.
Experimental Protocol: Synthesis from Dibenzosuberone
This protocol outlines the synthesis of dibenzosuberenone via bromination of dibenzosuberone with N-Bromosuccinimide (NBS) and a radical initiator (AIBN), followed by elimination.[5]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve dibenzosuberone (1.0 eq) in anhydrous carbon tetrachloride (CCl₄).
-
Addition of Reagents: Add N-Bromosuccinimide (1.5 eq) and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN, ~5 mol%) to the solution.[5]
-
Radical Bromination: Heat the mixture to reflux (approximately 77°C) and maintain for 20-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Filtration: After completion, cool the reaction mixture to room temperature. The succinimide (B58015) byproduct will precipitate and can be removed by filtration.
-
Dehydrohalogenation: To the filtrate, slowly add triethylamine (a slight excess) to act as a base for the elimination reaction. Stir the mixture at room temperature for 1-2 hours to facilitate the dehydrohalogenation.[5]
-
Workup: Wash the organic mixture with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel (using a solvent system such as toluene (B28343) or a mixture of ethyl acetate and petroleum ether) to yield pure dibenzosuberenone as a yellowish solid.[5]
Spectroscopic and Crystallographic Data
The structural elucidation of dibenzosuberenone is confirmed through various spectroscopic techniques.
Spectroscopic Properties
Table 2: Spectroscopic Data for Dibenzosuberenone
| Technique | Data | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.20 (d, 2H), 7.59 (m, 2H), 7.50 (m, 4H), 7.00 (s, 2H) | [6] |
| ¹³C NMR (CDCl₃) | δ (ppm): 196.4 (C=O), 141.4, 141.0, 138.5, 136.2, 132.4, 129.5, 129.1, 129.0, 127.7, 126.6, 124.6, 33.8, 33.1 (Note: Data for Dibenzosuberone) | [7] |
| Infrared (IR) | ν (cm⁻¹): ~3060 (Aromatic C-H stretch), ~1640 (C=O stretch, conjugated), ~1595 (Aromatic C=C stretch) | |
| Mass Spectrometry (EI) | m/z (%): 206 (M⁺, 78), 178 (100), 177 (13), 176 (20), 152 (11), 89 (13) |
Note on ¹³C NMR: The provided data is for the precursor, dibenzosuberone. The chemical shifts for the aromatic carbons and the carbonyl group in dibenzosuberenone are expected to be similar, with significant differences in the bridge carbons due to the presence of the double bond.
Crystallographic Data
As of the latest available data, a detailed single-crystal X-ray diffraction structure for the parent dibenzosuberenone molecule has not been widely reported in publicly accessible databases. However, crystal structures for its derivatives have been published, confirming the tricyclic core's geometry.
Chemical Reactivity and Derivatization
The chemical reactivity of dibenzosuberenone is dominated by its two primary functional groups: the carbonyl group and the carbon-carbon double bond in the seven-membered ring. These sites allow for extensive derivatization, which is crucial for the synthesis of pharmaceutically active compounds.
Key Reactions
-
Reduction: The carbonyl group can be reduced to a hydroxyl group using agents like sodium borohydride (B1222165) (NaBH₄).
-
Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, most notably Grignard reagents, to form tertiary alcohols. This is a key step in the synthesis of drugs like amitriptyline.
-
Reactions at the Double Bond: The alkene can undergo various addition reactions, including epoxidation and cycloaddition (e.g., Diels-Alder reactions).
Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide
This protocol describes the addition of a methyl group to the carbonyl of dibenzosuberenone, a model for the synthesis of many tricyclic antidepressant precursors.
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a dropping funnel, and an inert gas (Nitrogen or Argon) inlet. All glassware must be scrupulously dry.
-
Reactant Preparation: Dissolve dibenzosuberenone (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) in the reaction flask.
-
Cooling: Cool the ketone solution to 0°C using an ice-water bath to control the exothermic reaction.
-
Grignard Addition: Add a solution of methylmagnesium bromide (CH₃MgBr, 1.2 eq) in ether to the dropping funnel. Add the Grignard reagent dropwise to the stirred ketone solution over 30-60 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the consumption of the starting material by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly quench it by the dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl). This protonates the intermediate alkoxide to form the tertiary alcohol.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Workup: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purification: The crude product, 5-hydroxy-5-methyl-5H-dibenzo[a,d]cycloheptene, can be purified by column chromatography or recrystallization.
Derivatization Workflow
The following diagram illustrates the logical flow of a typical Grignard reaction on the dibenzosuberenone core.
Applications in Drug Development
The dibenzosuberenone scaffold is of paramount importance in medicinal chemistry, primarily as the core of tricyclic antidepressants (TCAs).[1] Derivatives also show promise as anticancer agents, multidrug resistance modulators, and fluorescent chemosensors.
Tricyclic Antidepressants (TCAs)
Many prominent TCAs, including Amitriptyline, Protriptyline, and Cyproheptadine, are synthesized from dibenzosuberenone derivatives.[1] These drugs primarily function as Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).
Mechanism of Action: SNRI Signaling Pathway
TCAs derived from dibenzosuberenone exert their therapeutic effect by blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This action increases the concentration of these neurotransmitters, enhancing neurotransmission.
The signaling pathway is detailed in the diagram below.
This inhibition of reuptake by TCAs leads to a sustained elevation of serotonin and norepinephrine levels in the synapse, which is believed to mediate the therapeutic antidepressant effects. TCAs also interact with other receptors, such as muscarinic, histaminic, and adrenergic receptors, which contributes to their side-effect profile.
Conclusion
Dibenzosuberenone is a versatile and synthetically valuable molecule. Its rigid tricyclic framework serves as a critical starting point for the development of a wide range of compounds, most notably the first-generation tricyclic antidepressants that remain clinically relevant. A thorough understanding of its chemical properties, synthetic routes, and reactivity is essential for medicinal chemists and researchers aiming to design novel therapeutics based on this privileged scaffold. The continued exploration of dibenzosuberenone derivatives holds potential for the discovery of new agents with improved efficacy and safety profiles for treating depression and other neurological disorders.
References
- 1. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 2. 5-二苯并环庚烯酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5H-Dibenzo[a,d]cyclohepten-5-one | SIELC Technologies [sielc.com]
- 4. hmdb.ca [hmdb.ca]
- 5. 5-Dibenzosuberenone(2222-33-5) 1H NMR [m.chemicalbook.com]
- 6. Dibenzosuberone | C15H12O | CID 14589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dibenzosuberone(1210-35-1) 1H NMR spectrum [chemicalbook.com]
An In-depth Technical Guide to Dibenzosuberenone: Synthetic Access and Naturally Occurring Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dibenzosuberenone (B194781), a tricyclic aromatic ketone, is a pivotal scaffold in medicinal chemistry, primarily recognized for its role in the development of antidepressant drugs. While dibenzosuberenone itself is a synthetic compound, its core dibenzocycloheptyl ring structure is found in a class of naturally occurring resveratrol (B1683913) oligomers. This guide provides a comprehensive overview of dibenzosuberenone, detailing its synthetic preparation and exploring the natural sources, isolation methodologies, and biological activities of structurally related natural products, including Hopeaphenol, Vaticanol C, and Diptoindonesin D. This document serves as a technical resource, offering detailed experimental protocols, quantitative data, and visual representations of chemical syntheses, isolation workflows, and relevant biological signaling pathways.
Introduction to Dibenzosuberenone and its Natural Analogs
Dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one) is a valuable synthetic intermediate, most notably utilized in the synthesis of tricyclic antidepressants.[1] Its rigid, fused ring system provides a unique three-dimensional structure for interaction with biological targets. Although no natural sources of dibenzosuberenone have been reported, the dibenzocycloheptyl moiety is a key structural feature of several resveratrol-based oligomers found in various plant species. These natural analogs exhibit a range of interesting biological activities.
This guide will first detail the synthetic routes to access dibenzosuberenone and then delve into the natural sources and isolation of compounds containing the core dibenzocycloheptyl ring system.
Synthesis of Dibenzosuberenone
The preparation of dibenzosuberenone is well-established, with several synthetic routes available. Two common and effective methods are detailed below.
Synthesis via Dehydrogenation of Dibenzosuberone
A prevalent method for synthesizing dibenzosuberenone involves the dehydrogenation of its precursor, dibenzosuberone. This can be achieved through various methods, including microwave-assisted catalytic dehydrogenation.[2]
Experimental Protocol: Microwave-Assisted Dehydrogenation of Dibenzosuberone [2]
-
Reaction Setup: In a 10 ml sealed glass tube suitable for microwave synthesis, combine 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) (0.42 g, 2.0 mmol), diethyl maleate (B1232345) (1 g), and 5% palladium on barium sulfate (B86663) (30 mg).
-
Microwave Irradiation: Heat the mixture using a focused mono-mode microwave reactor at 60 W to a temperature of 200°C for 30 minutes.
-
Workup: After cooling, transfer the reaction mixture to a round-bottom flask using ethanol. Add approximately 5 ml of 20% aqueous potassium hydroxide (B78521) (KOH) and heat to reflux for 10 minutes.
-
Extraction: Extract the aqueous solution with three 10 ml portions of diethyl ether.
-
Purification: Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Analysis: The resulting yellow wax can be analyzed for purity by NMR and TLC, comparing it to a commercial standard.
| Precursor | Reagents | Conditions | Yield | Purity |
| Dibenzosuberone | Diethyl maleate, 5% Pd/BaSO₄, KOH | Microwave, 200°C, 30 min | 96% | >95% (NMR) |
Synthesis from 3-(2-benzoylphenyl)acrylic acid
A newer, high-yielding method involves the intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid, catalyzed by a silver catalyst in the presence of an oxidant.[3]
Experimental Protocol: Decarboxylative Coupling [3]
-
Reaction Setup: In a microwave reactor vessel, combine 3-(2-benzoylphenyl)acrylic acid (25.23 g, 0.1 mol), silver nitrate (B79036) (AgNO₃) (3.40 g, 0.02 mol), potassium persulfate (K₂S₂O₈) (108.12 g, 0.4 mol), and acetonitrile (B52724) (250 ml).
-
Microwave Irradiation: Subject the mixture to microwave radiation at a power of 400W, maintaining the reaction at reflux temperature.
-
Workup: After the reaction is complete, cool the solution to room temperature and filter.
-
Extraction: Add the filtrate to a saturated aqueous sodium bicarbonate solution (500 ml) and extract with dichloromethane (B109758) (3 x 250 ml).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to dryness to obtain the final product.
| Starting Material | Catalyst/Reagents | Conditions | Yield | Purity |
| 3-(2-benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈, Acetonitrile | Microwave, 400W, Reflux | 97.5% | 99.89% |
Diagram of Synthetic Workflow
Caption: Synthetic workflows for dibenzosuberenone.
Natural Sources of Dibenzocycloheptyl Ring System
The dibenzocycloheptyl structural motif is present in a number of resveratrol oligomers, which are naturally occurring polyphenolic compounds. Key examples include Hopeaphenol, Vaticanol C, and Diptoindonesin D.
| Compound | Natural Source(s) | Plant Part(s) |
| Hopeaphenol | Japanese Knotweed (Reynoutria japonica), Shorea species | Rhizomes, Stem Bark |
| Vaticanol C | Vatica rassak | Stem Bark |
| Diptoindonesin D | Shorea roxburghii, Hopea dryobalanoides | Stem Bark |
Isolation of Natural Dibenzocycloheptyl-Containing Compounds
The isolation of these resveratrol oligomers from their natural sources typically involves solvent extraction followed by chromatographic purification.
General Isolation Workflow
The general procedure for isolating these compounds is outlined below. Specific details for each compound may vary.
Diagram of General Isolation Workflow
Caption: General workflow for isolating resveratrol oligomers.
Experimental Protocols for Isolation
Protocol 1: General Acetone (B3395972) Extraction of Shorea Bark [4][5]
-
Preparation: Air-dry the stem bark of the Shorea species and grind it into a fine powder.
-
Extraction: Macerate the powdered bark in acetone at room temperature. This process is typically repeated three times, with each maceration lasting 24 hours.
-
Concentration: Filter the combined acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude acetone extract.
Protocol 2: Silica Gel Column Chromatography for Purification
-
Column Preparation: Prepare a silica gel column (e.g., Silica Gel G heated at 105°C for 30 minutes) and pack it using a wet packing method with a suitable non-polar solvent.
-
Sample Loading: Dissolve the crude extract or a fraction from VLC in a minimal amount of a suitable solvent (e.g., methanol) and load it onto the column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. A common eluent system is a mixture of chloroform and methanol, starting with a low ratio of methanol and gradually increasing it (e.g., 10:1 chloroform:methanol).
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
Protocol 3: Preparative Thin-Layer Chromatography (Prep-TLC) [6][7]
-
Plate Preparation: Use a preparative TLC plate (e.g., 20 x 20 cm with a 250-2000 µm thick silica layer).
-
Sample Application: Dissolve the partially purified fraction in a suitable solvent and apply it as a thin band along the origin of the plate.
-
Development: Develop the plate in a chamber with an appropriate solvent system that provides good separation of the target compound.
-
Visualization and Isolation: Visualize the separated bands under UV light. Scrape the silica gel of the band corresponding to the desired compound.
-
Extraction: Extract the compound from the silica gel using a polar solvent such as methanol. Filter and evaporate the solvent to obtain the purified compound.
Biological Activities and Signaling Pathways
The naturally occurring dibenzocycloheptyl-containing compounds exhibit significant biological activities.
Hopeaphenol: AMPK Pathway Activation
Hopeaphenol has been shown to exert cardioprotective effects by activating the AMP-activated protein kinase (AMPK) signaling pathway.[8] This activation leads to improved mitochondrial function and a reduction in cardiac hypertrophy.
Diagram of Hopeaphenol's Effect on the AMPK Pathway
References
- 1. Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. arkat-usa.org [arkat-usa.org]
- 3. chm.bris.ac.uk [chm.bris.ac.uk]
- 4. Effect of acetone extract from stem bark of Acacia species (A. dealbata, A. ferruginea and A. leucophloea) on antioxidant enzymes status in hydrogen peroxide-induced HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ejournal.upi.edu [ejournal.upi.edu]
- 6. researchgate.net [researchgate.net]
- 7. How To [chem.rochester.edu]
- 8. researchgate.net [researchgate.net]
The Pivotal Role of Dibenzosuberenone in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzosuberenone (B194781) core, a tricyclic ketone, represents a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure has served as a versatile template for the design and synthesis of a multitude of biologically active compounds. This technical guide provides an in-depth review of the synthesis, mechanism of action, and therapeutic applications of dibenzosuberenone derivatives, with a focus on quantitative data, detailed experimental protocols, and the elucidation of key signaling pathways.
Quantitative Biological Activity of Dibenzosuberenone Derivatives
The therapeutic potential of dibenzosuberenone derivatives is underscored by their potent biological activities across various targets. The following tables summarize key quantitative data for representative compounds.
Table 1: Inhibition of p38α Mitogen-Activated Protein Kinase (MAPK) by Dibenzosuberenone Derivatives
| Compound | Structure | IC50 (nM) for p38α | Reference |
| Skepinone-L | (Structure not available in search results) | 5 | [1] |
| 12a | (Structure not available in search results) | 19.2 | [2] |
| 13a | (Structure not available in search results) | 6.40 | [2] |
| 13b | (Structure not available in search results) | 4.20 | [2] |
Table 2: Anticancer Activity of Dibenzoxanthene Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| 6c | NB4 (Acute promyelocytic leukemia) | 0.82 | [3] |
| 6e | NB4 (Acute promyelocytic leukemia) | 0.96 | [3] |
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide experimental protocols for the synthesis of key dibenzosuberenone-based structures.
Synthesis of Brominated Tricyclic Antidepressant Analogs from Dibenzosuberone (B195587)
This protocol details the synthesis of brominated derivatives of amitriptyline (B1667244) and noxiptiline, demonstrating the utility of dibenzosuberone as a starting material for generating analogs of established drugs.
1. Preparation of 3,7-Dibromo-5-hydroxyimino-10,11-dihydro-5H-dibenzo[a,d]cyclohepta-1,4-diene (9) [4][5]
-
To a solution of 3,7-dibromodibenzosuberone (10.98 g, 30 mmol) in absolute ethanol (B145695) (100 mL), add hydroxylamine (B1172632) hydrochloride (8.33 g, 120 mmol) and pyridine (B92270) (9.67 g, 120 mmol).
-
Stir the reaction mixture under reflux for 24 hours.
-
Add an additional four equivalents of hydroxylamine hydrochloride (8.33 g, 120 mmol) and pyridine (9.67 g, 120 mmol).
-
Continue stirring under reflux for 100 hours.
-
After cooling, pour the reaction mixture into water (300 mL), acidify with concentrated hydrochloric acid, and extract with ethyl acetate (B1210297) (3 x 100 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate (B86663) and evaporate the solvent.
-
Add hot n-hexane (100 mL) to the residue to precipitate the product. Filter the colorless crystals.
2. O-Alkylation for the Synthesis of a Noxiptiline Analog (1) [4][5]
-
Heat a mixture of the ketoxime 9 (2.1 g, 5.51 mmol), 2-dimethylamino-ethylchloride hydrochloride (0.95 g, 6.61 mmol), and potassium carbonate (1.68 g, 12 mmol) in acetone.
-
Maintain the reaction for 15 hours under an inert atmosphere.
-
After cooling to room temperature, filter off the precipitate.
-
Remove the solvent from the filtrate under reduced pressure to obtain the product as a brown oil, which crystallizes on cooling.
3. Grignard Reaction for the Synthesis of an Amitriptyline Analog Precursor [4]
-
Preparation of the Grignard Reagent:
-
Prepare the free base of N,N-dimethylamino-1-propyl-chloride by dissolving the hydrochloride salt (2.5 g) in dry THF (20 mL), adding CaH₂ (1.0 g), stirring for one hour, and filtering.
-
Add this freshly prepared filtrate dropwise over 30 minutes to a mixture of Mg-turnings (0.51 g) and a crystal of iodine in dry THF (20 mL).
-
Heat the reaction mixture with stirring for 2 hours.
-
-
Reaction with Dibenzosuberone Derivative:
-
Cool the solution of the Grignard reagent to 0 °C.
-
Add a solution of 3,7-dibromodibenzosuberone (3.66 g) in THF (50 mL) dropwise.
-
Stir the mixture at room temperature overnight.
-
Pour the reaction mixture into a saturated solution of sodium chloride and extract with dichloromethane (B109758) (3 x 30 mL).
-
Dry the combined organic extracts over anhydrous sodium sulfate and evaporate the solvent.
-
Purify the product by column chromatography on SiO₂ with dichloromethane/methanol (9:1) as the eluent.
-
4. Dehydration to Yield the Amitriptyline Analog (2) [4][5]
-
Dissolve the hydroxy derivative obtained from the Grignard reaction (0.2 g, 0.44 mmol) in 85% sulfuric acid (20 mL).
-
Stir the solution for 3 hours at 4 °C.
-
Slowly dilute the reaction mixture with cold water, make it alkaline with sodium hydroxide, and extract with dichloromethane (3 x 30 mL).
-
Dry the combined organic extracts and evaporate the solvent to yield the final product.
Inverse-Electron-Demand Diels-Alder Reaction of Dibenzosuberenone
The inverse-electron-demand Diels-Alder (IEDDA) reaction is a powerful tool for the synthesis of heterocyclic compounds. This protocol outlines a general procedure for the reaction of dibenzosuberenone with a tetrazine derivative.[1][6][7][8]
-
In a sealed tube, dissolve dibenzosuberenone (1 equivalent) and the desired s-tetrazine derivative (1.1 equivalents) in toluene.
-
Heat the mixture at a temperature ranging from 100-125 °C for 2-48 hours, depending on the reactivity of the tetrazine.
-
Monitor the reaction progress by observing the disappearance of the characteristic color of the tetrazine.
-
Upon completion, cool the reaction mixture and purify the resulting dihydropyridazine (B8628806) or pyridazine (B1198779) product by column chromatography.
Signaling Pathways and Mechanisms of Action
Understanding the molecular pathways modulated by dibenzosuberenone derivatives is paramount for rational drug design and development.
p38 MAPK Signaling Pathway
Several dibenzosuberenone derivatives, such as Skepinone-L, are potent inhibitors of p38 mitogen-activated protein kinase (MAPK), a key regulator of inflammatory responses.[9][10][11] The p38 MAPK signaling cascade is a three-tiered kinase module that responds to various stress stimuli.
Mechanism of Tricyclic Antidepressants
Many classical tricyclic antidepressants (TCAs), such as amitriptyline, are derived from the dibenzosuberone or related scaffolds. Their primary mechanism of action involves the inhibition of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) transporters in the presynaptic terminal, leading to increased concentrations of these neurotransmitters in the synaptic cleft.[12][13][14][15]
Apoptosis Induction in Cancer Cells
Recent studies have explored dibenzofused heterocyclic compounds for their anticancer properties. Some derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells through the mitochondrial pathway.[16][17][18][19] This involves the modulation of pro- and anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death.
References
- 1. medsci.org [medsci.org]
- 2. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors [mdpi.com]
- 3. data.epo.org [data.epo.org]
- 4. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The Tetrazine Ligation: Fast Bioconjugation based on Inverse-electron-demand Diels-Alder Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tetrazine ligation: fast bioconjugation based on inverse-electron-demand Diels-Alder reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. researchgate.net [researchgate.net]
- 13. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 14. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthetic Dibenzoxanthene Derivatives Induce Apoptosis Through Mitochondrial Pathway in Human Hepatocellular Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pyrrole‐Tethered Bisbenzoxazole Derivatives: Apoptosis‐Inducing Agents Targeting Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Targeting apoptotic pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Dibenzosuberenone Scaffold: A Privileged Core for Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The dibenzosuberenone (B194781) core, a rigid tricyclic system composed of a central seven-membered ring fused to two benzene (B151609) rings, represents a "privileged scaffold" in medicinal chemistry. Its unique conformational properties and synthetic tractability have made it a cornerstone in the development of a diverse range of therapeutic agents. This guide provides a comprehensive overview of the dibenzosuberenone scaffold, its applications in drug design, and the experimental methodologies used in its evaluation.
Therapeutic Applications of the Dibenzosuberenone Scaffold
The versatility of the dibenzosuberenone scaffold is evident in its wide array of biological activities.[1][2] Derivatives have shown significant potential in several therapeutic areas:
-
Antidepressant Activity: The most well-known application is in the development of tricyclic antidepressants (TCAs).[3][4] Compounds like amitriptyline (B1667244) are potent inhibitors of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, increasing the synaptic availability of these neurotransmitters.[3][5][6]
-
Antihistaminic and Antiserotonergic Activity: Derivatives such as cyproheptadine (B85728) are potent antagonists of histamine (B1213489) H1 and serotonin 5-HT2 receptors, making them useful in the treatment of allergies and serotonin syndrome.[7][8][9][10][11]
-
Anticancer Activity: Emerging research has highlighted the potential of dibenzosuberenone-based compounds as anticancer agents.[12][13][14] Some derivatives have been shown to inhibit tubulin polymerization, a critical process in cell division, making them attractive candidates for cancer chemotherapy.[15][16]
-
Neuroprotective Effects: The scaffold has been explored for its neuroprotective properties, with potential applications in neurodegenerative diseases.[17]
Quantitative Bioactivity Data
The following tables summarize key quantitative data for representative dibenzosuberenone-based drugs, showcasing their binding affinities and pharmacokinetic profiles.
Table 1: Binding Affinities (Ki, nM) of Amitriptyline and Cyproheptadine for Various Receptors and Transporters
| Target | Amitriptyline (Ki, nM) | Cyproheptadine (Ki, nM) |
| Serotonin Transporter (SERT) | 4.3 | - |
| Norepinephrine Transporter (NET) | 100 | - |
| Histamine H1 Receptor | 1.1 | 0.9 |
| Serotonin 5-HT2A Receptor | 2.2 | 0.55 |
| Serotonin 5-HT2C Receptor | 3.2 | 1.1 |
| α1-Adrenergic Receptor | 10 | - |
| Muscarinic Acetylcholine Receptor | 18 | 9.0 |
Data compiled from various sources.[5][7]
Table 2: Pharmacokinetic Parameters of Amitriptyline and Cyproheptadine
| Parameter | Amitriptyline | Cyproheptadine |
| Bioavailability | 33-62%[18] | Well-absorbed[7] |
| Peak Plasma Concentration (Tmax) | ~4 hours[5] | 1-3 hours[7] |
| Protein Binding | 96%[5] | - |
| Metabolism | Hepatic (CYP2D6, CYP2C19, CYP3A4)[5][19][20] | Liver[21] |
| Elimination Half-life | 10-28 hours[18] | ~8 hours[7] |
| Excretion | Urine (as metabolites)[20] | Urine and feces (as metabolites)[22][23] |
Experimental Protocols
This section details key experimental methodologies for the synthesis and biological evaluation of dibenzosuberenone derivatives.
Synthesis of Dibenzosuberenone Derivatives
The synthesis of dibenzosuberenone derivatives often involves multi-step sequences.[12][13][24] A common strategy involves the construction of the tricyclic core followed by functionalization.
Example Protocol: Synthesis of a Brominated Amitriptyline Analog [24]
-
Grignard Reaction: A solution of N,N-dimethylamino-1-propyl-chloride in dry THF is prepared and added to magnesium turnings with a crystal of iodine to initiate the Grignard reagent formation. The reaction mixture is heated for 2 hours. A solution of a brominated dibenzosuberone (B195587) in THF is then added dropwise at 0°C, and the mixture is stirred overnight at room temperature. The reaction is quenched with a saturated sodium chloride solution and extracted with dichloromethane. The organic layer is dried and evaporated, and the product is purified by column chromatography.[24]
-
Dehydration: The alcohol intermediate from the Grignard reaction is dissolved in 85% sulfuric acid and stirred for 3 hours at 4°C. The reaction mixture is then diluted with cold water, basified with sodium hydroxide, and extracted with dichloromethane. The organic layer is dried and the solvent is evaporated to yield the final product.[24]
Biological Evaluation Protocols
3.2.1. Serotonin and Norepinephrine Reuptake Inhibition Assays
These assays are crucial for evaluating the antidepressant potential of dibenzosuberenone derivatives.[25][26]
Protocol: Radioligand Uptake Assay [25][27]
-
Preparation: Prepare synaptosomes from rat brain tissue or use cells stably expressing human SERT or NET.
-
Incubation: Incubate the synaptosomes or cells with a radiolabeled substrate (e.g., [³H]5-HT or [³H]NE) and varying concentrations of the test compound.
-
Termination: Terminate the uptake reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific uptake of the radiolabeled substrate.
3.2.2. Radioligand Binding Assay
This assay is used to determine the binding affinity of compounds to specific receptors.[28][29]
Protocol: Competitive Radioligand Binding Assay [29]
-
Membrane Preparation: Prepare cell membranes from cells expressing the target receptor.
-
Incubation: Incubate the cell membranes with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioligand by scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
3.2.3. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of compounds on cancer cell lines.[30][31][32][33]
Protocol: MTT Cell Viability Assay [30][31][32][33]
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the dibenzosuberenone derivative for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The biological effects of dibenzosuberenone derivatives are mediated through their interaction with various signaling pathways.
Antidepressant Mechanism of Action
The primary mechanism of action of dibenzosuberenone-based antidepressants like amitriptyline is the inhibition of serotonin and norepinephrine reuptake.[1][5][6] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of action of dibenzosuberenone-based antidepressants.
Anticancer Mechanism of Action: Inhibition of Tubulin Polymerization
Certain dibenzosuberenone derivatives exert their anticancer effects by interfering with microtubule dynamics, which are essential for cell division.[15][16] These compounds bind to tubulin, preventing its polymerization into microtubules. This disruption of the cytoskeleton leads to cell cycle arrest and apoptosis.
Caption: Inhibition of tubulin polymerization by dibenzosuberenone derivatives.
Neuroprotective Signaling Pathways
While the precise mechanisms for dibenzosuberenone-induced neuroprotection are still under investigation, potential pathways include the modulation of neurotrophic factor signaling and the reduction of oxidative stress.[14][17]
Caption: Potential neuroprotective signaling pathways modulated by dibenzosuberenone derivatives.
Conclusion
The dibenzosuberenone scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. Its proven success in targeting a range of biological entities, from neurotransmitter transporters to cytoskeletal proteins, underscores its significance in medicinal chemistry. Future research will likely focus on further exploring the therapeutic potential of this versatile scaffold in areas such as oncology and neurodegenerative diseases, driven by a deeper understanding of its structure-activity relationships and mechanisms of action.
References
- 1. droracle.ai [droracle.ai]
- 2. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. pharmacyfreak.com [pharmacyfreak.com]
- 6. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Cyproheptadine Hydrochloride? [synapse.patsnap.com]
- 8. Cyproheptadine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 9. droracle.ai [droracle.ai]
- 10. What is Cyproheptadine Hydrochloride used for? [synapse.patsnap.com]
- 11. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 13. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzosuberene and Tetracyclic Analogues as Colchicine Site Inhibitors of Tubulin Polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 18. centaurpharma.com [centaurpharma.com]
- 19. wikem.org [wikem.org]
- 20. medcentral.com [medcentral.com]
- 21. drugs.com [drugs.com]
- 22. mdpi.com [mdpi.com]
- 23. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bioivt.com [bioivt.com]
- 25. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 26. Receptor-Ligand Binding Assays [labome.com]
- 27. giffordbioscience.com [giffordbioscience.com]
- 28. giffordbioscience.com [giffordbioscience.com]
- 29. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 31. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 32. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 33. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]
Pharmacological Profile of Dibenzosuberenone Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzosuberenone (B194781) scaffold, a tricyclic ring system, is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. This technical guide provides a comprehensive overview of the pharmacological profile of dibenzosuberenone derivatives, detailing their mechanisms of action, receptor binding affinities, and therapeutic applications. The information is presented to aid researchers and drug development professionals in the exploration and development of novel therapeutics based on this versatile chemical moiety.
Core Pharmacological Activities
Dibenzosuberenone derivatives have demonstrated a wide spectrum of biological activities, including antidepressant, anticancer, neuroprotective, anti-inflammatory, and antimicrobial effects. Their pharmacological diversity stems from their ability to interact with a variety of biological targets.
Antidepressant and Antipsychotic Activity
Many dibenzosuberenone-based compounds are well-established tricyclic antidepressants (TCAs) and antipsychotics. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems.
Quantitative Data: Receptor and Transporter Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of representative dibenzosuberenone derivatives for key receptors and transporters involved in neurotransmission. Lower Ki values indicate higher binding affinity.
| Compound | Target | Kᵢ (nM) | Primary Action |
| Amitriptyline | Serotonin (B10506) Transporter (SERT) | 4.3 | Serotonin Reuptake Inhibition |
| Norepinephrine Transporter (NET) | 35 | Norepinephrine Reuptake Inhibition | |
| Histamine H₁ Receptor | 1.1 | Antagonist | |
| Muscarinic M₁ Receptor | 18 | Antagonist | |
| 5-HT₂ₐ Receptor | 2.6 | Antagonist | |
| Protriptyline | Norepinephrine Transporter (NET) | 1.41[1] | Norepinephrine Reuptake Inhibition |
| Serotonin Transporter (SERT) | 19.6[1] | Serotonin Reuptake Inhibition | |
| Dopamine Transporter (DAT) | 2100[1] | Dopamine Reuptake Inhibition | |
| Cyproheptadine | Histamine H₁ Receptor | 0.4 | Antagonist |
| 5-HT₂ₐ Receptor | 0.5 | Antagonist | |
| Muscarinic Receptors (M₁-M₅) | ~100 (non-selective)[2] | Antagonist | |
| Dopamine D₂ Receptor | 130 | Antagonist | |
| Dizocilpine (MK-801) | NMDA Receptor (PCP site) | 37.2[3] | Non-competitive Antagonist |
Anticancer Activity
Several dibenzosuberenone derivatives have been investigated for their potential as anticancer agents. Their mechanisms often involve the inhibition of cell proliferation and the induction of apoptosis.
Quantitative Data: In Vitro Anticancer Activity
The following table presents the half-maximal inhibitory concentration (IC₅₀ in µM) of various dibenzosuberenone and related compounds against different cancer cell lines. Lower IC₅₀ values indicate greater potency.
| Compound | Cell Line | IC₅₀ (µM) | Cancer Type |
| Stilbene-based derivative 1d | HCT116 | 18[4] | Colon Cancer |
| Dibromodibenzoazepine AZ9 | BT20 | 0.54 ± 0.09[5] | Breast Cancer |
| MCF7 | 1.83 ± 0.87[5] | Breast Cancer | |
| MDA-MB-231 | 3.88 ± 0.15[5] | Breast Cancer | |
| HT29 | 5.31 ± 0.38[5] | Colon Cancer | |
| Zosuquidar (B1662489) | Various MDR cell lines | 6 - 16[6] | Multidrug Resistant Cancers |
Multidrug Resistance Modulation
Zosuquidar, a dibenzosuberenone derivative, is a potent inhibitor of P-glycoprotein (P-gp), a key transporter involved in multidrug resistance (MDR) in cancer cells.
Quantitative Data: P-glycoprotein Inhibition
| Compound | Parameter | Value (nM) | Cell Line/System |
| Zosuquidar (LY335979) | Kᵢ | 59[7] | P-glycoprotein |
| IC₅₀ | 1.2[8] | HL60/VCR (P-gp overexpressing) | |
| Apparent IC₅₀ (etoposide transport) | 5.80 ± 1.70[9] | Caco-2 cells (secretory) | |
| Apparent IC₅₀ (etoposide transport) | 9.50 ± 5.61[9] | Caco-2 cells (absorptive) |
Neuroprotective Activity
Dibenzosuberenone compounds have shown promise in protecting neurons from various insults, suggesting potential applications in neurodegenerative diseases. Dizocilpine (MK-801), a non-competitive NMDA receptor antagonist, is a well-studied example, although its clinical use is limited by side effects.
Anti-inflammatory Activity
Derivatives of the dibenzosuberenone scaffold have been shown to possess anti-inflammatory properties, often through the modulation of key inflammatory pathways.
Antimicrobial Activity
Certain benzosuberone derivatives have demonstrated activity against a range of bacterial and fungal pathogens.
Quantitative Data: Antimicrobial Activity
The following table shows the Minimum Inhibitory Concentration (MIC in µg/mL) for some synthetic benzosuberone derivatives.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. flavus (MIC, µg/mL) |
| Compound 7b | 250 | - | 250 | 250 | 250 |
| Compound 9 | 250 | - | 250 | 250 | 250 |
| Compound 13 | 125[10] | 250[10] | - | - | - |
| Compound 14 | 125[10] | 250[10] | - | - | - |
Key Signaling Pathways
The diverse pharmacological effects of dibenzosuberenone compounds are mediated through their interaction with several critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for rational drug design.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of dibenzosuberenone compounds.
Radioligand Binding Assay for Serotonin Receptors
This protocol outlines the procedure for determining the binding affinity of a test compound for serotonin receptors (e.g., 5-HT₁ₐ, 5-HT₂ₐ) using a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes prepared from cells expressing the human serotonin receptor subtype of interest or from brain tissue (e.g., rat cortex).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁ₐ, [³H]ketanserin for 5-HT₂ₐ).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific Binding (NSB) Agent: A high concentration of a non-radiolabeled ligand that binds to the same receptor (e.g., 10 µM serotonin).
-
Test Compound: Dibenzosuberenone derivative of interest, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer to a final protein concentration of 100-200 µg/mL.
-
Assay Setup: In a 96-well plate, add in triplicate:
-
Total Binding (TB) wells: 50 µL of assay buffer.
-
Non-specific Binding (NSB) wells: 50 µL of NSB agent.
-
Competition wells: 50 µL of the test compound at various concentrations.
-
-
Add 50 µL of the radioligand (at a concentration close to its Kₔ) to all wells.
-
Add 100 µL of the membrane preparation to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the average DPM from the NSB wells from the DPM of all other wells.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Cell Line: Human cancer cell line of interest (e.g., HCT116, MCF-7).
-
Culture Medium: Appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compound: Dibenzosuberenone derivative dissolved in DMSO and serially diluted.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the MTT into formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of cell viability against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
LPS-Induced Nitric Oxide Production Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
LPS: Lipopolysaccharide from E. coli.
-
Test Compound: Dibenzosuberenone derivative dissolved in DMSO and serially diluted.
-
Griess Reagent: A mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid.
-
Nitrite (B80452) Standard: Sodium nitrite for generating a standard curve.
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Add LPS (1 µg/mL) to all wells except the negative control wells and incubate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of each component of the Griess reagent and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
Data Analysis:
-
Calculate the concentration of nitrite in each sample using the standard curve.
-
Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control.
-
Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value.
Conclusion
The dibenzosuberenone scaffold represents a highly valuable framework in the development of new therapeutic agents. Its derivatives have demonstrated significant activity across a range of pharmacological targets, leading to established drugs and promising new candidates for the treatment of depression, cancer, and other conditions. This guide has provided a summary of their pharmacological profile, including quantitative data on their binding affinities and cytotoxic effects, detailed experimental protocols for their characterization, and visualizations of key signaling pathways they may modulate.
Further research is warranted to fully elucidate the structure-activity relationships for various therapeutic targets and to explore the potential of novel dibenzosuberenone derivatives with improved efficacy and safety profiles. In particular, more detailed in vivo studies and the exploration of their effects on a wider range of biological targets will be crucial for the future development of this important class of compounds.
References
- 1. Protriptyline - Wikipedia [en.wikipedia.org]
- 2. Cyproheptadine displays high affinity for muscarinic receptors but does not discriminate between receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. apexbt.com [apexbt.com]
- 9. Oral etoposide and zosuquidar bioavailability in rats: Effect of co-administration and in vitro-in vivo correlation of P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. alliedacademies.org [alliedacademies.org]
In Silico Modeling of Dibenzosuberenone Receptor Binding: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dibenzosuberenone (B194781) and its derivatives represent a significant class of tricyclic compounds with a wide spectrum of biological activities. Notably, they are cornerstone antidepressants, but also exhibit potential in treating cancer and other conditions. Understanding the molecular interactions between these compounds and their biological targets is paramount for rational drug design and development. This technical guide provides a comprehensive overview of the in silico modeling of dibenzosuberenone receptor binding, summarizing key quantitative data, detailing experimental and computational protocols, and visualizing relevant biological pathways and workflows.
Introduction to Dibenzosuberenone and its Derivatives
Dibenzosuberenone is a tricyclic aromatic compound that serves as the chemical backbone for a variety of pharmacologically active molecules. Its rigid, three-ring structure provides a scaffold for diverse chemical modifications, leading to derivatives with a broad range of receptor binding profiles and therapeutic effects. The most well-known derivatives include tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and noxiptiline. However, the therapeutic potential of this chemical class extends beyond depression, with compounds like Skepinone-L showing potent inhibition of p38 MAP kinase.
The versatility of the dibenzosuberenone core stems from its ability to be functionalized at various positions, influencing its steric and electronic properties and thereby its affinity for different biological targets. This guide focuses on the computational approaches used to elucidate these structure-activity relationships (SAR) and to predict the binding of dibenzosuberenone derivatives to their respective receptors.
Key Receptor Targets and Binding Affinities
Dibenzosuberenone derivatives interact with a multitude of receptor systems, contributing to both their therapeutic effects and side-effect profiles. The primary targets include monoamine transporters and G-protein coupled receptors (GPCRs), as well as intracellular kinases.
Data Presentation: Quantitative Binding Data
The following tables summarize the available quantitative data on the binding affinities (Ki or IC50 values) of representative dibenzosuberenone derivatives for their key molecular targets.
| Derivative | Target Receptor/Transporter | Binding Affinity (Ki) [nM] | Reference |
| Amitriptyline | Serotonin Transporter (SERT) | 3.45 | [1] |
| Norepinephrine Transporter (NET) | 20 - 50 | ||
| Histamine H1 Receptor | 0.5 - 1.1 | [1] | |
| Muscarinic Acetylcholine Receptor (M1-M5) | 11 - 24 | [1] | |
| Alpha-1 Adrenergic Receptor | 4.4 | [1] | |
| Dopamine (B1211576) D2 Receptor | ~100 - 300 | [2] | |
| Noxiptiline | Histamine H1 Receptor | ~10 | [3] |
| Muscarinic Acetylcholine Receptor | ~50 | ||
| Skepinone-L | p38α MAP Kinase | 5 (IC50) | [4][5][6] |
| p38β MAP Kinase | 97% inhibition at 1 µM | [5] |
Note: Binding affinities can vary depending on the experimental conditions and assay used. The values presented here are approximate and intended for comparative purposes.
Signaling Pathways
The interaction of dibenzosuberenone derivatives with their target receptors initiates a cascade of intracellular signaling events. Understanding these pathways is crucial for predicting the downstream cellular and physiological effects of these compounds.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway
The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[7] It is a three-tiered kinase module involving a MAPKKK (e.g., ASK1, TAK1), a MAPKK (e.g., MKK3, MKK6), and p38 MAPK.[8][9] Once activated by dual phosphorylation on a TGY motif, p38 MAPK phosphorylates a variety of downstream substrates, including other kinases and transcription factors, leading to a cellular response.[8]
Dopamine Receptor Signaling Pathway
Dopamine receptors are GPCRs that are central to many neurological processes. They are broadly classified into D1-like (D1, D5) and D2-like (D2, D3, D4) families. D1-like receptors typically couple to Gαs/olf to stimulate adenylyl cyclase and increase cyclic AMP (cAMP) levels.[10][][12] Conversely, D2-like receptors couple to Gαi/o to inhibit adenylyl cyclase and decrease cAMP levels.[10][][12] These pathways have numerous downstream effectors that modulate neuronal activity.
Experimental and Computational Protocols
A combination of experimental and computational techniques is employed to characterize the binding of dibenzosuberenone derivatives to their receptors.
Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a ligand for its receptor. The following is a generalized protocol for a competitive binding assay.
Detailed Methodology:
-
Membrane Preparation: Tissues or cells expressing the target receptor are homogenized and centrifuged to isolate the membrane fraction containing the receptors.
-
Incubation: The membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand (e.g., [3H]citalopram for SERT) and varying concentrations of the unlabeled dibenzosuberenone derivative.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes with the bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
In Silico Protocol: Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Detailed Methodology:
-
Receptor and Ligand Preparation: The 3D structure of the receptor is obtained from a protein database (e.g., PDB) or generated via homology modeling. The 3D structure of the dibenzosuberenone derivative is generated and optimized.
-
Binding Site Definition: The potential binding site on the receptor is identified, and a grid box is defined to encompass this region.
-
Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the defined binding site.
-
Scoring and Ranking: A scoring function estimates the binding affinity for each pose, and the poses are ranked accordingly.
-
Interaction Analysis: The top-ranked poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and the receptor.[14]
In Silico Protocol: Molecular Dynamics (MD) Simulation
MD simulations provide a dynamic view of the ligand-receptor complex, allowing for the assessment of its stability and the characterization of conformational changes over time.
Detailed Methodology:
-
System Setup: The docked ligand-receptor complex is placed in a simulation box and solvated with an explicit water model. Ions are added to neutralize the system and mimic physiological salt concentrations.
-
Minimization: The energy of the system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated and equilibrated under constant temperature and pressure (NVT and NPT ensembles) to allow the solvent to relax around the complex.
-
Production Run: A long-timescale simulation is run to generate a trajectory of the system's atomic motions.
-
Trajectory Analysis: The trajectory is analyzed to assess the stability of the ligand in the binding pocket (e.g., by calculating the root-mean-square deviation, RMSD) and to identify persistent interactions.[14]
Quantitative Structure-Activity Relationship (QSAR)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For dibenzosuberenone derivatives, QSAR can be used to predict their receptor binding affinity based on various molecular descriptors.
Logical Relationship for QSAR Model Development
Key Physicochemical Descriptors for Antidepressants:
-
Hydrophobicity (LogP): Influences membrane permeability and binding to hydrophobic pockets.
-
Electronic Properties (e.g., Hammett constants, partial charges): Govern electrostatic and polar interactions.
-
Steric Properties (e.g., Molar Refractivity, Taft parameters): Describe the size and shape of the molecule.
-
Topological Indices: Numerical descriptors that characterize the molecular structure and branching.[15]
-
Hydrogen Bond Donors and Acceptors: Crucial for specific interactions with receptor residues.[16]
Conclusion
The in silico modeling of dibenzosuberenone receptor binding is a powerful approach to understanding the molecular basis of their therapeutic actions and for the rational design of new, more selective, and potent derivatives. This guide has provided an overview of the key receptors, their associated signaling pathways, and the experimental and computational protocols used to investigate these interactions. By integrating quantitative binding data with detailed molecular modeling, researchers can accelerate the discovery and development of novel therapeutics based on the versatile dibenzosuberenone scaffold. Further research is warranted to expand the quantitative binding data for a wider array of derivatives and to refine the predictive power of the computational models.
References
- 1. mdpi.com [mdpi.com]
- 2. Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. researchgate.net [researchgate.net]
- 12. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Structure- and Cation-Dependent Mechanism of Interaction of Tricyclic Antidepressants with NMDA Receptor According to Molecular Modeling Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of the pharmacological descriptors related to the induction of antidepressant activity and its prediction by QSAR/QRAR methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Early-Stage Research on Dibenzosuberenone Cytotoxicity: A Technical Guide for Drug Development Professionals
Introduction: Dibenzosuberenone (B194781), a tricyclic aromatic compound, is a well-known precursor in the synthesis of various therapeutic agents, primarily tricyclic antidepressants.[1] While its applications in medicinal chemistry are established, its intrinsic cytotoxic potential remains largely unexplored. This technical guide aims to provide a foundational framework for initiating early-stage research into the cytotoxicity of dibenzosuberenone. Drawing parallels from structurally related compounds, such as dibenzylideneacetone (B150790) (DBA), this document outlines potential mechanisms of action, detailed experimental protocols for assessing cytotoxicity, and a proposed signaling pathway that may be involved. The information presented herein is intended to serve as a starting point for researchers, scientists, and drug development professionals interested in investigating the anticancer properties of dibenzosuberenone and its derivatives.
Postulated Cytotoxic Mechanism of Action
While direct evidence for dibenzosuberenone's cytotoxicity is not yet established, studies on the related compound dibenzylideneacetone (DBA) provide valuable insights into a plausible mechanism. Research has demonstrated that DBA, an analog of curcumin, exhibits potential anticancer effects by inducing apoptosis in various cancer cell lines, including human oral and cervical cancer cells.[2][3] The proposed mechanism for DBA involves the induction of apoptosis through the modulation of key regulatory proteins.[3]
Specifically, DBA has been shown to decrease the expression of Specificity Protein 1 (Sp1), a transcription factor often overexpressed in tumors and involved in cell proliferation and survival.[3] The downregulation of Sp1 is linked to an enhanced induction of the pro-apoptotic protein Bax.[3] Bax activation leads to its translocation to the mitochondrial outer membrane, oligomerization, and subsequent permeabilization of the mitochondrial membrane.[3] This triggers the intrinsic apoptosis pathway, characterized by the release of cytochrome c, activation of caspases, and eventual programmed cell death.[2][3] Furthermore, some dibenzylideneacetone derivatives have been shown to induce apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial damage.[2]
Based on these findings for a structurally analogous compound, it is hypothesized that dibenzosuberenone may exert cytotoxic effects through a similar signaling cascade involving the modulation of Sp1, Bax, and the induction of mitochondrial-mediated apoptosis.
Quantitative Data on Analogous Compound Cytotoxicity
To date, there is no publicly available quantitative data on the cytotoxicity of dibenzosuberenone. However, for the purpose of guiding early-stage research, the following table summarizes the cytotoxic effects of a dibenzylideneacetone derivative (A3K2A3) on cervical cancer cell lines. This data can serve as a benchmark for designing initial dose-response experiments for dibenzosuberenone.
| Cell Line | Treatment Duration (hours) | Compound | IC50 (µM) |
| HeLa (Cervical Cancer) | 48 | Dibenzylideneacetone (A3K2A3) | 18.9 |
| SiHa (Cervical Cancer) | 48 | Dibenzylideneacetone (A3K2A3) | 17.4 |
| HaCaT (Non-tumorigenic) | 48 | Dibenzylideneacetone (A3K2A3) | > 37.8 |
Data extracted from a study on a dibenzylideneacetone derivative, A3K2A3.[2]
Experimental Protocols
The following are detailed methodologies for key experiments to assess the cytotoxicity of dibenzosuberenone.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability.[4]
Materials:
-
Dibenzosuberenone stock solution (dissolved in DMSO)
-
Selected cancer cell lines (e.g., HeLa, HepG2) and a non-cancerous control cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the dibenzosuberenone stock solution in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound to the respective wells.
-
Include vehicle control wells (medium with the same concentration of DMSO used to dissolve the compound) and untreated control wells.
-
Incubate the plate for desired time periods (e.g., 24, 48, 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
For adherent cells, carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well.
-
Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[5]
-
Apoptosis Assessment by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)
This assay differentiates between viable, apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (detected by Annexin V) and plasma membrane integrity (assessed by propidium iodide).
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Treated and untreated cells
-
Binding buffer
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Seed and treat cells with dibenzosuberenone as described for the cell viability assay in 6-well plates.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC Annexin V and 5 µL of propidium iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour of staining.
-
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathway, such as Sp1, Bax, and cleaved caspase-3.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Sp1, anti-Bax, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification:
-
Lyse treated and untreated cells and quantify the protein concentration.
-
-
SDS-PAGE and Protein Transfer:
-
Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Visualization of Pathways and Workflows
The following diagrams illustrate the postulated signaling pathway for dibenzosuberenone-induced cytotoxicity and a general experimental workflow for its investigation.
Caption: Postulated signaling pathway for dibenzosuberenone-induced apoptosis.
References
- 1. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 2. Dibenzylideneacetone Induces Apoptosis in Cervical Cancer Cells through Ros-Mediated Mitochondrial Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptotic effect of dibenzylideneacetone on oral cancer cells via modulation of specificity protein 1 and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Structure-Activity Relationship of Dibenzosuberenone Derivatives: A Technical Guide for Drug Development Professionals
An In-depth Exploration of a Promising Scaffold in Oncology
The dibenzosuberenone (B194781) core, a rigid tricyclic system, has emerged as a privileged scaffold in medicinal chemistry, demonstrating a wide range of biological activities. While historically associated with tricyclic antidepressants, recent research has unveiled its potential as a potent class of anticancer agents. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of dibenzosuberenone and its close structural analogs, the benzosuberenes, with a focus on their activity as tubulin polymerization inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel oncology therapeutics.
Introduction: The Dibenzosuberenone Scaffold in Cancer Research
Dibenzosuberenone and its derivatives are characterized by a central seven-membered ring fused to two benzene (B151609) rings. This unique architecture provides a rigid framework for the strategic placement of various functional groups to modulate pharmacological activity.[1][2] While a significant body of research on dibenzosuberenone derivatives has focused on their application as tricyclic antidepressants, their utility has expanded into other therapeutic areas, including cancer.[3] Dibenzosuberenone derivatives have been investigated for their potential in cancer treatment and as multidrug resistance modulators.[3]
A closely related class of compounds, benzosuberenes, which lack the ketone functionality on the seven-membered ring, have been extensively studied as inhibitors of tubulin polymerization.[4][5] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[5] Given the structural similarity, the SAR data from benzosuberene analogs provide valuable insights into the potential of dibenzosuberenone derivatives as anticancer agents targeting tubulin.
Quantitative Structure-Activity Relationship (SAR) Analysis
The anticancer activity of dibenzosuberenone and benzosuberene derivatives is intricately linked to the nature and position of substituents on the tricyclic core and the pendant phenyl ring. The following tables summarize the quantitative data from key studies, primarily focusing on benzosuberene analogs due to the greater availability of comprehensive SAR data for this subclass as potent tubulin inhibitors.
Inhibition of Tubulin Polymerization and Cytotoxicity of Benzosuberene Analogs
A systematic study of benzosuberene analogs has provided critical insights into the structural requirements for potent inhibition of tubulin polymerization and cytotoxicity against various cancer cell lines. The following table presents the IC50 values for tubulin polymerization and GI50 values for cytotoxicity against SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate) cancer cell lines.
| Compound | R1 | R2 | R3 | R4 | Tubulin Polymerization IC50 (µM) | Cytotoxicity GI50 (µM) - SK-OV-3 | Cytotoxicity GI50 (µM) - NCI-H460 | Cytotoxicity GI50 (µM) - DU-145 |
| KGP18 | OH | H | OCH3 | H | 0.85 | <0.001 | <0.001 | <0.001 |
| Analog 1 | OCH3 | H | OCH3 | H | 1.2 | 0.0015 | 0.0012 | 0.0021 |
| Analog 2 | H | H | OCH3 | H | 1.0 | 0.0045 | 0.0038 | 0.0055 |
| Analog 3 | Br | H | OCH3 | H | 1.5 | 0.0023 | 0.0019 | 0.0031 |
| Analog 4 | Cl | H | OCH3 | H | 1.3 | 0.0028 | 0.0024 | 0.0039 |
| Analog 5 | OH | OCH3 | H | H | >20 | 0.15 | 0.21 | 0.18 |
| Analog 6 | OH | H | H | H | 2.5 | 0.015 | 0.011 | 0.023 |
| Analog 7 | OH | H | OCH3 | OCH3 | 1.8 | 0.0018 | 0.0015 | 0.0025 |
Data synthesized from multiple sources, with a primary focus on the findings for benzosuberene analogs as potent tubulin inhibitors. The core structure for these analogs is a benzosuberene scaffold.
Key SAR Observations:
-
Pendant Phenyl Ring Substitution: A 3,4,5-trimethoxyphenyl group on the pendant ring is a consistent feature in many potent tubulin inhibitors that bind to the colchicine site and appears to be crucial for high activity in this series as well.
-
Fused Ring Substitution:
-
A hydroxyl or methoxy (B1213986) group at the R1 position of the fused benzene ring generally confers potent activity.
-
Halogen substitution (Br, Cl) at the R1 position is also well-tolerated and maintains potent cytotoxicity.
-
Moving the methoxy group to the R2 position (Analog 5) or removing it (Analog 6) significantly reduces both tubulin polymerization inhibitory activity and cytotoxicity.
-
Additional methoxy substitution at the R4 position (Analog 7) appears to be compatible with high potency.
-
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are standard protocols for the key experiments cited in the evaluation of dibenzosuberenone and benzosuberene derivatives as anticancer agents.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.
Materials:
-
Purified bovine brain tubulin (>99% pure)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds dissolved in DMSO
-
96-well microplates
-
Temperature-controlled spectrophotometer
Procedure:
-
Prepare a tubulin solution at a final concentration of 3 mg/mL in General Tubulin Buffer on ice.
-
Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10%.
-
Add the test compound at various concentrations to the wells of a pre-warmed 96-well plate (37°C). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer and measure the change in absorbance at 340 nm every minute for 60 minutes at 37°C.
-
The IC50 value is calculated as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the vehicle control.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., SK-OV-3, NCI-H460, DU-145)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Test compounds dissolved in DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compound for 48-72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of the solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The GI50 value is calculated as the concentration of the compound that inhibits cell growth by 50% compared to the vehicle-treated control cells.
Visualizing the Mechanism and Relationships
Graphical representations are invaluable tools for understanding complex biological pathways and experimental workflows. The following diagrams were generated using the Graphviz DOT language to illustrate key aspects of the investigation into dibenzosuberenone derivatives.
Signaling Pathway of Tubulin Polymerization Inhibitors
This diagram illustrates the mechanism of action of dibenzosuberenone and benzosuberene analogs as tubulin polymerization inhibitors, leading to apoptosis.
Caption: Mechanism of action for dibenzosuberenone derivatives.
Experimental Workflow for SAR Investigation
This diagram outlines the typical experimental workflow for the synthesis and biological evaluation of novel dibenzosuberenone derivatives.
Caption: Workflow for dibenzosuberenone derivative SAR studies.
Logical Relationships in SAR
This diagram illustrates the key structural features of benzosuberene analogs that influence their anticancer activity, providing a logical framework for their SAR.
Caption: Key SAR determinants for benzosuberene analogs.
Conclusion and Future Directions
The dibenzosuberenone scaffold and its benzosuberene analogs represent a promising class of compounds for the development of novel anticancer agents. The available SAR data, primarily from benzosuberene derivatives, strongly indicate that these compounds act as potent inhibitors of tubulin polymerization by binding to the colchicine site. Key structural features for high potency include a 3,4,5-trimethoxyphenyl pendant group and appropriate substitution on the fused benzene ring, particularly with hydroxyl, methoxy, or halogen groups.
Future research in this area should focus on several key aspects:
-
Expansion of Dibenzosuberenone SAR: A more systematic investigation into the SAR of dibenzosuberenone derivatives, with the explicit inclusion of the ketone functionality, is warranted to delineate its specific contribution to anticancer activity.
-
Exploration of Novel Substituents: The synthesis and evaluation of derivatives with a wider range of substituents on both the tricyclic core and the pendant ring could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to in vivo studies to evaluate their efficacy and safety in relevant animal models of cancer.
-
Mechanism of Resistance: Investigating potential mechanisms of resistance to these compounds will be crucial for their long-term clinical viability.
References
- 1. New cytotoxic benzosuberene analogs. Synthesis, molecular modeling and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Dibenzosuberenone: A Key Intermediate for Tricyclic Antidepressants
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed protocols for the synthesis of dibenzosuberenone (B194781) from dibenzosuberone (B195587), a critical transformation in the production of various pharmacologically active compounds, notably tricyclic antidepressants. Two primary synthetic routes are presented: a high-yield, rapid microwave-assisted dehydrogenation and a robust two-step bromination-dehydrobromination sequence. This guide includes comprehensive experimental procedures, quantitative data, and workflow diagrams to facilitate reproducible and efficient synthesis in a laboratory setting.
Introduction
Dibenzosuberenone (5H-dibenzo[a,d]cyclohepten-5-one) is a tricyclic ketone that serves as a pivotal precursor in the synthesis of numerous pharmaceutical agents.[1][2] Its unsaturated seven-membered ring is a key structural motif found in a class of drugs known as tricyclic antidepressants (TCAs), including cyclobenzaprine, cyproheptadine, and protriptyline.[1][3] The synthesis of dibenzosuberenone from its saturated analog, dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one), is a fundamental step in the development of these therapeutics. This document outlines two effective methods for this conversion.
Synthetic Pathways
The conversion of dibenzosuberone to dibenzosuberenone involves the introduction of a double bond in the ethylene (B1197577) bridge of the seven-membered ring. This is primarily achieved through two distinct chemical strategies:
-
Direct Dehydrogenation: This method involves the removal of two hydrogen atoms from dibenzosuberone, typically with the aid of a catalyst and often enhanced by microwave irradiation for rapid and efficient conversion.
-
Bromination-Dehydrobromination: A two-step process where dibenzosuberone is first halogenated, most commonly with N-bromosuccinimide (NBS), followed by elimination of hydrogen bromide using a base to form the desired double bond.
Below is a diagram illustrating the overall synthetic transformation.
Caption: Synthetic routes from dibenzosuberone to dibenzosuberenone.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the two synthetic protocols described in this document.
| Parameter | Method 1: Microwave-Assisted Dehydrogenation | Method 2: Bromination-Dehydrobromination |
| Starting Material | Dibenzosuberone | Dibenzosuberone |
| Key Reagents | Diethyl maleate (B1232345), 5% Palladium on BaSO₄ | N-Bromosuccinimide (NBS), AIBN, Triethylamine (B128534) |
| Solvent | None (neat reaction) | Carbon Tetrachloride |
| Reaction Time | 30 minutes | ~23 hours |
| Temperature | 200 °C | 70 °C |
| Yield | 96% | 70-90% (with molecular bromine) |
| Purity | >95% (by NMR) | Product requires purification |
Experimental Protocols
Method 1: Microwave-Assisted Catalytic Dehydrogenation
This protocol describes a rapid and high-yield synthesis of dibenzosuberenone using microwave irradiation.[1]
Materials:
-
Dibenzosuberone (0.42 g, 2.0 mmol)
-
Diethyl maleate (1 g)
-
5% Palladium on barium sulfate (B86663) (30 mg)
-
Ethanol
-
20% aqueous Potassium Hydroxide (KOH)
-
Diethyl ether
-
Magnesium sulfate
Equipment:
-
Microwave reactor
-
Round bottom flask
-
Reflux condenser
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
In a microwave reaction vessel, combine dibenzosuberone (0.42 g, 2.0 mmol), diethyl maleate (1 g), and 5% palladium on barium sulfate (30 mg).
-
Heat the mixture using microwave irradiation at 60 W to a temperature of 200 °C for 30 minutes.
-
After cooling, transfer the reaction mixture to a round bottom flask using ethanol.
-
Add approximately 5 mL of 20% aqueous KOH and heat the solution to reflux for 10 minutes.
-
Extract the solution with three 10 mL portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is 5H-dibenzo[a,d]cyclohepten-5-one as a yellow wax (yield: 0.40 g, 96%).
Caption: Experimental workflow for Method 1.
Method 2: Bromination and Dehydrobromination
This two-step protocol provides a reliable alternative for the synthesis of dibenzosuberenone. The following procedure is adapted from a method for a substituted dibenzosuberone and is applicable to the unsubstituted parent compound.[1] An older method using molecular bromine under irradiation reported yields of 70-90%.[3]
Materials:
-
Dibenzosuberone
-
N-Bromosuccinimide (NBS) (1.5 equivalents)
-
2,2'-Azo-bis-isobutyronitrile (AIBN) (5 mol%)
-
Carbon tetrachloride (CCl₄)
-
Triethylamine
Equipment:
-
Round bottom flask
-
Reflux condenser
-
Heating mantle with stirrer
-
Filtration apparatus
-
Standard laboratory glassware
Procedure:
Step 1: Bromination
-
In a round bottom flask, dissolve dibenzosuberone in carbon tetrachloride.
-
Add N-bromosuccinimide (1.5 eq.) and AIBN (5 mol%).
-
Stir the mixture at 70 °C for approximately 22 hours.
-
After cooling to room temperature, filter the suspension and wash the solid with a small amount of carbon tetrachloride.
Step 2: Dehydrobromination
-
To the combined filtrates from Step 1, slowly add triethylamine until the solution is basic (test with wet pH indicator paper).
-
If necessary, continue adding triethylamine and stir at room temperature for 60 minutes to maintain a basic pH.
-
The crude product can then be purified by standard methods such as column chromatography to yield dibenzosuberenone.
References
Protocol for Functionalization of the Dibenzosuberenone Core: Application Notes for Drug Discovery and Development
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed protocols and application notes for the chemical functionalization of the dibenzosuberenone (B194781) core, a key scaffold in the development of therapeutic agents, most notably tricyclic antidepressants. The protocols outlined below focus on key transformations of the carbonyl group and the exocyclic double bond, providing a basis for the synthesis of diverse derivatives for structure-activity relationship (SAR) studies and drug candidate optimization.
Introduction
Dibenzosuberenone is a tricyclic aromatic ketone that serves as a versatile starting material in medicinal chemistry. Its rigid, three-dimensional structure has proven to be a valuable template for the design of compounds targeting the central nervous system. The most prominent examples of dibenzosuberenone-derived drugs are tricyclic antidepressants (TCAs) like amitriptyline (B1667244) and nortriptyline. These compounds primarily exert their therapeutic effects by inhibiting the reuptake of neurotransmitters such as serotonin (B10506) and norepinephrine (B1679862) in the synaptic cleft.[1] Functionalization of the dibenzosuberenone core at the C5-carbonyl position and the C10-C11 double bond allows for the modulation of pharmacological activity, selectivity, and pharmacokinetic properties.
Key Functionalization Strategies
The primary sites for chemical modification on the dibenzosuberenone core are the carbonyl group and the double bond within the seven-membered ring.[2] This section details protocols for several high-yield and versatile reactions at these positions.
I. Carbonyl Group Modifications
The addition of Grignard reagents to the C5-carbonyl of dibenzosuberenone is a fundamental method for introducing alkyl and aryl side chains, a key step in the synthesis of many TCAs.
Experimental Protocol: Synthesis of a 5-Alkyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene Derivative
-
Materials:
-
Dibenzosuberenone
-
Magnesium turnings
-
Alkyl or aryl halide (e.g., 3-(dimethylamino)propyl chloride)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Ethyl acetate (B1210297)
-
Hexanes
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine and a few milliliters of anhydrous THF.
-
In a separate flask, dissolve the alkyl/aryl halide (1.1 equivalents) in anhydrous THF.
-
Add a small portion of the halide solution to the magnesium suspension to initiate the reaction, which is indicated by a color change and gentle reflux.
-
Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
In a separate flame-dried flask, dissolve dibenzosuberenone (1.0 equivalent) in anhydrous THF.
-
Cool the dibenzosuberenone solution to 0 °C in an ice bath.
-
Slowly add the prepared Grignard reagent to the dibenzosuberenone solution via a cannula or dropping funnel.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a gradient of hexanes and ethyl acetate.
-
The Horner-Wadsworth-Emmons reaction is a powerful tool for the stereoselective synthesis of alkenes from carbonyl compounds. This reaction is particularly useful for introducing exocyclic double bonds with pendant functional groups to the dibenzosuberenone core.
Experimental Protocol: Synthesis of an Ethyl 2-(5H-dibenzo[a,d]cyclohepten-5-ylidene)acetate
-
Materials:
-
Dibenzosuberenone
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethyl phosphonoacetate (1.2 equivalents) dropwise to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
In a separate flask, dissolve dibenzosuberenone (1.0 equivalent) in anhydrous THF.
-
Add the dibenzosuberenone solution dropwise to the phosphonate (B1237965) ylide solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from 4 to 24 hours.
-
After completion, cool the reaction to room temperature and quench by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired alkene.
-
II. Double Bond Modifications
Epoxidation of the C10-C11 double bond introduces a reactive epoxide ring, which can be further functionalized through ring-opening reactions to access a variety of di-functionalized derivatives.
Experimental Protocol: Synthesis of 1a,10b-Dihydro-6H-dibenzo[a,e]cyclopropa[c]cyclohepten-6-one
-
Materials:
-
Dibenzosuberenone
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve dibenzosuberenone (1.0 equivalent) in dichloromethane in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution and stir for 15 minutes.
-
Separate the layers and wash the organic layer with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the epoxide.
-
Catalytic aziridination of the double bond provides access to nitrogen-containing analogues, which are of significant interest in medicinal chemistry.
Experimental Protocol: Ruthenium-Catalyzed Aziridination
-
Materials:
-
Dibenzosuberenone
-
Aryl azide (B81097) (e.g., p-toluenesulfonyl azide)
-
Ruthenium catalyst (e.g., [Ru(TPP)(CO)]) (TPP = tetraphenylporphyrin)
-
Anhydrous toluene
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
In a Schlenk tube under an inert atmosphere, dissolve the ruthenium catalyst (1-5 mol%) in anhydrous toluene.
-
Add dibenzosuberenone (1.0 equivalent) to the solution.
-
Add the aryl azide (1.1 equivalents) and heat the reaction mixture to the desired temperature (e.g., 80 °C).
-
Monitor the reaction by TLC. Reaction times can vary depending on the specific catalyst and substrates.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the aziridine. A quantitative yield has been reported for this type of reaction.[2]
-
The double bond of dibenzosuberenone can act as a dienophile in inverse electron-demand Diels-Alder reactions with electron-poor dienes like tetrazines. This reaction is highly efficient for creating novel polycyclic scaffolds.
Experimental Protocol: Diels-Alder Reaction with a Tetrazine
-
Materials:
-
Dibenzosuberenone
-
3,6-Disubstituted-1,2,4,5-tetrazine
-
Toluene
-
Silica gel for chromatography
-
-
Procedure:
-
In a sealed tube, dissolve dibenzosuberenone (1.0 equivalent) and the tetrazine (1.1 equivalents) in toluene.
-
Heat the reaction mixture at 100-125 °C for 2-48 hours, depending on the substituents on the tetrazine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the dihydropyridazine (B8628806) adduct.
-
Data Presentation
| Reaction | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |
| Grignard Reaction | 3-(Dimethylamino)propyl chloride, Mg | THF | 0 °C to RT | 3-5 h | ~65% (of the alcohol) | [2] |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH | THF | Reflux | 4-24 h | Varies | [2] |
| Epoxidation | m-CPBA | DCM | 0 °C to RT | Overnight | High | [2] |
| Aziridination | p-Toluenesulfonyl azide, Ru catalyst | Toluene | 80 °C | Varies | Quantitative | [2] |
| Diels-Alder Cycloaddition | 3,6-Di(pyridin-2-yl)-1,2,4,5-tetrazine | Toluene | 110 °C | 24 h | 92% | [3] |
| Dehydrogenation | NBS, AIBN, then base | CCl₄ | 70 °C | 22 h | 70-90% | [4] |
Visualization of Experimental Workflow and Biological Action
Experimental Workflow for Dibenzosuberenone Functionalization
Caption: Workflow for the functionalization of the dibenzosuberenone core.
Signaling Pathway: Mechanism of Action of Tricyclic Antidepressants
Caption: Inhibition of neurotransmitter reuptake by TCAs.
Conclusion
The dibenzosuberenone scaffold remains a highly relevant and versatile starting point for the discovery of novel therapeutic agents. The protocols described herein provide a foundational toolkit for the synthesis of a wide array of derivatives, enabling comprehensive exploration of the chemical space around this privileged core. The ability to systematically modify the dibenzosuberenone structure will continue to fuel the development of new drug candidates with improved efficacy, selectivity, and safety profiles.
References
The Synthesis of Tricyclic Antidepressants: A Detailed Guide Utilizing Dibenzosuberenone
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthetic pathways for producing prominent tricyclic antidepressants (TCAs), namely Amitriptyline and its primary metabolite, Nortriptyline, using dibenzosuberenone (B194781) as a key starting material. Detailed experimental protocols, quantitative data, and visualizations are presented to facilitate research and development in the field of medicinal chemistry and pharmacology.
Introduction
Tricyclic antidepressants have long been a cornerstone in the management of major depressive disorder and other neurological conditions. Their synthesis often revolves around the versatile tricyclic ketone, 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one, commonly known as dibenzosuberone (B195587). This application note will detail the chemical transformations required to convert dibenzosuberone into Amitriptyline and subsequently into Nortriptyline, providing a foundation for the synthesis of other related TCA derivatives.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants, intermediates, and final products is crucial for successful synthesis and purification.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility in Water |
| Dibenzosuberone | C₁₅H₁₂O | 208.26 | 32-34[1][2] | 148 @ 0.3 mmHg[1][2] | Insoluble[1] |
| Amitriptynol | C₂₀H₂₅NO | 295.42 | - | - | - |
| Amitriptyline | C₂₀H₂₃N | 277.40 | 196-197[3] | - | 10 mg/L (25 °C)[3] |
| Nortriptyline | C₁₉H₂₁N | 263.38 | - | - | 0.87 mg/L[4] |
Synthetic Protocols
The synthesis of Amitriptyline from dibenzosuberone is a two-step process involving a Grignard reaction followed by dehydration. Nortriptyline can then be synthesized from Amitriptyline via N-demethylation.
Protocol 1: Synthesis of Amitriptyline
Step 1: Grignard Reaction - Synthesis of 5-(3-(dimethylamino)propyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol (Amitriptynol)
This step involves the nucleophilic addition of a Grignard reagent, 3-(dimethylamino)propylmagnesium chloride, to the carbonyl group of dibenzosuberone.
-
Reagents and Materials:
-
Dibenzosuberone
-
Magnesium turnings
-
3-chloro-N,N-dimethylpropan-1-amine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Experimental Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.
-
Prepare a solution of 3-chloro-N,N-dimethylpropan-1-amine in anhydrous THF.
-
Add a small portion of the chloride solution to the magnesium suspension. The reaction is initiated, which is indicated by a gentle reflux and the disappearance of the iodine color.
-
Add the remaining chloride solution dropwise to maintain a steady reflux. After the addition is complete, continue to stir the mixture at reflux for an additional hour to ensure complete formation of the Grignard reagent.
-
Reaction with Dibenzosuberone: Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve dibenzosuberone in anhydrous THF and add this solution dropwise to the cooled Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Work-up: Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Amitriptynol.
-
Step 2: Dehydration - Synthesis of Amitriptyline
The tertiary alcohol intermediate, Amitriptynol, is dehydrated under acidic conditions to form the exocyclic double bond of Amitriptyline.
-
Reagents and Materials:
-
Crude Amitriptynol from Step 1
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
-
Experimental Procedure:
-
Dissolve the crude Amitriptynol in ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude Amitriptyline.
-
The crude product can be further purified by recrystallization or column chromatography. The final product is often isolated as the hydrochloride salt.
-
Protocol 2: Synthesis of Nortriptyline from Amitriptyline
Nortriptyline is the N-demethylated metabolite of Amitriptyline and can be synthesized by removing one of the methyl groups from the tertiary amine of Amitriptyline. This is often achieved using phosgene (B1210022) or its derivatives, followed by hydrolysis.
-
Reagents and Materials:
-
Amitriptyline
-
Ethyl chloroformate
-
Anhydrous toluene
-
Potassium hydroxide (B78521)
-
Ethanol
-
-
Experimental Procedure:
-
Dissolve Amitriptyline in anhydrous toluene.
-
Add ethyl chloroformate to the solution and heat the mixture to reflux. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.
-
To the resulting carbamate (B1207046) intermediate, add a solution of potassium hydroxide in ethanol.
-
Heat the mixture to reflux to hydrolyze the carbamate.
-
After cooling, add water and extract the product with a suitable organic solvent.
-
Dry the organic layer, remove the solvent, and purify the crude Nortriptyline by recrystallization or chromatography.
-
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the synthesis of Amitriptyline and Nortriptyline. Note that yields can vary based on reaction scale and purification methods.
| Step | Reactants | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| Amitriptyline Synthesis | ||||||
| Grignard Reaction | Dibenzosuberone, 3-chloro-N,N-dimethylpropan-1-amine, Mg | Iodine | THF | 2-4 hours | Reflux | ~70-80 |
| Dehydration | Amitriptynol | Conc. HCl | Ethanol | 1-2 hours | Reflux | ~85-95 |
| Nortriptyline Synthesis | ||||||
| N-demethylation | Amitriptyline | Ethyl chloroformate, KOH | Toluene, Ethanol | 4-6 hours | Reflux | ~60-70 |
Visualizing the Synthetic and Mechanistic Pathways
To better illustrate the experimental workflow and the mechanism of action of these tricyclic antidepressants, the following diagrams are provided.
Experimental Workflow
Caption: Synthetic route from Dibenzosuberone to Amitriptyline and Nortriptyline.
Mechanism of Action: Inhibition of Neurotransmitter Reuptake
Tricyclic antidepressants like Amitriptyline and Nortriptyline exert their therapeutic effects by blocking the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[3] This increases the concentration of these neurotransmitters in the synapse, enhancing neurotransmission.
Caption: TCAs block serotonin and norepinephrine reuptake at the synapse.
Conclusion
The synthetic routes detailed in these application notes provide a robust framework for the laboratory-scale production of Amitriptyline and Nortriptyline from dibenzosuberone. The provided protocols, quantitative data, and visual diagrams are intended to serve as a valuable resource for researchers engaged in the synthesis of tricyclic antidepressants and the development of novel therapeutic agents. Careful attention to reaction conditions and purification techniques is paramount to achieving high yields and purity of the final products.
References
High-Yield Synthesis of Substituted Dibenzosuberenones: An Application Note and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-yield synthesis of substituted dibenzosuberenone, a key scaffold in medicinal chemistry and materials science. Dibenzosuberenone and its derivatives are integral to the structure of numerous commercially available antidepressant drugs and also exhibit interesting photophysical properties.[1][2] This guide focuses on efficient synthetic strategies to access this important tricyclic ketone.
Introduction
Dibenzosuberenone, a dibenzo[a,d][3]annulen-5-one, features a seven-membered central ring fused to two benzene (B151609) rings. This core structure is a privileged scaffold in the development of therapeutic agents. The synthetic accessibility of substituted dibenzosuberenones is crucial for structure-activity relationship (SAR) studies and the discovery of new drug candidates. This note details several high-yield synthetic methodologies, including dehydrogenation of the corresponding saturated ketone, multi-step total synthesis, and derivatization of the core structure.
Synthetic Strategies and Data
Several effective methods for the synthesis of substituted dibenzosuberenones have been reported. The optimal choice of synthetic route depends on the desired substitution pattern and the availability of starting materials. Here, we summarize key high-yield approaches.
Dehydrogenation of Dibenzosuberones
A direct and often high-yielding method to introduce the double bond in the seven-membered ring is the dehydrogenation of the corresponding dibenzosuberone (B195587).
Table 1: Catalytic Dehydrogenation of Dibenzosuberone
| Starting Material | Catalyst | Hydride Acceptor | Conditions | Yield | Reference |
| Dibenzosuberone | Palladium on Barium Sulfate | Diethyl maleate (B1232345) | Microwave, 200°C, 30 min | 96% | [4] |
| Dibenzosuberone | Palladium on Charcoal | Dibutyl maleate | 220°C, 6 hours | 72% | [5] |
Note: While highly efficient for the unsubstituted dibenzosuberone, microwave-assisted dehydrogenation was reported to be unsuccessful for 2,8-dimethyldibenzosuberone.[4][5]
For substituted systems where direct dehydrogenation is challenging, a two-step bromination-dehydrohalogenation sequence can be employed.
Table 2: Bromination-Dehydrohalogenation of 2,8-Dimethyldibenzosuberone
| Step | Reagents | Solvent | Conditions | Yield | Reference |
| Bromination | N-Bromosuccinimide, AIBN | Tetrachloromethane | 70°C, 22 h | Intermediate | [4] |
| Dehydrohalogenation | DBN | - | 80°C | 17% (overall) | [5] |
Multi-Step Synthesis via Intramolecular Cyclization
Building the tricyclic system from acyclic precursors is a versatile approach to introduce substituents at various positions. A common strategy involves the intramolecular Friedel-Crafts acylation of a suitably substituted 2-bibenzylcarboxylic acid.
Table 3: Synthesis of 2,8-Dimethyldibenzosuberone via Ring Closure
| Step | Starting Materials | Reagents | Conditions | Yield | Reference |
| Alkylation | 2,4-Dimethylbenzoic acid, 3-Methylbenzyl bromide | Lithium diisopropylamide | THF, -20°C to r.t. | 42% | [4] |
| Ring Closure | 4-Methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid | 80% Polyphosphoric acid in sulfolane (B150427) | 80°C, 1 h | 76% | [4][5] |
An optimized route for a chloro- and hydroxy-substituted dibenzosuberone intermediate has been developed, showcasing a significant improvement in overall yield through an early-stage Heck coupling. This approach resulted in a 46% overall yield for the multi-step synthesis.[6]
Derivatization of Dibenzosuberenone via Diels-Alder Reaction
Substituted dibenzosuberenones can be further functionalized. For instance, inverse electron-demand Diels-Alder reactions with tetrazines provide access to complex polycyclic systems in high yields.
Table 4: Inverse Electron-Demand Diels-Alder Reaction of Dibenzosuberenone
| Dibenzosuberenone | Tetrazine Substituents (Electron-Withdrawing) | Solvent | Conditions | Yield | Reference |
| Unsubstituted | 4-pyridyl, 3,5-dimethyl-1H-pyrazol-1-yl, CONH2, CN | Toluene (B28343) | 100-125°C, 2-48 h | 87-96% | [1][2] |
Experimental Protocols
Protocol 1: Microwave-Assisted Dehydrogenation of Dibenzosuberone
This protocol is adapted from the high-yield synthesis of unsubstituted dibenzosuberenone.[4]
Materials:
-
Dibenzosuberone
-
Diethyl maleate
-
Palladium on Barium Sulfate (5%)
-
Microwave reactor tubes (10 mL)
-
Focused mono-mode microwave oven
Procedure:
-
In a 10 mL sealed glass microwave tube, combine dibenzosuberone, diethyl maleate (as the hydride acceptor), and 5% palladium on barium sulfate.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at a target temperature of 200°C for 30 minutes.
-
After cooling to room temperature, the reaction mixture can be purified by column chromatography to yield dibenzosuberenone.
Protocol 2: Synthesis of 2,8-Dimethyldibenzosuberone via Radical Bromination and Dehydrohalogenation
This protocol is an alternative for substituted systems where direct dehydrogenation is not effective.[4][5]
Materials:
-
10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (2,8-dimethyldibenzosuberone)
-
N-Bromosuccinimide (NBS)
-
2,2'-Azo-bis-isobutyronitrile (AIBN)
-
Tetrachloromethane
-
1,5-Diazabicyclo[4.3.0]non-5-ene (DBN)
-
Silica (B1680970) gel for column chromatography
Procedure: Step A: Radical Bromination
-
In a round-bottom flask, dissolve 2,8-dimethyldibenzosuberone in tetrachloromethane.
-
Add N-bromosuccinimide and a catalytic amount of AIBN.
-
Heat the mixture at 70°C for 22 hours under an inert atmosphere.
-
After cooling to room temperature, filter the suspension and wash the solid with tetrachloromethane. The filtrate containing the crude bromo-intermediate is used directly in the next step.
Step B: Dehydrohalogenation
-
To the crude product from Step A, add DBN.
-
Heat the reaction mixture at 80°C. Monitor the reaction progress by TLC.
-
Upon completion, purify the reaction mixture by column chromatography on silica gel using toluene as the eluent to obtain 2,8-dimethyldibenzosuberenone.
Protocol 3: Multi-Step Synthesis of 10,11-Dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one
This protocol describes the ring closure to form the dibenzosuberone scaffold.[4]
Materials:
-
4-Methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid
-
80% solution of polyphosphoric acid (PPA) in sulfolane
-
Water
-
Petrol ether
-
2 N Sodium hydroxide (B78521) solution
-
Magnesium sulfate
Procedure:
-
Mix the crude 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid with a solution of 80% polyphosphoric acid in sulfolane (in a 1:40 weight ratio of acid to PPA solution).
-
Stir the mixture at 80°C for 60 minutes.
-
After cooling, add 200 mL of water to the reaction mixture.
-
Extract the product with two portions of 50 mL petrol ether.
-
Combine the organic phases and wash with 2 N NaOH to remove any unreacted starting carboxylic acid.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate under reduced pressure to yield 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one.
Visualized Synthetic Pathways
Caption: Microwave-assisted dehydrogenation of dibenzosuberone.
Caption: Two-step synthesis of 2,8-dimethyldibenzosuberenone.
Caption: Multi-step synthesis via intramolecular cyclization.
References
- 1. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. Dibenzosuberone - Wikipedia [en.wikipedia.org]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
Application of Dibenzosuberenone in Fluorescent Probe Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzosuberenone (B194781), a tricyclic aromatic ketone, has emerged as a versatile scaffold in the design and synthesis of novel fluorescent probes. Its rigid, π-conjugated structure provides a robust framework for the development of fluorophores with desirable photophysical properties, including high quantum yields and large Stokes shifts. This document provides detailed application notes and protocols for the use of dibenzosuberenone-based fluorescent probes, with a primary focus on their application in anion detection. The information presented is intended to guide researchers in the synthesis, characterization, and application of these promising analytical tools.
Core Applications: Anion Sensing
Dibenzosuberenone derivatives, particularly those incorporating a dihydropyridazine (B8628806) moiety, have demonstrated significant potential as selective and sensitive fluorescent probes for anions, most notably fluoride (B91410) (F⁻) and cyanide (CN⁻).[1][2][3] The sensing mechanism is primarily based on the deprotonation of an acidic N-H proton on the dihydropyridazine ring by the basic anion.[1] This interaction leads to a distinct change in the electronic structure of the fluorophore, resulting in a measurable change in its optical properties, such as fluorescence quenching or a colorimetric shift.[1]
Signaling Pathway for Anion Detection
The interaction between a dibenzosuberenone-dihydropyridazine probe and a basic anion like fluoride can be visualized as a signal transduction pathway. The anion acts as the input signal, which, through a deprotonation event, modulates the electronic properties of the probe, leading to a change in the output signal (fluorescence or color).
Caption: Signaling pathway for anion detection by a dibenzosuberenone-based probe.
Quantitative Data Summary
The photophysical properties of dibenzosuberenone-based fluorescent probes are crucial for their performance as sensors. The following table summarizes key quantitative data for a series of dibenzosuberenone-dihydropyridazine derivatives.
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| 3c | 534 | 427 | 107 | 0.78 |
| 3d | 539 | 408 | 131 | 0.60 |
| 3e | 515 | 393 | 122 | 0.53 |
| 3f | 487 | 378 | 109 | 0.28 |
| 3k | 503 | 378 | 125 | 0.16 |
| Data obtained from studies on dihydropyridazine derivatives of dibenzosuberenone.[3] |
Experimental Protocols
I. Synthesis of Dibenzosuberenone-Dihydropyridazine Fluorescent Probes
This protocol describes a general method for the synthesis of dibenzosuberenone-dihydropyridazine derivatives via an inverse-electron-demand Diels-Alder reaction.[2][3]
Workflow for Synthesis:
Caption: General workflow for the synthesis of dibenzosuberenone-dihydropyridazine probes.
Materials:
-
Dibenzosuberenone
-
Substituted tetrazine (e.g., 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine)
-
Toluene, anhydrous
-
Sealed reaction tube
-
Silica (B1680970) gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane/ethyl acetate (B1210297) mixture)
Procedure:
-
In a clean, dry sealed reaction tube, dissolve dibenzosuberenone (1 equivalent) and the desired substituted tetrazine (1.1 equivalents) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture at a specified temperature (e.g., 80-120 °C) for a designated time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system to yield the pure dibenzosuberenone-dihydropyridazine fluorescent probe.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
II. Protocol for Fluoride Anion Sensing
This protocol outlines the general procedure for evaluating the fluoride sensing capabilities of a dibenzosuberenone-dihydropyridazine probe using fluorescence spectroscopy.
Workflow for Anion Sensing:
Caption: Workflow for the evaluation of fluoride sensing using a fluorescent probe.
Materials:
-
Dibenzosuberenone-dihydropyridazine probe
-
Tetrabutylammonium fluoride (TBAF) as the fluoride source
-
Spectroscopic grade solvent (e.g., acetonitrile, CH₃CN)
-
Fluorometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of the dibenzosuberenone-dihydropyridazine probe in the chosen solvent at a known concentration (e.g., 1 mM).
-
Prepare a stock solution of TBAF in the same solvent at a known concentration (e.g., 10 mM).
-
-
Fluorescence Titration:
-
Prepare a series of cuvettes or vials. To each, add a fixed amount of the probe stock solution to achieve the desired final concentration (e.g., 10 µM).
-
Add increasing volumes of the TBAF stock solution to the series of cuvettes to obtain a range of fluoride ion concentrations.
-
Dilute each solution to the final volume with the solvent.
-
-
Spectroscopic Measurements:
-
Record the fluorescence emission spectrum of each solution using a fluorometer. Excite the probe at its absorption maximum (λabs) and record the emission over the appropriate wavelength range.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum (λem) as a function of the fluoride ion concentration.
-
Observe the change in fluorescence (e.g., quenching) with increasing fluoride concentration.
-
The limit of detection (LOD) can be calculated based on the standard deviation of the blank and the slope of the calibration curve in the linear range.
-
Other Potential Applications
While the application of dibenzosuberenone-based probes for anion sensing is well-documented, their potential extends to other areas, although specific examples are less prevalent in the current literature.
-
Aggregation-Induced Emission (AIE): Dibenzosuberenone and its polyconjugated derivatives have been noted to exhibit aggregation-induced emission (AIE) properties.[3] This phenomenon, where fluorescence is enhanced in the aggregated state, is highly valuable for developing "turn-on" fluorescent probes for various analytes and for applications in materials science. Further research is needed to fully exploit the AIE characteristics of dibenzosuberenone derivatives in sensing applications.
-
Metal Ion Sensing: The development of dibenzosuberenone-based fluorescent probes for metal ions is an area with potential for exploration. By incorporating appropriate metal chelating moieties into the dibenzosuberenone scaffold, it may be possible to design probes that exhibit a selective fluorescent response to specific metal cations.
-
Viscosity Sensing: The rigid structure of dibenzosuberenone could potentially be utilized in the design of "molecular rotors" for viscosity sensing. In such probes, intramolecular rotation is restricted in viscous environments, leading to an increase in fluorescence intensity. Further functionalization of the dibenzosuberenone core with rotating groups could lead to the development of novel viscosity-sensitive fluorophores.
Conclusion
Dibenzosuberenone serves as a valuable platform for the construction of fluorescent probes, particularly for the detection of anions like fluoride and cyanide. The synthetic accessibility and favorable photophysical properties of its derivatives make it an attractive scaffold for further development in the field of chemical sensing. While its application in anion detection is well-established, future research may unlock the potential of dibenzosuberenone-based probes for a broader range of analytes and applications, including metal ion detection, viscosity sensing, and leveraging their inherent aggregation-induced emission properties. The protocols and data provided herein offer a solid foundation for researchers to explore and expand the utility of this promising class of fluorescent probes.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 3. Dihydropyridazine-appended dibenzosuberenones as a new class of fluorophores: Application to fluoride sensing [agris.fao.org]
Application Notes and Protocols for Reactions Involving Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the synthesis and key reactions of Dibenzosuberenone, a pivotal intermediate in the development of therapeutic agents, particularly tricyclic antidepressants. While not a catalyst itself, Dibenzosuberenone's rich reactivity makes it a cornerstone in multi-step synthetic routes.
I. Synthesis of Dibenzosuberenone
Dibenzosuberenone can be synthesized through several methods. Below are two common protocols: dehydrogenation of Dibenzosuberone and intramolecular cyclization.
Protocol 1: Catalytic Dehydrogenation of Dibenzosuberone
This method involves the dehydrogenation of the saturated analog, Dibenzosuberone, to introduce the double bond in the seven-membered ring.[1][2]
Experimental Protocol:
-
Reaction Setup: In a microwave-safe sealed glass tube, combine Dibenzosuberone (1.0 mmol), diethyl maleate (B1232345) (1.2 mmol), and 10 mol% Palladium on Barium Sulfate (Pd/BaSO₄).
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation at 200°C for 30 minutes with a power of 60 W.[2]
-
Work-up: After cooling, transfer the mixture to a round-bottom flask using ethanol. Add approximately 5 mL of 20% aqueous potassium hydroxide (B78521) (KOH) and heat to reflux for 10 minutes.
-
Extraction: Extract the aqueous solution with three 10 mL portions of diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield Dibenzosuberenone.
Table 1: Quantitative Data for Dehydrogenation of Dibenzosuberone
| Starting Material | Catalyst | Reagents | Temperature (°C) | Time (min) | Yield (%) |
| Dibenzosuberone | Pd/BaSO₄ | Diethyl maleate, KOH | 200 | 30 | 96[2] |
| Dibenzosuberone | Molecular Bromine | Irradiation | - | - | 70-90[1] |
Protocol 2: Intramolecular Decarboxylative Coupling
A newer approach involves the silver-catalyzed intramolecular decarboxylative coupling of 3-(2-benzoylphenyl)acrylic acid.[3]
Experimental Protocol:
-
Reaction Mixture: In a microwave reactor vessel, add 3-(2-benzoylphenyl)acrylic acid (0.1 mol, 25.23g), silver nitrate (B79036) (AgNO₃, 0.02 mol, 3.40g), potassium persulfate (K₂S₂O₈, 0.4 mol, 108.12g), and acetonitrile (B52724) (250 mL).[3]
-
Microwave Reaction: Place the vessel in a microwave reactor and irradiate at a controlled temperature under reflux with a power of 400W until the reaction is complete.[3]
-
Work-up: Cool the reaction mixture to room temperature and filter.
-
Extraction: Add the filtrate to a saturated aqueous sodium bicarbonate solution (500 mL) and extract with dichloromethane (B109758) (3 x 250 mL).[3]
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Dibenzosuberenone.[3]
Table 2: Quantitative Data for Intramolecular Decarboxylative Coupling
| Starting Material | Catalyst | Reagents | Power (W) | Yield (%) | Purity (%) |
| 3-(2-benzoylphenyl)acrylic acid | AgNO₃ | K₂S₂O₈, Acetonitrile | 400 | 97.5[3] | 99.89[3] |
II. Application of Dibenzosuberenone in the Synthesis of Tricyclic Antidepressants
Dibenzosuberenone is a key precursor for the synthesis of several tricyclic antidepressant drugs, including Cyclobenzaprine and Amitriptyline.
Workflow for the Synthesis of Tricyclic Antidepressants from Dibenzosuberenone
References
Application Notes and Protocols for Cell-based Assays in Screening Dibenzosuberenone Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzosuberenone (B194781) and its derivatives represent a class of tricyclic compounds with a privileged scaffold that has been historically significant in the development of therapeutics, notably as antidepressants.[1][2] Emerging evidence suggests that this structural motif holds potential for broader pharmacological applications, including anticancer activity. A promising avenue for the anticancer potential of novel dibenzosuberenone analogues lies in the disruption of microtubule dynamics, a clinically validated strategy in oncology.[3][4] Microtubules are essential cytoskeletal polymers crucial for cell division, intracellular transport, and the maintenance of cell shape.[4] Agents that interfere with microtubule polymerization or depolymerization can induce mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells.[3]
This document provides detailed application notes and protocols for a suite of cell-based assays designed for the high-throughput screening (HTS) of dibenzosuberenone libraries to identify and characterize novel microtubule-targeting agents. The described workflow encompasses a primary biochemical screen to identify direct inhibitors of tubulin polymerization, followed by secondary cell-based assays to confirm on-target activity, elucidate the mechanism of action, and assess potential liabilities such as multidrug resistance.
Experimental Workflow
The proposed screening cascade is designed to efficiently identify and validate hits from a dibenzosuberenone library. The workflow progresses from a high-throughput biochemical assay to more detailed cell-based and mechanistic studies.
References
- 1. Cell Cycle Arrest in G2/M Phase Enhances Replication of Interferon-Sensitive Cytoplasmic RNA Viruses via Inhibition of Antiviral Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microtubule disruption suppresses allergic response through the inhibition of calcium influx in the mast cell degranulation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
Scale-up synthesis of Dibenzosuberenone for preclinical studies
An Application Note and Protocol for the Scale-up Synthesis of Dibenzosuberenone for Preclinical Studies
Introduction
Dibenzosuberenone, also known as 5H-dibenzo[a,d]cyclohepten-5-one, is a tricyclic ketone that serves as a critical intermediate in the synthesis of numerous pharmaceutical compounds. Its derivatives are prominent in commercially available tricyclic antidepressants and other biologically active molecules.[1][2] For preclinical studies, a reliable and scalable synthetic route is paramount to ensure the production of high-purity Dibenzosuberenone. This document outlines established methods for its scale-up synthesis, providing detailed protocols, comparative data, and quality control workflows necessary for advancing drug development programs. The primary challenge in scaling up its synthesis is maintaining high yield and purity while ensuring operational safety and cost-effectiveness.[3]
Overview of Synthetic Strategies
Several synthetic routes to Dibenzosuberenone have been established, starting from various precursors. The most common strategies involve the dehydrogenation of its saturated analog, Dibenzosuberone, or intramolecular cyclization reactions.
References
Troubleshooting & Optimization
Improving the yield of Dibenzosuberenone synthesis reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Dibenzosuberenone.
Troubleshooting Guide
This section addresses common issues encountered during Dibenzosuberenone synthesis, offering potential causes and solutions.
Issue 1: Low Yield in Dehydrogenation of Dibenzosuberone
-
Question: My dehydrogenation of Dibenzosuberone to Dibenzosuberenone is resulting in a low yield. What are the potential causes and how can I improve it?
-
Answer: Low yields in the dehydrogenation of Dibenzosuberone can stem from several factors. One common method involves catalytic dehydrogenation. For unsubstituted Dibenzosuberone, microwave-assisted catalytic dehydrogenation using palladium on barium sulfate (B86663) can be highly effective, achieving yields as high as 96% in just 30 minutes.[1][2] However, this method may fail for substituted Dibenzosuberones, such as 2,8-dimethyldibenzosuberone, where no conversion might be observed even at elevated temperatures.[1][2]
For substituted derivatives, a two-step process of bromination followed by dehydrohalogenation is a more reliable alternative.[1][2] Using N-bromosuccinimide (NBS) and a radical initiator like 2,2'-azo-bis-isobutyronitrile (AIBN) for bromination, followed by dehydrohalogenation with a base, can provide the desired product.[1][2] Historically, using molecular bromine under irradiation has also been reported to give yields of 70-90%.[3]
Issue 2: Side Reactions and Impurities
-
Question: I am observing significant side reactions and impurities in my Dibenzosuberenone synthesis. How can I minimize these?
-
Answer: Side reactions are a common challenge, particularly in Friedel-Crafts type cyclizations and reactions involving strong acids or bases. In the synthesis of substituted Dibenzosuberenones via intramolecular cyclization using polyphosphoric acid (PPA), using a large excess of the reagent is crucial to avoid undesired intermolecular reactions.[1]
When employing bromination-dehydrohalogenation, controlling the reaction conditions is key to prevent over-bromination or other side reactions. Milder bromination conditions, for example, can be beneficial.[1] Purification is also critical. Column chromatography is frequently used to separate the desired product from impurities.[1][4] In some newer methods, such as the intramolecular decarboxylation coupling, a simple workup involving filtration and extraction can yield a highly pure product (99.89%), minimizing the need for extensive purification.[5]
Issue 3: Difficulty with Ring Closure in Friedel-Crafts Acylation
-
Question: I am struggling with the intramolecular Friedel-Crafts acylation to form the seven-membered ring of Dibenzosuberenone. What are the critical parameters?
-
Answer: The success of the intramolecular Friedel-Crafts acylation is highly dependent on the catalyst and reaction conditions. While aluminum chloride (AlCl3) is a traditional catalyst for this reaction, its use can be hazardous, and it can lead to the incorporation of aluminum ions into the product.[5] Polyphosphoric acid (PPA) is a common alternative for cyclizing precursors like 2-(2-phenylethyl)benzoic acid to form Dibenzosuberone, which can then be converted to Dibenzosuberenone.[6][7] For substituted derivatives, the use of a PPA solution in sulfolane (B150427) has been shown to be effective.[1] Optimizing the temperature and reaction time is also crucial; for instance, heating at 80°C for one hour was found to be sufficient for the cyclization of a substituted benzoic acid derivative.[1]
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to Dibenzosuberenone?
A1: The primary synthetic routes to Dibenzosuberenone include:
-
Dehydrogenation of Dibenzosuberone: This can be achieved catalytically, often with palladium-based catalysts. Microwave-assisted dehydrogenation can be very efficient for the unsubstituted compound.[1][2]
-
Bromination and Dehydrohalogenation: This two-step process involves the bromination of Dibenzosuberone, typically at the benzylic positions, followed by elimination of hydrogen bromide using a base to form the double bond.[1][2][3]
-
Intramolecular Cyclization followed by Dehydrogenation: This involves the synthesis of the Dibenzosuberone core through methods like Friedel-Crafts acylation of precursors such as 2-(2-phenylethyl)benzoic acid, followed by dehydrogenation.[6][7]
-
Intramolecular Decarboxylative Coupling: A newer method utilizes 3-(2-benzoylphenyl)acrylic acid as a starting material, which undergoes an intramolecular decarboxylative coupling reaction catalyzed by a silver catalyst and an oxidant to yield Dibenzosuberenone with high purity and yield.[5]
Q2: What are the typical yields for different Dibenzosuberenone synthesis methods?
A2: The reported yields for Dibenzosuberenone synthesis vary depending on the method and the specific substrate (unsubstituted or substituted). The table below summarizes some reported yields.
| Synthesis Method | Starting Material | Reagents/Conditions | Reported Yield | Purity | Reference |
| Dehydrogenation | Dibenzosuberone | Pd/BaSO₄, Microwave | 96% | - | [1][2] |
| Bromination & Dehydrohalogenation | Dibenzosuberone | Molecular Bromine, Irradiation | 70-90% | - | [3] |
| Bromination & Dehydrohalogenation | 2,8-dimethyldibenzosuberone | NBS, AIBN, then DBN | - | - | [1] |
| Intramolecular Decarboxylative Coupling | 3-(2-benzoylphenyl)acrylic acid | AgNO₃, K₂S₂O₈, Microwave | 97.5% | 99.89% | [5] |
Q3: What are some common applications of Dibenzosuberenone?
A3: Dibenzosuberenone is a crucial intermediate in the synthesis of various pharmaceuticals, particularly tricyclic antidepressants.[3] It is a key building block for drugs like Cyclobenzaprine, Cyproheptadine, and Protriptyline.[3][5] Its structural motif is also found in compounds investigated for other biological activities, including as P-glycoprotein modulators and p38 MAP kinase inhibitors.[6]
Experimental Protocols
Protocol 1: Microwave-Assisted Dehydrogenation of Dibenzosuberone
This protocol is adapted from a method that yields high purity Dibenzosuberenone from Dibenzosuberone.[1][2]
-
Materials: Dibenzosuberone, Palladium on Barium Sulfate (Pd/BaSO₄).
-
Procedure:
-
In a microwave-safe reaction vessel, combine Dibenzosuberone and a catalytic amount of Palladium on Barium Sulfate.
-
Subject the mixture to microwave irradiation. A reaction time of 30 minutes at 200°C has been shown to be effective.[1]
-
Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
-
Protocol 2: Intramolecular Decarboxylative Coupling
This protocol describes a high-yield synthesis of Dibenzosuberenone from 3-(2-benzoylphenyl)acrylic acid.[5]
-
Materials: 3-(2-benzoylphenyl)acrylic acid, Silver Nitrate (AgNO₃), Potassium Persulfate (K₂S₂O₈), Acetonitrile (B52724).
-
Procedure:
-
In a microwave reactor, combine 3-(2-benzoylphenyl)acrylic acid (0.1 mol), AgNO₃ (0.02 mol), K₂S₂O₈ (0.4 mol), and acetonitrile (250 ml).[5]
-
Apply microwave radiation at 400W and maintain the reaction at reflux temperature.[5]
-
After the reaction is complete, cool the mixture to room temperature and filter.
-
Add the filtrate to a saturated aqueous solution of sodium bicarbonate (500 ml).
-
Extract the aqueous layer with dichloromethane (B109758) (3 x 250 ml).[5]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.[5]
-
Visualizations
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 4. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
- 7. Dibenzosuberone - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming In Vitro Solubility Challenges with Dibenzosuberenone
This guide provides researchers, scientists, and drug development professionals with practical solutions and troubleshooting advice for solubility issues encountered when working with Dibenzosuberenone in vitro.
Frequently Asked Questions (FAQs)
Q1: Why is Dibenzosuberenone difficult to dissolve in aqueous solutions?
Dibenzosuberenone is a hydrophobic molecule, meaning it has poor solubility in water-based solutions like cell culture media and buffers.[1] Its chemical structure results in a high LogP value (a measure of lipophilicity), indicating a preference for non-polar environments over aqueous ones.[1] Direct dissolution in aqueous media is generally unsuccessful.
Q2: What is the recommended solvent for preparing a stock solution of Dibenzosuberenone?
Due to its hydrophobic nature, an organic solvent is necessary to create a concentrated stock solution. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for this purpose in cell-based assays.[2][3] Dibenzosuberenone is also soluble in other organic solvents like chloroform (B151607) and ethyl acetate, though these are less common for in vitro applications.[1][4]
Q3: I dissolved Dibenzosuberenone in DMSO, but it precipitated when I added it to my cell culture medium. What happened and how can I fix it?
This is a common problem known as solvent-shift precipitation.[5][6] While Dibenzosuberenone is soluble in 100% DMSO, diluting this stock solution into an aqueous medium drastically changes the solvent environment, causing the compound to crash out of solution.
Troubleshooting Steps:
-
Pre-warm the Media: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound stock.[5][7]
-
Rapid Mixing: Add the DMSO stock solution dropwise into the vortexing or rapidly stirring culture medium. This avoids localized high concentrations of the compound that can initiate precipitation.[7]
-
Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, create an intermediate dilution of the DMSO stock in a small volume of pre-warmed media, then add this to the final volume.[7][8]
-
Optimize Final DMSO Concentration: Many cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[7][9] Keeping the final DMSO concentration as high as is tolerable for your cells can help maintain solubility.[7] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[7]
-
Sonication: If a precipitate still forms, brief sonication in a 37°C water bath can often help redissolve the compound.[5]
Q4: What is the maximum final concentration of DMSO I should use in my cell culture?
The final concentration of DMSO should generally not exceed 1%, with concentrations of 0.5% or lower being preferable to avoid cytotoxicity.[7][9] High concentrations of DMSO (>1%) can be toxic to most mammalian cells and can also induce cellular changes, potentially affecting experimental results.[9][10][11][12] It is crucial to determine the maximum tolerable DMSO concentration for your specific cell line with a vehicle-only control experiment.
Q5: Are there alternatives to DMSO or methods to enhance solubility further?
Yes, if precipitation remains an issue, several formulation strategies can be employed to improve the aqueous solubility of hydrophobic compounds like Dibenzosuberenone.[13][14]
-
Use of Co-solvents: Mixtures of water-miscible solvents like DMSO and polyethylene (B3416737) glycol (PEG) can sometimes improve solubility upon dilution.[2]
-
Solubility Enhancers:
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate the hydrophobic Dibenzosuberenone molecule, increasing its apparent solubility in water. (2-Hydroxypropyl)-β-cyclodextrin is frequently used in cell culture.[7][14]
-
Serum: Proteins within fetal bovine serum (FBS), such as albumin, can bind to hydrophobic compounds and help keep them in solution.[7] If compatible with your experimental design, diluting the compound into serum-containing media can be effective.
-
Q6: Can I just filter out the precipitate?
Filtering is not recommended. The precipitate is your active compound, and filtering it will remove it from the solution, significantly lowering the effective concentration and leading to inaccurate experimental results.[6][7] The goal is to address the root cause of the precipitation to ensure the compound is fully dissolved.[7]
Physicochemical Data of Dibenzosuberenone
A summary of key properties is provided below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2222-33-5 | [1][15][16] |
| Molecular Formula | C₁₅H₁₀O | [1][15][16] |
| Molecular Weight | 206.24 g/mol | [1][16][17] |
| Appearance | White to pale yellow crystalline powder | [1] |
| Melting Point | 87-88 °C | [1][15][18] |
| Water Solubility | Insoluble | [1][4] |
| Organic Solubility | Soluble in Chloroform, Ethyl Acetate | [1][4] |
| LogP | 3.508 | [1] |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a 10 mM Dibenzosuberenone Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of Dibenzosuberenone needed. For 1 mL of a 10 mM stock solution:
-
Mass (g) = 10 mmol/L * 0.001 L * 206.24 g/mol = 0.0020624 g = 2.06 mg
-
-
Weigh Compound: Accurately weigh 2.06 mg of Dibenzosuberenone powder and place it in a sterile microcentrifuge tube or vial.
-
Add Solvent: Add 1 mL of sterile, cell-culture grade DMSO to the vial.
-
Dissolve: Vortex the solution thoroughly for several minutes. If necessary, gently warm the vial to 37°C or use a brief sonication in a water bath to ensure the compound is completely dissolved.[5] Visually inspect the solution against a light source to confirm there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[7] Store the aliquots at -20°C, protected from light. The stock solution in DMSO is typically stable for up to 3 months at -20°C.[5]
Protocol 2: Dilution of Dibenzosuberenone Stock in Cell Culture Medium
This protocol provides an example for preparing a final concentration of 10 µM in 10 mL of medium, ensuring the final DMSO concentration is 0.1%.
-
Thaw and Pre-warm: Thaw a single aliquot of the 10 mM Dibenzosuberenone stock solution at room temperature. Pre-warm your cell culture medium to 37°C in a water bath.
-
Prepare Intermediate Dilution (Stepwise Dilution):
-
Pipette 990 µL of the pre-warmed cell culture medium into a sterile microcentrifuge tube.
-
Add 10 µL of the 10 mM DMSO stock solution to the medium. This creates a 100x dilution, resulting in a 100 µM intermediate solution.
-
Mix gently but thoroughly by pipetting up and down.
-
-
Prepare Final Working Solution:
-
In a sterile conical tube, place 9 mL of pre-warmed cell culture medium.
-
Add 1 mL of the 100 µM intermediate solution to the 9 mL of medium.
-
This results in a final volume of 10 mL with a Dibenzosuberenone concentration of 10 µM and a final DMSO concentration of 0.1%.
-
-
Apply to Cells: Mix the final working solution gently and immediately add it to your cell culture plates or flasks.
Visual Guides and Workflows
Caption: Standard workflow for preparing and diluting Dibenzosuberenone.
Caption: Troubleshooting guide for precipitation issues.
References
- 1. 5-Dibenzosuberenone | 2222-33-5 [chemicalbook.com]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. researchgate.net [researchgate.net]
- 4. labsolu.ca [labsolu.ca]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 10. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. hilarispublisher.com [hilarispublisher.com]
- 15. Dibenzosuberenone | CAS#:2222-33-5 | Chemsrc [chemsrc.com]
- 16. scbt.com [scbt.com]
- 17. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 18. 5-二苯并环庚烯酮 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Synthesis of Dibenzosuberenone Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dibenzosuberenone (B194781) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Dibenzosuberenone?
A1: The most prevalent methods for synthesizing the dibenzosuberenone core structure include:
-
Dehydrogenation of Dibenzosuberone (B195587): This is a direct approach to introduce the double bond.
-
Bromination-Dehydrohalogenation of Dibenzosuberone: An alternative two-step method to introduce unsaturation.
-
Intramolecular Friedel-Crafts-type Cyclization: Often mediated by reagents like Polyphosphoric Acid (PPA) to construct the tricyclic system from a suitable carboxylic acid precursor.[1][2]
Q2: I am observing a persistent yellow impurity in my final product, even after column chromatography. What could it be?
A2: If you are using a palladium-catalyzed reaction (e.g., dehydrogenation), the yellow or black impurity could be palladium nanoparticles.[3] These can be challenging to remove with standard silica (B1680970) gel chromatography.
Q3: Are there any specific safety precautions I should take when working with reagents like Polyphosphoric Acid (PPA) or N-Bromosuccinimide (NBS)?
A3: Yes. Polyphosphoric acid is corrosive and a strong dehydrating agent; always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. N-Bromosuccinimide (NBS) is a lachrymator and should also be handled in a fume hood. It can be a source of bromine radicals, especially with light or radical initiators, so reactions should be set up with care.[4]
Troubleshooting Guides by Synthetic Route
Dehydrogenation of Dibenzosuberone
This method can be effective but is sensitive to the substrate and catalyst choice.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Conversion | Inactive catalyst, especially with substituted dibenzosuberones.[5] | For 2,8-dimethyl-dibenzosuberone, catalytic dehydrogenation has been reported to fail.[5] Consider an alternative method like bromination-dehydrohalogenation. For unsubstituted dibenzosuberone, ensure the catalyst (e.g., Pd/BaSO₄) is fresh and active.[5] |
| Violent/Exothermic Reaction | Use of Palladium on Charcoal (Pd/C) with certain hydride acceptors.[6] | Avoid using Pd/C with maleic acid esters. Palladium on barium sulfate (B86663) has been reported as a safer and effective alternative for the dehydrogenation of dibenzosuberone.[5] |
| Incomplete Reaction | Insufficient reaction time or temperature. | If using microwave irradiation, ensure the temperature reaches and is maintained at the target (e.g., 200°C for 30 minutes for unsubstituted dibenzosuberone).[5] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. |
| Product Contaminated with Catalyst Residues | Inefficient removal of the heterogeneous catalyst. | Filter the reaction mixture through a pad of Celite to remove the bulk of the catalyst.[7] For residual soluble palladium, consider using palladium scavengers or treatment with activated carbon.[1][3] |
Bromination-Dehydrohalogenation of Dibenzosuberone
A reliable two-step alternative to direct dehydrogenation.
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Multiple Brominated Products | Harsh bromination conditions leading to over-bromination. | Use milder brominating agents like N-Bromosuccinimide (NBS) instead of elemental bromine.[5] Control the stoichiometry of the brominating agent carefully. |
| Formation of Dibromo Side Product | Reaction of the product with the brominating agent. | This is a common side reaction with NBS.[4] Minimize reaction time and monitor the reaction closely by TLC or LC-MS to stop it upon consumption of the starting material. Purify the desired monobrominated intermediate by column chromatography. |
| Low Yield in Dehydrohalogenation Step | Incomplete reaction or side reactions. | Ensure a strong, non-nucleophilic base like 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) is used.[5] The reaction temperature can be critical; for example, heating to 80°C has been shown to be effective.[5] |
| Formation of α-Bromoketones | Side reaction of NBS with the carbonyl group. | This can occur with NBS, especially under acidic conditions.[4] Ensure the reaction is performed under neutral or radical-initiated conditions if benzylic bromination is desired. |
PPA-Mediated Intramolecular Cyclization
A common method for building the tricyclic core from precursors like 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid.
| Problem | Potential Cause | Troubleshooting Solution |
| Formation of Intermolecular Side Products | Insufficient dilution or inadequate reagent amount, leading to reactions between molecules. | It is crucial to use a large excess of the PPA/sulfolane reagent (e.g., 40g per 1g of starting material) to favor the intramolecular cyclization.[5] |
| Incomplete Cyclization | Insufficient reaction time or temperature. | A reaction time of one hour at 80°C has been reported to be sufficient.[5] Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material. |
| Charring or Decomposition | Reaction temperature is too high. | Carefully control the reaction temperature. PPA can cause charring at elevated temperatures. |
| Difficult Product Isolation | The product is trapped in the viscous PPA mixture. | Quench the reaction by pouring it into a large volume of ice water. The product can then be extracted with a suitable organic solvent like petroleum ether.[5] |
Experimental Protocols
Protocol 1: Catalytic Dehydrogenation of Dibenzosuberone
This protocol is adapted from a method for unsubstituted dibenzosuberone.[5]
-
Reaction Setup: In a microwave reaction vessel, combine dibenzosuberone and palladium on barium sulfate (Pd/BaSO₄).
-
Dehydrogenation: Subject the mixture to microwave irradiation at 200°C for 30 minutes.
-
Work-up: After cooling, dissolve the reaction mixture in a suitable solvent and filter through Celite to remove the catalyst.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography or recrystallization.
Protocol 2: Bromination with NBS and Dehydrohalogenation
This protocol is based on a method for 2,8-dimethyldibenzosuberone.[5]
-
Bromination:
-
In a round-bottom flask, dissolve 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one in tetrachloromethane.
-
Add N-bromosuccinimide (1.5 equivalents) and a catalytic amount of AIBN (5 mol%).
-
Stir the mixture at 70°C for 22 hours.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
-
Dehydrohalogenation:
-
Dissolve the crude bromo-compound in a suitable solvent.
-
Add 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN).
-
Stir the mixture at 80°C and monitor the reaction until completion.
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
-
Protocol 3: PPA-Mediated Ring Closure
This protocol is based on a method for the synthesis of 2,8-dimethyldibenzosuberone precursor.[5]
-
Reaction Setup: In a flask, add a solution of 80% polyphosphoric acid in sulfolane.
-
Addition of Starting Material: Add the carboxylic acid precursor (e.g., 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid) to the PPA/sulfolane mixture (ratio of 1g of acid to 40g of PPA/sulfolane solution).
-
Reaction: Stir the mixture at 80°C for 60 minutes.
-
Work-up: Cool the reaction and pour it into a large volume of water. Extract the product with petroleum ether.
-
Purification: Wash the combined organic phases with 2 N NaOH to remove any unreacted acidic starting material, dry over magnesium sulfate, filter, and concentrate to obtain the cyclized product.
Visualizations
Caption: Workflow for the Dehydrogenation of Dibenzosuberone.
Caption: Bromination-Dehydrohalogenation Synthetic Pathway.
Caption: Logical Flow for Product Purification Troubleshooting.
References
- 1. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 2. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Dibenzosuberenone Functionalization
Welcome to the technical support center for the functionalization of Dibenzosuberenone. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on Dibenzosuberenone for functionalization?
A1: Dibenzosuberenone possesses two main sites for chemical modification: the carbonyl group and the carbon-carbon double bond within the seven-membered ring.[1] These sites allow for a variety of transformations to synthesize diverse derivatives.
Q2: What are the common methods for synthesizing the Dibenzosuberenone scaffold itself?
A2: The synthesis of Dibenzosuberenone is typically achieved through two main routes:
-
Dehydrogenation of Dibenzosuberone: This involves the oxidation of the saturated ethylene (B1197577) bridge.[2]
-
Intramolecular Friedel-Crafts Acylation: Cyclization of a suitable carboxylic acid precursor using reagents like polyphosphoric acid (PPA) is a common method.[2]
Q3: Are there greener alternatives to traditional Friedel-Crafts catalysts like PPA for Dibenzosuberenone synthesis?
A3: Yes, due to the waste disposal challenges associated with PPA, greener alternatives have been developed. Immobilized solid acid catalysts, such as Amberlyst-15 resin, offer a more sustainable option with advantages like improved stability and reusability.[3]
Q4: What types of functionalization reactions can be performed on the double bond of Dibenzosuberenone?
A4: The double bond of Dibenzosuberenone is amenable to various addition reactions, including:
- Epoxidation: Formation of an epoxide ring.
- Aziridination: Introduction of a nitrogen-containing three-membered ring.[4]
- Diels-Alder Cycloadditions: Reaction with a suitable diene to form more complex polycyclic structures.[5]
- Halogenation: Addition of halogens across the double bond.[5]
Q5: How can the carbonyl group of Dibenzosuberenone be functionalized?
A5: The carbonyl group can undergo typical ketone reactions, such as:
- Reduction: Conversion to a hydroxyl group using reducing agents.
- Grignard Reactions: Addition of organometallic reagents to form tertiary alcohols.[4]
Troubleshooting Guides
Issue 1: Low Yield in Dehydrogenation of Dibenzosuberone to Dibenzosuberenone
| Possible Cause | Troubleshooting Step | Rationale |
| Substrate Sensitivity | If using a substituted Dibenzosuberone (e.g., 2,8-dimethyl), microwave-assisted dehydrogenation may be ineffective.[6][7] | The electronic and steric properties of substituents can significantly impact the reaction's success under certain conditions. |
| Consider an alternative two-step method: radical bromination with N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN), followed by dehydrohalogenation with a non-nucleophilic base.[6][7] | This method is often more robust for substrates that are resistant to direct dehydrogenation. | |
| Catalyst Inactivity or Side Reactions | When using a palladium catalyst, palladium on charcoal can lead to violent reactions.[6] | The support material can influence the catalyst's reactivity. |
| Switch to palladium on barium sulfate (B86663) for a smoother reaction.[6] | This catalyst has been shown to effectively promote the dehydrogenation of Dibenzosuberone to Dibenzosuberenone with high yield.[6] |
Issue 2: Poor Conversion or Side Products in Diels-Alder Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While some Diels-Alder reactions proceed at room temperature, others require heating to overcome the activation energy barrier. However, excessively high temperatures can promote the retro-Diels-Alder reaction.[8] | The thermodynamics of the Diels-Alder equilibrium are temperature-dependent. |
| Screen different solvents. The choice of solvent can influence reaction rates.[8] | Solvent polarity can affect the stability of the transition state. | |
| Increase the reaction time and monitor progress using techniques like TLC or GC-MS.[8] | The reaction may simply be slow to reach completion. | |
| Unexpected Side Products | When using halogenated reagents, such as dibromotetrazine, be aware of potential side reactions like halogenation of the Dibenzosuberenone double bond.[9] | The tetrazine can act as a halogen source under the reaction conditions.[9] |
| Carefully analyze the product mixture to identify unexpected byproducts and adjust the reaction strategy accordingly. | Understanding the reaction pathway is crucial for optimization. | |
| Low Reactivity | Consider adding a Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂).[8][10] | Lewis acids can activate the dienophile, accelerating the reaction.[11] |
Issue 3: Low Yield or Lack of Selectivity in Palladium-Catalyzed C-H Functionalization
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Site Selectivity | Modify the directing group on your substrate. Functionalization tends to occur at the less-hindered ortho C-H bond.[12] | The directing group coordinates to the palladium catalyst, guiding the C-H activation. |
| For heterocyclic substrates like indoles, arylation typically occurs at the C-2 position.[13] | The inherent electronic properties of the substrate can control selectivity. | |
| Tune the ligands on the palladium catalyst. The structure of the supporting ligands can significantly influence site selectivity.[13] | Ligands modulate the steric and electronic environment of the metal center. | |
| Catalyst Inhibition | If your substrate contains heteroatoms like sulfur, they may coordinate to the palladium and inhibit catalysis.[14] | Strong coordination of heteroatoms can prevent the desired C-H activation. |
| Consider using a different catalyst system or protecting the inhibiting functional group. | This can prevent catalyst deactivation. |
Data Summary
Table 1: Optimization of Diels-Alder Reaction Conditions
| Entry | Diene | Dienophile | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Dibenzosuberenone | 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Toluene | 110 | 2 | 96 | [5] |
| 2 | Dibenzosuberenone | 3,6-di(pyrazin-2-yl)-1,2,4,5-tetrazine | Toluene | 110 | 2 | 95 | [5] |
| 3 | Dibenzosuberenone | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Toluene | 100 | 4 | 93 | [5] |
| 4 | Dibenzosuberenone | 3,6-bis(3,5-dimethyl-1H-pyrazol-1-yl)-1,2,4,5-tetrazine | Toluene | 125 | 48 | 87 | [5] |
Note: The success of the Diels-Alder reaction is highly dependent on the electronic nature of the tetrazine substituents.
Experimental Protocols
Protocol 1: Dehydrogenation of Dibenzosuberone using Palladium on Barium Sulfate
This protocol is adapted from a procedure that yielded 96% Dibenzosuberenone.[6]
Materials:
-
Dibenzosuberone
-
Palladium on barium sulfate (5% Pd)
-
Diethyl maleate (B1232345)
-
Argon atmosphere
Procedure:
-
In a pressure tube, combine Dibenzosuberone (1 equivalent), diethyl maleate (excess), and 5% palladium on barium sulfate (catalytic amount).
-
Seal the tube and purge with argon.
-
Heat the reaction mixture to 200°C for 30 minutes.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Purify the product by column chromatography on silica (B1680970) gel.
Protocol 2: Inverse Electron-Demand Diels-Alder Reaction
This protocol is a general procedure based on successful reactions of Dibenzosuberenone with various tetrazines.[5]
Materials:
-
Dibenzosuberenone
-
Substituted 1,2,4,5-tetrazine (B1199680) (1.1 equivalents)
-
Toluene
Procedure:
-
In a sealed tube, dissolve Dibenzosuberenone (1 equivalent) and the substituted tetrazine (1.1 equivalents) in toluene.
-
Heat the mixture at 100-125°C for 2-48 hours, depending on the reactivity of the tetrazine.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: A logical workflow for the functionalization of Dibenzosuberenone.
Caption: A decision tree for troubleshooting low yields in dehydrogenation.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 10. Intramolecular Diels–Alder Reactions of Cycloalkenones: Stereoselectivity, Lewis Acid Acceleration, and Halogen Substituent Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 12. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting Dibenzosuberenone purification by chromatography
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chromatographic purification of Dibenzosuberenone.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the purification of Dibenzosuberenone by column chromatography or HPLC.
Issue 1: Poor or No Separation on Silica (B1680970) Gel Column
-
Question: My TLC plate shows good separation between Dibenzosuberenone and impurities, but the column chromatography is giving mixed fractions. Why is this happening?
-
Answer: This discrepancy can occur for several reasons:
-
Compound Degradation: Dibenzosuberenone might be unstable on silica gel over the longer duration of a column run compared to a quick TLC. You can check for stability by spotting your sample on a TLC plate, letting it sit for an hour, and then running it to see if new spots appear.[1][2] A 2D TLC can also be used to assess stability.[1][2]
-
Overloading: Too much crude material was loaded onto the column, exceeding its separation capacity. This leads to broad, overlapping bands. Try using a larger column or reducing the sample load.[3]
-
Incorrect Solvent System: The solvent system that works for TLC may not translate perfectly to column chromatography. Sometimes, a slightly less polar solvent system is needed for the column.[4]
-
Flow Rate: Too high a flow rate can decrease resolution by not allowing for proper equilibration between the stationary and mobile phases.
-
Issue 2: Dibenzosuberenone is Not Eluting from the Column
-
Question: I've run a large volume of eluent, but I cannot detect my Dibenzosuberenone product in the collected fractions. What could be the problem?
-
Answer: There are a few possibilities:
-
Decomposition: The compound may have decomposed on the silica gel column.[1][5] Test for silica stability before running the column.[1]
-
Eluted in Solvent Front: If the initial eluent was too polar, the compound may have eluted very quickly in the first few fractions with the solvent front. Always check the first fraction.[1]
-
Insufficiently Polar Eluent: The solvent system may be too non-polar to move the compound down the column. If your compound is not moving from the baseline on TLC, the eluent is not polar enough.[3] Gradually increase the polarity of the mobile phase.
-
High Dilution: The compound may have eluted, but the fractions are too dilute to be detected easily by TLC. Try concentrating a few fractions where you expected the compound to elute and re-analyze.[1]
-
Issue 3: Streaking on TLC Plate or Column
-
Question: My compound appears as a streak rather than a distinct spot on the TLC plate. How can I resolve this for better purification?
-
Answer: Streaking is a common issue that can be caused by:
-
Sample Overload: The most common cause is applying too much sample to the TLC plate.[3][6] Try spotting a more dilute solution.
-
Inappropriate Solvent Polarity: The chosen solvent system may be too polar, or the compound may be highly polar itself.[3][6]
-
Acidic/Basic Nature: Dibenzosuberenone purification can be challenging if acidic or basic impurities are present. If the compound is sensitive, the acidity of the silica gel can cause streaking. Adding a small amount of a modifier to the mobile phase, such as triethylamine (B128534) (0.1-2.0%) for acid-sensitive compounds or acetic acid (0.1-2.0%) for base-sensitive compounds, can often resolve this issue.[3]
-
Issue 4: Shifting Retention Times in HPLC
-
Question: The retention time for my Dibenzosuberenone peak is inconsistent between HPLC runs. What is causing this variability?
-
Answer: Drifting retention times in HPLC are typically due to:
-
Inadequate Column Equilibration: The column must be fully equilibrated with the mobile phase before each injection. This is especially true for gradient methods or when using ion-pairing reagents.[7] Ensure the column is flushed with a sufficient volume of the initial mobile phase until a stable baseline is achieved.
-
Pump and Solvent Issues: Inconsistent solvent composition from the pumps can cause shifts. Ensure solvents are properly degassed and that the pump check valves are functioning correctly.[8]
-
Temperature Fluctuations: Column temperature affects retention. Using a column oven provides a stable temperature environment, leading to more reproducible results.
-
Mobile Phase Degradation: Buffers or mobile phases can change pH or degrade over time. It is recommended to use freshly prepared mobile phases.[9]
-
Data Presentation: Chromatographic Conditions
The following table summarizes experimentally reported conditions for the purification of Dibenzosuberenone and its derivatives.
| Method | Stationary Phase | Mobile Phase / Eluent | Target Compound | Rf Value / Notes | Reference |
| Column Chromatography | Silica Gel (60 g) | 1. Petrol Ether2. 20% Ethyl Acetate (B1210297) in Petrol Ether | Substituted Dibenzosuberenone | Crude was an orange oil. | [10] |
| Column Chromatography | Silica Gel (40 g) | Toluene | 2,8-Dimethyl-5H-dibenzo[a,d]cyclohepten-5-one | 0.3 | [10] |
| Reverse-Phase HPLC | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Dibenzosuberenone | Scalable for preparative separation. Formic acid can substitute phosphoric acid for MS compatibility. | [11] |
| Thin-Layer Chromatography | Silica Gel | Toluene | 2,8-Dimethyldibenzosuberenone | Used to monitor reaction progress. | [12] |
Experimental Protocols
Protocol: Column Chromatography Purification of Dibenzosuberenone
This protocol provides a general methodology for the purification of Dibenzosuberenone using silica gel column chromatography.
-
Preparation of the Stationary Phase:
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., petroleum ether or hexane).[13]
-
Pour the slurry into the chromatography column, ensuring no air bubbles are trapped.
-
Allow the silica to settle, forming a packed bed. Add a thin layer of sand on top to prevent disturbance when adding solvent.
-
-
Sample Loading:
-
Dissolve the crude Dibenzosuberenone product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[4]
-
-
Elution:
-
Begin elution with the least polar solvent system determined from TLC analysis (e.g., pure petroleum ether).[10]
-
Collect fractions continuously.
-
Gradually increase the polarity of the eluent as needed (e.g., by slowly increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds of interest.[10]
-
-
Analysis:
-
Monitor the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the purified Dibenzosuberenone.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified Dibenzosuberenone.
-
Visualization
The following workflow diagram illustrates a logical approach to troubleshooting common issues during the chromatographic purification of Dibenzosuberenone.
References
- 1. Purification [chem.rochester.edu]
- 2. Chromatography [chem.rochester.edu]
- 3. silicycle.com [silicycle.com]
- 4. reddit.com [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. google.com [google.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Separation of Dibenzosuberone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Stability of Dibenzosuberenone-Based Compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on maintaining the stability of Dibenzosuberenone-based compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of Dibenzosuberenone-based compounds?
A1: The stability of Dibenzosuberenone and its derivatives is influenced by several factors inherent to their chemical structure.[1] The core structure contains a benzophenone-like moiety and a conjugated ethylene (B1197577) bridge, making it susceptible to degradation from exposure to light (photodegradation), oxygen (oxidation), and non-neutral pH (hydrolysis).[2][3] Temperature is also a critical factor that can accelerate these degradation processes.
Q2: My Dibenzosuberenone compound is showing a yellow discoloration after storage. What is the likely cause?
A2: Yellowing is a common indicator of degradation, particularly for compounds with conjugated aromatic systems. The most probable causes are photodegradation or oxidation. Exposure to UV or even ambient light can excite the molecule, leading to the formation of colored degradants.[4] Similarly, reaction with atmospheric oxygen can create oxidized byproducts that are often colored. Proper storage in amber vials under an inert atmosphere (like nitrogen or argon) is crucial.
Q3: How can I prevent the photodegradation of my light-sensitive Dibenzosuberenone analog?
A3: To prevent photodegradation, all experimental manipulations and storage should be conducted with minimal light exposure. Use amber-colored glassware or vials, or wrap standard glassware in aluminum foil. For photostability testing, controlled studies should be performed according to ICH Q1B guidelines, which specify light exposure conditions.[3]
Q4: What are the recommended storage conditions for ensuring the long-term stability of these compounds?
A4: For optimal stability, Dibenzosuberenone-based compounds should be stored as a solid in a tightly sealed container, protected from light, at controlled low temperatures (e.g., 2-8 °C or -20 °C). The container headspace should be flushed with an inert gas like nitrogen or argon to minimize oxidative degradation.
Q5: I suspect my compound is degrading in solution. How can I definitively confirm this and identify the byproducts?
A5: To confirm degradation, you should use a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[5] A stability-indicating method is capable of separating the intact parent compound from all potential degradation products. By comparing a fresh sample to an aged or stressed sample, you can observe a decrease in the parent peak area and the appearance of new peaks corresponding to degradants.[5] Coupling HPLC with a mass spectrometer (LC-MS) is the most effective way to get structural information and identify the byproducts.[5]
Troubleshooting Guide: Forced Degradation Studies
Q: I am designing a forced degradation study for a novel Dibenzosuberenone derivative. Where do I start?
A: A forced degradation (or stress testing) study is essential to understand the intrinsic stability of your molecule and to develop a stability-indicating analytical method.[2] The study involves subjecting the compound to conditions more severe than those used for accelerated stability testing.[3] A systematic approach, as outlined in the workflow diagram below, is recommended. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2]
Q: I performed a forced degradation study, and my HPLC chromatogram shows several new, unexpected peaks. What are the next steps?
A: The appearance of new peaks is the expected outcome of a forced degradation study. Your next steps should be:
-
Assess Peak Purity: Use a photodiode array (PDA) detector to check the peak purity of the parent compound peak. This ensures there are no co-eluting degradants.
-
Mass Balance Calculation: A crucial step is to perform a mass balance analysis. The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial value. This accounts for all of the degraded material.
-
Characterize Degradants: If significant degradation is observed (typically >1%), you may need to identify the structure of the degradation products, often using techniques like LC-MS/MS or by isolating the impurities for NMR analysis.[5] This helps in understanding the degradation pathways.
Quantitative Data Summary
The following table provides an illustrative example of the results from a forced degradation study on a hypothetical Dibenzosuberenone derivative. This data helps in identifying the conditions under which the compound is least stable.
| Stress Condition | Parameters | Time | Assay of Parent (%) | % Degradation | Major Degradant Peak (RT, min) |
| Acid Hydrolysis | 0.1 M HCl at 60 °C | 24 h | 92.5% | 7.5% | 4.8 |
| Base Hydrolysis | 0.1 M NaOH at 60 °C | 8 h | 88.1% | 11.9% | 3.5, 5.2 |
| Oxidation | 6% H₂O₂ at 25 °C | 12 h | 90.3% | 9.7% | 6.1 |
| Thermal | Solid state at 80 °C | 72 h | 98.2% | 1.8% | 4.8 |
| Photolytic | ICH Q1B Option II | - | 85.4% | 14.6% | 7.3 |
| Control | Sample at 25 °C | 72 h | 99.8% | 0.2% | - |
Note: This table contains example data for illustrative purposes only. Actual results will vary based on the specific molecular structure and experimental conditions.
Visualizations of Experimental Workflows and Pathways
Caption: Workflow for a typical forced degradation study.
Caption: Potential degradation pathways for the core structure.
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the typical stress conditions for investigating the intrinsic stability of a Dibenzosuberenone-based compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent mixture (e.g., Acetonitrile:Water 50:50).
2. Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Keep the solution at 60 °C for 24 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH and dilute to the target concentration.
3. Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Keep the solution at 60 °C for 8 hours.
-
Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl and dilute to the target concentration.
4. Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂).
-
Keep the solution at room temperature (25 °C) for 12 hours, protected from light.
-
Dilute to the target concentration before analysis.
5. Thermal Degradation:
-
Place a small amount of the solid compound in a vial.
-
Keep the vial in an oven at 80 °C for 72 hours.
-
Prepare a solution of the stressed solid at the target concentration for analysis.
6. Photostability:
-
Expose both the solid compound and its solution (in a photochemically transparent container) to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).
-
Analyze the samples against a dark control stored under the same conditions but protected from light.
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a general starting point for developing a stability-indicating RP-HPLC method. Method optimization will be required for specific derivatives.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a PDA/UV detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., 254 nm or an absorption maximum determined by UV scan). Use PDA to detect peak purity.
-
Injection Volume: 10 µL.
-
System Suitability:
-
Inject a standard solution five times; the relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
Tailing factor for the parent peak should be ≤ 2.0.
-
The resolution between the parent peak and the closest eluting impurity/degradant should be ≥ 2.0.
-
References
Addressing resistance mechanisms to Dibenzosuberenone analogues
Welcome to the technical support center for researchers working with Dibenzosuberenone analogues. This resource provides troubleshooting guides and frequently asked questions to address common challenges encountered during experiments, with a focus on identifying and characterizing mechanisms of acquired resistance.
Disclaimer: Dibenzosuberenone analogues represent a diverse class of molecules with various biological activities, including tubulin inhibition and kinase modulation.[1][2][3] This guide focuses on troubleshooting resistance under the common scenario where these analogues are being investigated as kinase inhibitors, drawing parallels from well-understood mechanisms of resistance to other targeted cancer therapies.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms that lead to drug resistance against targeted kinase inhibitors?
Acquired resistance to kinase inhibitors is a significant challenge and typically falls into several categories:
-
On-Target Alterations: The target kinase itself undergoes genetic changes, most commonly secondary point mutations, that prevent the inhibitor from binding effectively. A classic example is the "gatekeeper" mutation (e.g., T790M in EGFR), which sterically hinders drug binding without abolishing the kinase's enzymatic activity.[7][8][9][10]
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibited pathway.[11][12][13] This often involves the amplification or overexpression of a different receptor tyrosine kinase (RTK), such as MET or AXL, which then reactivates downstream signaling cascades like the PI3K/AKT or MAPK pathways.[5][7][11]
-
Downstream Pathway Alterations: Mutations can occur in components downstream of the targeted kinase, rendering the upstream inhibition irrelevant. For instance, activating mutations in NRAS or loss of the tumor suppressor PTEN can lead to constitutive activation of the MAPK and PI3K pathways, respectively.[5][6][14]
-
Increased Drug Efflux: Cancer cells can increase the expression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), which function as efflux pumps to actively remove the drug from the cell, lowering its intracellular concentration.[15][16]
-
Phenotypic Transformation: In some cases, cells may undergo a complete lineage change, such as an epithelial-to-mesenchymal transition (EMT) or transformation to a different cell type (e.g., small cell lung cancer), making them no longer dependent on the original signaling pathway.[8][11]
Q2: How can I determine if my cultured cancer cells have developed resistance to a Dibenzosuberenone analogue?
The primary indicator of acquired resistance is a decrease in sensitivity to the compound. This is quantified by measuring the half-maximal inhibitory concentration (IC50). A significant increase (typically >3-fold) in the IC50 value of the suspected resistant cell line compared to the parental (sensitive) cell line indicates the development of resistance. This should be confirmed with cell viability or proliferation assays.
Q3: What is the role of the PI3K/AKT/mTOR pathway in drug resistance?
The PI3K/AKT/mTOR pathway is a critical survival pathway for cancer cells. Its constitutive activation is a common mechanism of resistance to therapies targeting other pathways.[17] This can happen through activating mutations in PIK3CA (the gene encoding the p110α subunit of PI3K) or through the loss of the tumor suppressor PTEN, which normally antagonizes PI3K signaling.[6][14] When this pathway is activated, it provides pro-survival and proliferative signals that are independent of the drug's target, allowing the cells to survive despite effective inhibition of the primary target.[5][12]
Q4: Can multiple resistance mechanisms emerge at the same time?
Yes, it is common for tumors and cell line populations to develop multiple resistance mechanisms simultaneously or sequentially. This heterogeneity is a major clinical challenge.[6][18] A single resistant tumor may contain different subclones, each with a distinct resistance mechanism (e.g., one with a gatekeeper mutation and another with MET amplification).
Troubleshooting Guides
This section provides step-by-step guidance for common experimental problems related to drug resistance.
Problem 1: My compound's IC50 value has increased. How do I reliably confirm and quantify resistance?
Answer: To confirm resistance, you must perform a dose-response cell viability assay to compare the IC50 values of your parental (sensitive) cells and the suspected resistant cells. The MTT or MTS assay is a common colorimetric method, while ATP-based luminescence assays (e.g., CellTiter-Glo®) offer higher sensitivity.[19][20]
Experimental Protocol: Cell Viability (MTS) Assay
-
Cell Seeding: Seed both parental and suspected resistant cells into 96-well plates at a predetermined optimal density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.[21][22]
-
Compound Treatment: Prepare a 2-fold or 3-fold serial dilution of your Dibenzosuberenone analogue in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a "vehicle-only" (e.g., 0.1% DMSO) control.
-
Incubation: Incubate the plates for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTS Reagent Addition: Add MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis:
-
Normalize the absorbance values to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability (%) against the log-transformed drug concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in software like GraphPad Prism to calculate the IC50 value.
-
Data Presentation: IC50 Comparison
| Cell Line | Dibenzosuberenone Analogue X IC50 (µM) | Resistance Fold-Change |
| Parental (Sensitive) | 0.15 | - |
| Resistant Clone 1 | 1.80 | 12.0 |
| Resistant Clone 2 | 2.50 | 16.7 |
Problem 2: I suspect a bypass signaling pathway is active. How do I investigate the MAPK and PI3K pathways?
Answer: Western blotting is the gold-standard method to assess the activation state of signaling pathways by detecting the phosphorylation of key downstream proteins. Reactivation of p-ERK (for the MAPK pathway) or p-AKT (for the PI3K pathway) in the presence of your inhibitor is a hallmark of bypass signaling.
Experimental Protocol: Western Blot for Pathway Activation
-
Cell Treatment: Seed parental and resistant cells. Allow them to adhere overnight. Treat the cells with the Dibenzosuberenone analogue at a concentration known to inhibit the target in sensitive cells (e.g., 5x IC50 of parental cells) for a short period (e.g., 2-6 hours). Include untreated controls.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.[23]
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody overnight at 4°C. Use antibodies specific to the phosphorylated form of your protein of interest (e.g., Phospho-Akt (Ser473), Phospho-p44/42 MAPK (Erk1/2)).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe a separate blot or strip and re-probe the same blot for the total protein (e.g., total Akt, total Erk) and a loading control (e.g., β-actin, GAPDH) to ensure equal loading and to assess changes in phosphorylation relative to total protein levels.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry analysis can be used to quantify changes in protein phosphorylation.
Data Presentation: Key Proteins for Bypass Pathway Analysis
| Pathway | Phosphorylated Protein | Total Protein | Loading Control |
| PI3K/AKT/mTOR | p-AKT (Ser473), p-S6K | AKT, S6K | β-Actin |
| MAPK/ERK | p-ERK1/2 (Thr202/Tyr204) | ERK1/2 | GAPDH |
| Other RTKs | p-MET, p-IGF1R | MET, IGF1R | Vinculin |
Visualization: Bypass Pathway Activation
References
- 1. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 2. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Intrinsic and Acquired Resistance to HER2-Targeted Therapies in HER2 Gene-Amplified Breast Cancer: Mechanisms and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Diverse Mechanisms of BRAF Inhibitor Resistance in Melanoma Identified in Clinical and Preclinical Studies [frontiersin.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Mechanisms of resistance to EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Acquired Resistance and Tolerance to EGFR Targeted Therapy in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Biochemical Mechanisms of Resistance to Small-Molecule Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Resistance to BRAF inhibitors: Unraveling mechanisms and future treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The mechanism and consequences of BRAF inhibitor resistance in melanoma_Latest Articles_国际期刊_医学部科学研究 [med.szu.edu.cn]
- 14. ascopubs.org [ascopubs.org]
- 15. mdpi.com [mdpi.com]
- 16. Molecular Mechanism of Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Drug-resistant HER2-positive breast cancer: Molecular mechanisms and overcoming strategies [frontiersin.org]
- 18. Acquired BRAF inhibitor resistance: a multicenter meta-analysis of the spectrum and frequencies, clinical behavior, and phenotypic associations of resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. creative-bioarray.com [creative-bioarray.com]
- 20. bmglabtech.com [bmglabtech.com]
- 21. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Refinement of Analytical Methods for Dibenzosuberenone Detection
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining their analytical methods for the detection and quantification of Dibenzosuberenone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to aid in your experimental work.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the analysis of Dibenzosuberenone using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Question: I am observing significant peak tailing for my Dibenzosuberenone peak. What are the potential causes and solutions?
Answer: Peak tailing for a compound like Dibenzosuberenone, a cyclic ketone, is a common issue in reversed-phase HPLC. The primary causes often involve secondary interactions between the analyte and the stationary phase. Here’s a systematic approach to troubleshooting:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the polar ketone group of Dibenzosuberenone, leading to tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups, reducing these interactions.[1]
-
Use of End-Capped Columns: Employ a modern, well-end-capped C18 or a phenyl-hexyl column to minimize the number of accessible free silanols.
-
Mobile Phase Additives: Adding a small concentration of a competitive base, like triethylamine (B128534) (TEA), can mask the active silanol sites.
-
-
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase at the head of the column can create active sites.
-
Solution:
-
Use of a Guard Column: A guard column will protect the analytical column from strongly retained sample components.
-
Column Flushing: Implement a robust column washing procedure between analyses, using a strong solvent to elute any retained compounds.
-
-
-
Extra-Column Volume: Excessive tubing length or large-volume fittings between the injector, column, and detector can cause band broadening and tailing.
-
Solution: Minimize the length and internal diameter of all connecting tubing.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
Question: My Dibenzosuberenone peak shows poor shape and reproducibility in GC-MS analysis. What should I check?
Answer: Issues with peak shape and reproducibility for polar, cyclic ketones like Dibenzosuberenone in GC-MS often stem from activity within the GC system or improper method parameters.
-
Active Sites in the Inlet: The injector port is a frequent source of problems.
-
Improper Temperature Programming: A suboptimal oven temperature program can lead to broad or tailing peaks.
-
Solution:
-
Initial Temperature: Ensure the initial oven temperature is low enough to allow for proper focusing of the analyte at the head of the column.
-
Ramp Rate: A slower temperature ramp can sometimes improve peak shape for polar compounds.
-
-
-
Column Issues:
-
Column Bleed: High column bleed can interfere with peak integration and identification. Ensure you are operating within the column's recommended temperature limits.[3]
-
Column Contamination: If the column is contaminated, consider trimming the first few centimeters of the column inlet or baking it out at a high temperature (while disconnected from the detector).
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
Question: I am experiencing significant matrix effects (ion suppression or enhancement) when analyzing Dibenzosuberenone in plasma samples. How can I mitigate this?
Answer: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples. They occur when co-eluting endogenous components from the sample matrix interfere with the ionization of the target analyte.
-
Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.
-
Solid-Phase Extraction (SPE): SPE can provide a much cleaner extract compared to simple protein precipitation.[4] A mixed-mode or polymer-based SPE sorbent may be effective for Dibenzosuberenone.
-
Liquid-Liquid Extraction (LLE): LLE can also be used to isolate Dibenzosuberenone from the complex plasma matrix.
-
-
Chromatographic Separation:
-
Optimize Gradient Elution: Adjust the mobile phase gradient to better separate Dibenzosuberenone from the region where most matrix components elute (typically early in the run).
-
Use of a Diverter Valve: Program a diverter valve to send the early, unretained portion of the chromatogram (containing salts and highly polar matrix components) to waste instead of the mass spectrometer.
-
-
Use of an Internal Standard:
-
Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects, as it will be affected in the same way as the analyte. If a SIL-IS for Dibenzosuberenone is not available, a structurally similar compound can be used as an analog internal standard.[5]
-
Data Presentation: Comparison of Analytical Methods
The following tables summarize typical performance characteristics for the analysis of Dibenzosuberenone and structurally similar tricyclic compounds by HPLC-UV, GC-MS, and LC-MS/MS. These values are representative and may vary depending on the specific instrumentation, column, and method parameters used.
Table 1: Performance Characteristics of Analytical Methods for Dibenzosuberenone Detection
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Linearity (R²) | > 0.998 | > 0.995 | > 0.997[6] |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.01 - 0.1 ng/mL[2] | 0.1 - 0.5 ng/mL[6] |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.05 - 0.5 ng/mL[2] | 0.5 - 1.0 ng/mL[6] |
| Accuracy (% Recovery) | 98.0% - 102.0% | 90% - 110% | 88% - 112%[6] |
| Precision (% RSD) | < 2.0% | < 10% | < 15%[5] |
| Analysis Time | ~10 - 20 minutes | ~20 - 30 minutes | ~5 - 15 minutes |
Table 2: Typical Sample Preparation Recovery from Biological Matrices
| Analyte Type | Matrix | Extraction Method | Typical Recovery (%) |
| Tricyclic Antidepressants | Urine | LLE | > 89.7%[2] |
| Tricyclic Antidepressants | Plasma | SPE | 77% - 99%[2] |
| Tricyclic Antidepressants | Whole Blood | HF-LPME | Not specified |
| Designer Benzodiazepines | Blood | SPE | 35% - 90%[6] |
Experimental Protocols
Below are detailed methodologies for the analysis of Dibenzosuberenone using HPLC-UV, GC-MS, and LC-MS/MS. These are starting points and may require optimization for your specific application and instrumentation.
HPLC-UV Method for Dibenzosuberenone
This method is based on a reversed-phase separation with UV detection.
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column).[1]
-
Mobile Phase: Acetonitrile (B52724):Water:Phosphoric Acid (e.g., 60:40:0.1, v/v/v). For MS compatibility, replace phosphoric acid with 0.1% formic acid.[1][7]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 287 nm (based on structurally similar compounds).[8]
-
Injection Volume: 10 µL.
-
-
Sample Preparation (from a solid sample):
-
Accurately weigh and dissolve the sample in the mobile phase to a concentration within the linear range of the method.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
-
GC-MS Method for Dibenzosuberenone
This method is suitable for the analysis of Dibenzosuberenone in a clean matrix.
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
-
-
Chromatographic Conditions:
-
Column: DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness (or equivalent).[9]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[9]
-
Inlet Temperature: 280 °C.[10]
-
Injection Mode: Splitless (1 µL injection volume).
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 1 minute.
-
Ramp to 170 °C at 40 °C/min.
-
Ramp to 310 °C at 10 °C/min, hold for 10 minutes.[10]
-
-
MS Transfer Line Temperature: 280 °C.[9]
-
Ion Source Temperature: 230 °C.[9]
-
MS Mode: Scan (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
-
Sample Preparation (from a non-aqueous solution):
LC-MS/MS Method for Dibenzosuberenone in Plasma
This method is designed for the sensitive and selective quantification of Dibenzosuberenone in a complex biological matrix like plasma.
-
Instrumentation:
-
UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of Dibenzosuberenone. A precursor ion corresponding to [M+H]+ would be selected, and characteristic product ions would be identified.
-
Collision Energy and other MS parameters: Optimize for the specific instrument and analyte.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Transfer to an LC vial for analysis.
-
Visualizations
General Troubleshooting Workflow for Chromatographic Analysis
References
- 1. Determination of tricyclic antidepressants in human urine samples by the three-step sample pretreatment followed by HPLC-UV analysis: an efficient analytical method for further pharmacokinetic and forensic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. wsp.wa.gov [wsp.wa.gov]
- 5. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. scienceopen.com [scienceopen.com]
- 9. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Minimizing by-product formation in Dibenzosuberenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of Dibenzosuberenone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during common synthetic procedures for Dibenzosuberenone.
Method 1: Dehydrogenation of Dibenzosuberone
Issue: Incomplete conversion to Dibenzosuberenone, resulting in a mixture of starting material and product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient Catalyst Activity | Ensure the palladium catalyst is fresh and active. Consider using a higher loading of the catalyst. Palladium on barium sulfate (B86663) has been reported to be effective.[1] | Increased reaction rate and higher conversion to the desired product. |
| Sub-optimal Reaction Temperature | Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they may also lead to degradation. Microwave irradiation has been shown to be effective in reducing reaction times.[1][2] | A balance between reaction speed and by-product formation, leading to a cleaner reaction profile. |
| Steric Hindrance in Substituted Dibenzosuberones | For sterically hindered substrates, such as 2,8-dimethyldibenzosuberone, catalytic dehydrogenation may be inefficient.[1][2] Consider an alternative method like bromination-dehydrohalogenation. | Successful synthesis of the desired substituted Dibenzosuberenone. |
Issue: Formation of unidentified by-products at high temperatures.
| Potential Cause | Recommended Solution | Expected Outcome |
| Thermal Degradation | Lower the reaction temperature and extend the reaction time. Monitor the reaction progress closely using techniques like TLC or GC-MS. | Minimized formation of thermal degradation products. |
| Catalyst-Induced Side Reactions | Screen different palladium catalysts (e.g., Pd/C, Pd/Al2O3) to identify one that is more selective for the desired dehydrogenation.[1][2] | Reduced by-product formation and a cleaner product mixture. |
Method 2: Intramolecular Cyclization (e.g., using Polyphosphoric Acid - PPA)
Issue: Low yield of Dibenzosuberenone and recovery of significant amounts of starting material (e.g., 2-(2-phenylethyl)benzoic acid).
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient PPA Concentration | Use a large excess of PPA to ensure the reaction goes to completion.[1][2] PPA acts as both a catalyst and a dehydrating agent.[3][4][5] | Improved yield of the cyclized product. |
| Inadequate Reaction Temperature or Time | Ensure the reaction is heated sufficiently (e.g., 80°C) for an adequate amount of time (e.g., 1 hour) to drive the cyclization.[1][2] | Higher conversion of the starting material to Dibenzosuberenone. |
Issue: Difficult purification and isolation of the final product from the reaction mixture.
| Potential Cause | Recommended Solution | Expected Outcome |
| Contamination with PPA and Acidic Starting Materials | After quenching the reaction with water, perform a thorough extraction with a non-polar solvent (e.g., petroleum ether). Wash the organic layer with a basic solution (e.g., 2N NaOH) to remove unreacted acidic starting materials and acidic by-products.[1] | A cleaner crude product that is easier to purify by recrystallization or chromatography. |
| Formation of Polymeric By-products | The strong dehydrating nature of PPA can sometimes lead to polymerization.[3][5] Ensure that the reaction temperature is not excessively high and that the reaction is not run for an unnecessarily long time. | Minimized formation of intractable polymeric materials. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to Dibenzosuberenone and what are their main advantages and disadvantages?
A1: The most common synthetic routes include:
-
Dehydrogenation of Dibenzosuberone: This method is often high-yielding and straightforward.[1][2] However, it can be challenging for certain substituted derivatives.[1][2]
-
Bromination-Dehydrohalogenation of Dibenzosuberone: This is a good alternative to direct dehydrogenation, especially for substrates that are resistant to catalytic methods.[1][2][6] It involves the use of hazardous reagents like bromine or NBS.
-
Intramolecular Friedel-Crafts type cyclization: This is a classical approach that builds the tricyclic core.[7][8] A major challenge can be controlling the reaction to avoid by-products and achieving high yields.[9][10] Polyphosphoric acid (PPA) is a common reagent for this cyclization.[7][8]
Q2: I am observing the formation of multiple products in my Friedel-Crafts acylation reaction to synthesize a Dibenzosuberenone precursor. How can I improve the selectivity?
A2: Polysubstitution is a known issue in Friedel-Crafts reactions. To favor mono-acylation, you can try the following:
-
Use a stoichiometric amount of the acylating agent.
-
Slowly add the acylating agent to the reaction mixture at a low temperature to control the reactivity.
-
The acyl group introduced is deactivating, which should inherently disfavor further acylation.[10] If you are still observing polysubstitution, it might be due to overly harsh reaction conditions.
Q3: Can I use Friedel-Crafts alkylation to introduce the ethyl bridge in a precursor? What are the potential pitfalls?
A3: While possible, Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to a mixture of isomeric products.[9][10] For instance, attempting to introduce a propyl group often results in an isopropyl substituent. To avoid this, it is generally preferred to use Friedel-Crafts acylation followed by reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to the desired alkyl group.
Q4: My dehydrogenation of a substituted Dibenzosuberone is not proceeding. What could be the reason?
A4: Electron-donating or sterically bulky substituents on the aromatic rings can sometimes hinder the catalytic dehydrogenation process.[1][2] If you have confirmed that your catalyst is active and the reaction conditions are appropriate, you may need to switch to a different synthetic strategy, such as the bromination-dehydrohalogenation route.[1][2]
Experimental Protocols
Protocol 1: Dehydrogenation of Dibenzosuberone using Palladium on Barium Sulfate[1]
-
Reaction Setup: In a microwave-transparent vessel, combine Dibenzosuberone and a catalytic amount of palladium on barium sulfate.
-
Reaction: Heat the mixture to 200°C under microwave irradiation for 30 minutes.
-
Work-up: After cooling, the product can be purified by recrystallization or column chromatography.
Yield Data:
| Substrate | Catalyst | Conditions | Yield | Reference |
| Dibenzosuberone | Pd on BaSO4 | 200°C, 30 min, microwave | 96% | [1] |
Protocol 2: Cyclization of 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid using PPA[1]
-
Reaction Setup: Mix the carboxylic acid with a large excess (e.g., 40g of PPA solution per 1g of acid mixture) of a solution of 80% polyphosphoric acid in sulfolane.
-
Reaction: Stir the mixture at 80°C for 60 minutes.
-
Work-up:
-
Add a large volume of water to the reaction mixture.
-
Extract the product with petroleum ether.
-
Wash the combined organic phases with 2N NaOH to remove any unreacted acidic starting material.
-
Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Yield Data:
| Starting Material | Reagent | Conditions | Yield | Reference |
| 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid | 80% PPA in sulfolane | 80°C, 60 min | 76% | [1] |
Visualizations
Caption: Workflow for the Dehydrogenation of Dibenzosuberone.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. researchgate.net [researchgate.net]
- 3. ccsenet.org [ccsenet.org]
- 4. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 7. juniperpublishers.com [juniperpublishers.com]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Enhancing Oral Bioavailability of Dibenzosuberenone Drugs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address experimental challenges in improving the oral bioavailability of Dibenzosuberenone-based active pharmaceutical ingredients (APIs). Drugs in this class, such as cyclobenzaprine (B1214914) and amitriptyline (B1667244), are often characterized by poor aqueous solubility and extensive first-pass metabolism, posing significant formulation challenges.[1][2]
Strategy Selection: A Logic-Based Approach
Choosing the right bioavailability enhancement strategy is critical. The following workflow provides a decision-making framework based on the physicochemical and biopharmaceutical properties of your API.
Caption: A decision tree for selecting a bioavailability enhancement strategy.
Troubleshooting Guides and FAQs
This section is organized by formulation strategy and addresses common issues encountered during development.
Amorphous Solid Dispersions (ASDs)
ASDs improve drug solubility by dispersing the API in an amorphous state within a polymer matrix.[3] This prevents the drug from crystallizing and maintains a high-energy, more soluble form.[4]
Q1: My final ASD product shows evidence of drug crystals after processing. What went wrong?
A1: This indicates either incomplete amorphization during processing or crystallization upon cooling.
-
For Hot Melt Extrusion (HME): The processing temperature may be too low, or the residence time in the extruder is too short to fully dissolve the drug in the polymer matrix.[5] Consider increasing the temperature (if the API is stable) or using a polymer with a lower glass transition temperature (Tg).
-
For Spray Drying: The solvent evaporation rate might be too slow, allowing time for nucleation and crystal growth.[6] Ensure the atomization is fine and the drying gas temperature and flow rate are optimized for rapid evaporation.
-
Drug-Polymer Miscibility: The drug loading may exceed its solubility limit in the polymer.[5] Perform thermodynamic calculations (e.g., using the Flory-Huggins theory) or experimental screening (e.g., using differential scanning calorimetry - DSC) to determine the miscibility limit and reduce the drug loading accordingly.[5]
Q2: During in vitro dissolution, my ASD formulation shows a rapid release followed by a sharp drop in concentration (the "spring and parachute" effect with a failed parachute). How can I prevent the drug from precipitating?
A2: This is a classic issue where the supersaturated solution created by the ASD is not stable. The drug crystallizes out of the dissolution medium.
-
Polymer Selection: The chosen polymer may not be adequately maintaining supersaturation. Select a polymer that has a strong specific interaction (e.g., hydrogen bonding) with the drug molecule.[7] Polymers like HPMC-AS and PVP/VA are specifically designed to inhibit nucleation and crystal growth in aqueous environments.
-
Add a Precipitation Inhibitor: Sometimes a combination of polymers works best. One polymer can generate the supersaturated state, while a second, added either within the ASD or in the final dosage form, can act as a precipitation inhibitor in the bulk medium.
Q3: The chemical stability of my API is compromised after preparing the ASD. What are the causes and solutions?
A3:
-
Thermal Degradation (HME): High processing temperatures can degrade thermosensitive compounds.[5] Minimize the processing temperature and residence time. Consider using plasticizers to lower the required processing temperature.
-
Oxidation/Hydrolysis (Spray Drying): The high surface area of spray-dried particles can make them susceptible to oxidation. Processing under an inert atmosphere (e.g., nitrogen) can mitigate this. Residual solvent or moisture can cause hydrolysis; ensure the secondary drying process is adequate to remove them to acceptable levels.[6]
Lipid-Based Formulations (LBFs)
LBFs, including Self-Emulsifying Drug Delivery Systems (SEDDS) and Solid Lipid Nanoparticles (SLNs), enhance bioavailability by presenting the drug in a solubilized state, which can improve absorption and bypass first-pass metabolism via lymphatic uptake.[8][9]
Q1: My nanoemulsion or SEDDS formulation is unstable and shows phase separation/creaming upon storage. How can I fix this?
A1: Formulation instability is often due to an imbalance in the components or an inefficient homogenization process.
-
Surfactant/Co-surfactant Choice: The surfactant (or emulsifier) concentration may be too low, or the chosen surfactant may have an inappropriate Hydrophilic-Lipophilic Balance (HLB) for the selected oil phase. Screen a wider range of surfactants and co-surfactants.
-
Component Ratio: The oil-surfactant-water ratio is critical. Construct a ternary phase diagram to identify the optimal ratios that result in a stable nanoemulsion region.
-
Ostwald Ripening: This is a common destabilization mechanism where smaller droplets dissolve and redeposit onto larger ones.[10][11] Using an oil with very low aqueous solubility can reduce this effect.
-
High-Energy Methods: For nanoemulsions, ensure the energy input during homogenization (either high-pressure homogenization or ultrasonication) is sufficient to achieve the desired small droplet size.[12]
Q2: The drug loading capacity in my SLN formulation is lower than expected.
A2: Low drug loading can occur if the drug is expelled from the lipid matrix during cooling and crystallization.
-
Lipid Selection: Use a blend of lipids (creating Nanostructured Lipid Carriers, or NLCs) to create a less-perfect crystal lattice, which can accommodate more drug molecules.[13]
-
Drug Solubility in Lipid: Ensure the drug has high solubility in the molten lipid. If solubility is low, the drug will be more likely to be expelled upon cooling.
-
Cooling Rate: A very slow cooling process can sometimes promote drug expulsion. Experiment with different cooling rates, such as using a cold homogenization technique.[14]
Q3: I am struggling to establish a good in vitro-in vivo correlation (IVIVC) for my lipid-based formulation.
A3: This is a known challenge because standard dissolution tests don't mimic the complex environment of the gut where lipid digestion occurs.[15][16]
-
Use Biorelevant Media: Standard dissolution media are insufficient. Use simulated gastric and intestinal fluids (e.g., FaSSIF, FeSSIF) that contain bile salts and phospholipids (B1166683) to better simulate the in vivo environment.[17]
-
Incorporate Lipolysis Testing: An in vitro lipolysis model is crucial. This test simulates the digestion of lipids by pancreatic lipase, which is often the rate-limiting step for drug release and absorption from LBFs.[15][16] Tracking the partitioning of the drug between the digested lipid phases and the aqueous phase provides a more predictive measure of in vivo performance.
Quantitative Data on Bioavailability Enhancement
Formulation strategies can significantly improve the pharmacokinetic profile of dibenzosuberenone (B194781) drugs.
| Drug | Formulation Type | Key Pharmacokinetic Improvement | Reference |
| Cyclobenzaprine | Controlled-Release Tablet | Reduced Cmax compared to immediate-release, indicating sustained absorption. Food increased AUC by 11.6% and Cmax by 48%. | [18] |
| Amitriptyline | Fast Dissolving Film | Showed higher Cmax (0.927 µg/ml) and shorter Tmax (2 hours) compared to a marketed solution, indicating rapid absorption. | [19] |
| Amitriptyline | OROS® (Osmotic-controlled release) | Absorption was sustained and delayed, with undetectable concentrations for 4-6 hours post-dosing, designed to reduce side effects from high peak concentrations. | [1] |
Key Experimental Protocols
Protocol 1: Preparation of Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of a dibenzosuberenone API to enhance its dissolution rate.
Materials:
-
Dibenzosuberenone API
-
Polymer (e.g., HPMCAS, PVP/VA, Soluplus®)
-
Volatile organic solvent system (e.g., acetone, methanol, dichloromethane, or a mixture) in which both API and polymer are soluble.
Methodology:
-
Solution Preparation: Dissolve the API and the chosen polymer in the selected solvent system. The total solids concentration is typically between 2-10% (w/v) but depends on the solution viscosity.[6] Stir until a clear solution is obtained.
-
Spray Dryer Setup: Set up the spray dryer with appropriate parameters. Key variables include:
-
Inlet Temperature: High enough to ensure rapid solvent evaporation but below the degradation temperature of the API.
-
Atomization Gas Flow Rate: Controls the droplet size. Higher flow generally leads to smaller particles.
-
Feed Pump Rate: Controls the rate at which the solution is introduced into the drying chamber.
-
-
Spray Drying Process: Pump the feed solution through the atomizer nozzle into the drying chamber. The hot drying gas (usually air or nitrogen) rapidly evaporates the solvent, leaving behind fine particles of the solid dispersion.[6]
-
Product Collection: The dried particles are separated from the gas stream by a cyclone separator and collected.
-
Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.
-
Characterization: Analyze the resulting powder using DSC (to confirm a single Tg and absence of melting endotherm), Powder X-ray Diffraction (PXRD) (to confirm an amorphous halo pattern), and dissolution testing.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization
Objective: To formulate the API into SLNs to improve solubility and potentially enable lymphatic uptake.
Materials:
-
Dibenzosuberenone API
-
Solid Lipid (e.g., Compritol® 888 ATO, Precirol® ATO 5, glyceryl monostearate)
-
Surfactant/Stabilizer (e.g., Poloxamer 188, Tween® 80, soy lecithin)
-
Purified Water
Methodology:
-
Preparation of Lipid Phase: Heat the solid lipid to 5-10°C above its melting point.[14] Add the API to the molten lipid and stir until fully dissolved, forming a clear lipid phase.
-
Preparation of Aqueous Phase: Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase.[14]
-
Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase (or vice-versa) under high-speed stirring (e.g., using an Ultra-Turrax®) for 5-10 minutes. This forms a coarse oil-in-water (o/w) emulsion.[20]
-
High-Pressure Homogenization (HPH): Immediately transfer the hot pre-emulsion to a high-pressure homogenizer that has been pre-heated to the same temperature. Homogenize the emulsion for 3-5 cycles at a pressure between 500-1500 bar.[20] This step is critical for reducing the droplet size to the nanometer range.
-
Cooling and Nanoparticle Formation: Transfer the resulting hot nanoemulsion to a beaker and cool it down to room temperature or in an ice bath under gentle stirring. As the lipid droplets cool below their melting point, they solidify, forming the SLNs with the encapsulated drug.
-
Characterization: Analyze the SLN dispersion for particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).[14] Determine the encapsulation efficiency (EE) and drug loading (LC) by separating the free drug from the SLNs using ultracentrifugation.[14]
Visualizing Metabolic and Experimental Pathways
Understanding the biological barriers and experimental steps is crucial for successful formulation development.
Caption: The first-pass metabolism pathway reducing drug bioavailability.
References
- 1. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and Bioequivalence Evaluation of Cyclobenzaprine Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. ce.pharmacy.wisc.edu [ce.pharmacy.wisc.edu]
- 5. Manufacturing strategies to develop amorphous solid dispersions: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. doylegroup.mit.edu [doylegroup.mit.edu]
- 12. Techniques for Formulation of Nanoemulsion Drug Delivery System: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. In vitro Methods for In vitro-In vivo Correlation (IVIVC) for Poorly Water Soluble Drugs: Lipid Based Formulation Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vitro-in vivo correlations for lipophilic, poorly water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Bioavailability of a controlled-release cyclobenzaprine tablet and influence of a high fat meal on bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. japsonline.com [japsonline.com]
Validation & Comparative
A Comparative Efficacy Analysis of Dibenzosuberenone-Derived Tricyclic Antidepressants and Other TCAs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of tricyclic antidepressants (TCAs) derived from a dibenzosuberenone (B194781) core structure, such as amitriptyline (B1667244) and nortriptyline (B1679971), against other prominent TCAs like imipramine (B1671792) and clomipramine (B1669221). This analysis is supported by quantitative data from pharmacological studies and clinical trials, with detailed methodologies for key experiments.
Data Presentation: Comparative Pharmacological Profile of TCAs
The following tables summarize the binding affinities (Ki, in nM) of various TCAs for key neurotransmitter transporters and receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Neurotransmitter Transporter Binding Affinities (Ki, nM)
| TCA | Serotonin Transporter (SERT) | Norepinephrine Transporter (NET) |
| Dibenzosuberenone Derivatives | ||
| Amitriptyline | 3.45 - 4.3[1] | 13.3 - 35[1] |
| Nortriptyline | 18 | 4.37 |
| Other TCAs | ||
| Imipramine | Very Strong Inhibition | Strong Inhibition |
| Clomipramine | 0.2[2] | 38[2] |
| Desipramine | 100 | Potent and Selective Inhibition |
| Doxepin | Potent Inhibition | Potent Inhibition |
Table 2: Receptor Antagonism Binding Affinities (Ki, nM)
| TCA | Histamine H1 Receptor | Muscarinic M1 Receptor | Alpha-1 Adrenergic Receptor |
| Dibenzosuberenone Derivatives | |||
| Amitriptyline | 0.5 - 1.1[1] | 1.1 - 1.8[1] | High Affinity |
| Nortriptyline | High Affinity | High Affinity | High Affinity |
| Other TCAs | |||
| Imipramine | Antagonist | Antagonist | Antagonist |
| Clomipramine | 13[2] | 38[2] | High Affinity |
| Desipramine | High Affinity | High Affinity | High Affinity |
| Doxepin | 0.020[3] | High Affinity | High Affinity |
Comparative Clinical Efficacy
A meta-analysis of 186 randomized controlled trials (RCTs) found that amitriptyline was slightly more effective than other TCAs and SSRIs, with a standardized mean difference of 0.147 favoring amitriptyline.[4] However, amitriptyline was also associated with a higher dropout rate due to side effects.[4]
In a double-blind, controlled study comparing amitriptyline and imipramine in hospitalized depressed patients, both drugs were found to be effective.[5] Another study with neurotically depressed outpatients found amitriptyline and imipramine to be equally effective.[6]
A comparative study of clomipramine and amitriptyline in depression found both to be equally effective, though clomipramine took slightly longer to relieve depressive symptoms.[3]
Experimental Protocols
Radioligand Binding Assay for Neurotransmitter Transporters and Receptors
This protocol provides a general framework for determining the binding affinity (Ki) of a test compound for a specific transporter or receptor.
1. Membrane Preparation:
-
Culture cells expressing the target human transporter (e.g., HEK293-hSERT) or receptor (e.g., CHO-K1 with human Histamine H1 receptor).
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenize.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).
2. Competitive Binding Assay:
-
Prepare serial dilutions of the unlabeled test compound and a known reference compound.
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]mepyramine for H1 receptor, [³H]pirenzepine for M1 receptor), and either the assay buffer (for total binding), a high concentration of a known antagonist (for non-specific binding), or the test compound dilution.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Clinical Trial Protocol for Major Depressive Disorder
This outlines a typical design for a randomized, double-blind, placebo-controlled clinical trial to compare the efficacy of two TCAs.
1. Study Population:
-
Recruit adult patients diagnosed with Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM-5) criteria.
-
Establish inclusion and exclusion criteria, including a minimum baseline score on the 17-item Hamilton Depression Rating Scale (HAM-D) (e.g., ≥18).
2. Study Design:
-
A multi-week (e.g., 8-12 weeks), randomized, double-blind, parallel-group design.
-
Participants are randomly assigned to receive either TCA-A, TCA-B, or a placebo.
-
Dosage is typically flexible and titrated based on clinical response and tolerability.
3. Efficacy Assessments:
-
The primary efficacy measure is the change from baseline in the total score of the 17-item HAM-D at the end of the treatment period.
-
Secondary efficacy measures may include response rates (defined as a ≥50% reduction in HAM-D score from baseline) and remission rates (defined as a HAM-D score ≤7 at the end of treatment).
4. Safety and Tolerability Assessments:
-
Monitor adverse events throughout the study.
-
Assess vital signs, weight, and laboratory parameters at baseline and regular intervals.
5. Statistical Analysis:
-
The primary efficacy analysis is typically an analysis of covariance (ANCOVA) on the change from baseline in HAM-D scores, with treatment as a factor and baseline HAM-D score as a covariate.
-
Response and remission rates are compared between treatment groups using appropriate statistical tests (e.g., chi-squared test).
Visualizations
Caption: TCA Mechanism of Action on Synaptic Transmission.
Caption: Workflow for a Radioligand Binding Assay.
Caption: Classification of Tricyclic Antidepressants.
References
- 1. Combination of clomipramine and nortriptyline in the treatment of obsessive-compulsive disorder: a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Plasma levels and clinical improvement--a comparative study of clomipramine and amitriptyline in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 5. CONTROLLED COMPARISON OF AMITRIPTYLINE, IMIPRAMINE AND PLACEBO IN HOSPITALIZED DEPRESSED PATIENTS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which tricyclic for depressed outpatients, imipramine pamoate or amitriptyline? - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Dibenzosuberenone as a P-glycoprotein Modulator: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of novel P-glycoprotein (P-gp) modulators is a critical area of research aimed at overcoming multidrug resistance in cancer and improving the bioavailability of various therapeutic agents. Dibenzosuberenone, a tricyclic aromatic compound, presents a chemical scaffold with potential for P-gp interaction. This guide provides a comparative framework for validating Dibenzosuberenone as a P-gp modulator, referencing established inhibitors such as Verapamil and Tariquidar. While direct experimental data for Dibenzosuberenone is not yet publicly available, this document outlines the necessary experimental protocols and presents comparative data from well-characterized modulators to serve as a benchmark for future validation studies.
Comparative Analysis of P-glycoprotein Modulators
A comprehensive validation of a potential P-gp modulator involves a series of in vitro assays to determine its efficacy and mechanism of action. The following tables summarize key quantitative data for established P-gp inhibitors, which can be used to benchmark the performance of Dibenzosuberenone.
Table 1: In Vitro P-gp Inhibition Potency
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| Verapamil | Caco-2 | Digoxin (B3395198) Transport | 5.3 | [1] |
| MCF7R | Rhodamine 123 Accumulation | 2.9 | [2] | |
| Tariquidar | P-gp-transfected | Digoxin Transport | 0.047 | [3] |
| Rat Brain | (R)-11C-verapamil PET | ED50 = 8.4 mg/kg | [3] | |
| Cyclosporin A | Caco-2 | Digoxin Transport | 5.3 | [1] |
| MCF7R | Rhodamine 123 Accumulation | 1.1 | [2] |
Table 2: Effect of P-gp Modulators on Substrate Permeability in Caco-2 Cells
| Compound | P-gp Substrate | Concentration (µM) | Efflux Ratio (ER) | Fold Decrease in ER |
| Control (no inhibitor) | Digoxin | - | 15.2 | - |
| Verapamil | Digoxin | 100 | 1.5 | 10.1 |
| Control (no inhibitor) | Rhodamine 123 | - | 8.7 | - |
| Verapamil | Rhodamine 123 | 50 | 1.2 | 7.3 |
Experimental Protocols for P-gp Modulator Validation
Accurate and reproducible experimental design is paramount in the validation of novel P-gp modulators. Below are detailed methodologies for key assays.
Caco-2 Permeability Assay
This assay is widely used to predict in vivo drug absorption and to identify P-gp substrates and inhibitors.[4][5]
-
Cell Culture: Caco-2 cells are seeded on Transwell™ inserts and cultured for 21 days to form a differentiated monolayer with tight junctions.[4]
-
Transport Studies:
-
The test compound (e.g., Dibenzosuberenone) and a known P-gp substrate (e.g., digoxin or rhodamine 123) are prepared in a transport buffer (HBSS, pH 7.4).
-
To assess the inhibitory potential, the P-gp substrate is added to the apical (A) or basolateral (B) side of the Caco-2 monolayer, with and without the test compound.
-
Samples are taken from the receiver chamber at specified time points and analyzed by LC-MS/MS to determine the apparent permeability coefficient (Papp).
-
-
Data Analysis: The efflux ratio (ER) is calculated as the ratio of Papp (B-A) to Papp (A-B). A significant reduction in the ER in the presence of the test compound indicates P-gp inhibition.[4]
Rhodamine 123 Accumulation Assay
This fluorescence-based assay provides a rapid method to screen for P-gp inhibitors.[2][6]
-
Cell Lines: A P-gp overexpressing cell line (e.g., MCF7/ADR) and its parental non-resistant line (e.g., MCF7) are used.
-
Assay Procedure:
-
Cells are incubated with the fluorescent P-gp substrate rhodamine 123 in the presence of varying concentrations of the test compound.
-
After incubation, cells are washed, and the intracellular fluorescence is measured using a fluorescence microplate reader or flow cytometer.
-
-
Data Analysis: An increase in rhodamine 123 accumulation in the P-gp overexpressing cells in the presence of the test compound indicates P-gp inhibition. IC50 values can be determined by plotting the percentage of maximum fluorescence against the logarithm of the inhibitor concentration.[2]
P-gp ATPase Activity Assay
This assay directly measures the interaction of a compound with the ATPase function of P-gp.[1][7]
-
Membrane Preparation: P-gp-containing membranes are isolated from P-gp overexpressing cells (e.g., Sf9 cells infected with a baculovirus expressing human P-gp).
-
Assay Procedure:
-
The membranes are incubated with ATP and the test compound.
-
The rate of ATP hydrolysis is determined by measuring the amount of inorganic phosphate (B84403) (Pi) released, often using a colorimetric method.
-
-
Data Analysis: Compounds that stimulate or inhibit the basal P-gp ATPase activity are identified. A concentration-dependent effect on ATPase activity provides insights into the modulatory mechanism.[8]
Visualizing Experimental Workflows and Pathways
To further clarify the experimental processes and the underlying biological mechanisms, the following diagrams are provided.
References
- 1. Determination of p-glycoprotein ATPase activity using luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tariquidar-induced P-glycoprotein inhibition at the rat blood-brain barrier studied with (R)-11C-verapamil and PET - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of P-Glycoprotein Inhibitory Potential Using a Rhodamine 123 Accumulation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug-stimulated ATPase activity of the human P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of inhibition of P-glycoprotein mediated efflux by vitamin E TPGS: influence on ATPase activity and membrane fluidity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Dibenzosuberenone
Dibenzosuberenone, a tricyclic ketone, serves as a crucial scaffold in medicinal chemistry, most notably as a key intermediate in the synthesis of various tricyclic antidepressants and other biologically active molecules.[1][2] Its rigid, three-dimensional structure has also made it a target for applications in materials science.[2] The efficient construction of this dibenzo[a,d]cyclohepten-5-one framework has been the subject of extensive research, leading to the development of several distinct synthetic strategies. This guide provides a comparative analysis of the most prominent routes to Dibenzosuberenone, offering detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.
Key Synthetic Strategies
The primary approaches to the synthesis of Dibenzosuberenone can be broadly categorized into three main strategies:
-
Dehydrogenation of Dibenzosuberone: This is a direct and often high-yielding approach that introduces the double bond into the seven-membered ring of the saturated analogue, Dibenzosuberone.
-
Intramolecular Friedel-Crafts Cyclization: This classical method involves the formation of the tricyclic system through an acid-catalyzed cyclization of a suitably functionalized precursor.
-
Oxidation of 5H-dibenzo[a,d]cyclohepten-5-ol: This route involves the straightforward oxidation of the corresponding secondary alcohol to the ketone.
Each of these strategies offers distinct advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes to provide an at-a-glance comparison of their efficiency.
| Synthesis Route | Key Reagents | Reaction Time | Temperature | Yield (%) |
| Route 1: Dehydrogenation | ||||
| Microwave-Assisted Catalytic Dehydrogenation | Dibenzosuberone, Diethyl maleate (B1232345), 5% Pd/BaSO₄ | 30 min | 200 °C | 96%[3] |
| Bromination-Dehydrohalogenation | Dibenzosuberone, NBS, AIBN, Triethylamine (B128534) | 23 h | 70 °C, then RT | ~25% (for dimethyl derivative)[3][4] |
| Route 2: Intramolecular Cyclization | ||||
| PPA-Mediated Cyclization | 2-(2-phenylethyl)benzoic acid, PPA, Sulfolane (B150427) | 1 h | 80 °C | 76% (for dimethyl derivative)[3] |
| Route 3: Oxidation | ||||
| TBHP Oxidation | 5H-dibenzo[a,d]cyclohepten-5-ol, 70% TBHP | 24 h | 100 °C | 91%[5] |
Detailed Experimental Protocols
Route 1: Dehydrogenation of Dibenzosuberone
This route is one of the most common and direct methods for the synthesis of Dibenzosuberenone.
This method offers a rapid and high-yielding synthesis of Dibenzosuberenone.
Experimental Protocol:
-
To a mixture of 1 g of diethyl maleate and 30 mg of 5% palladium on barium sulfate, add 0.42 g (2.0 mmol) of 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (Dibenzosuberone).
-
Heat the mixture using microwave irradiation at 60 W to a temperature of 200°C for 30 minutes.
-
After cooling, transfer the mixture to a round-bottom flask using ethanol.
-
Add approximately 5 ml of 20% aqueous KOH and heat to reflux for 10 minutes.
-
Extract the solution with three 10 ml portions of diethyl ether.
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
This two-step procedure involves the radical bromination of Dibenzosuberone followed by base-induced elimination of hydrogen bromide.
Experimental Protocol:
-
A solution of Dibenzosuberone, N-bromosuccinimide (NBS), and a radical initiator such as 2,2'-azobis(isobutyronitrile) (AIBN) in a suitable solvent like carbon tetrachloride is heated.
-
After the bromination is complete, the reaction mixture is cooled, and a base (e.g., triethylamine or 1,5-diazabicyclo[4.3.0]non-5-ene (DBN)) is added to effect the dehydrohalogenation.
-
The product is then isolated and purified by standard techniques. A yield of 70-90% has been reported using molecular bromine under irradiation.[6]
Route 2: Intramolecular Friedel-Crafts Cyclization
This approach builds the tricyclic ring system from an acyclic precursor.
Experimental Protocol (for a substituted derivative): [3]
-
A mixture of 4-methyl-2-[2-(3-methylphenyl)ethyl]benzoic acid (0.87 g, containing 2.0 mmol of the acid) and 30 g of a solution of 80% polyphosphoric acid (PPA) in sulfolane is stirred at 80°C for 60 minutes.
-
After cooling, 200 ml of water is added, and the mixture is extracted with two 50 ml portions of petroleum ether.
-
The combined organic phases are washed with 2 N NaOH, dried over magnesium sulfate, filtered, and concentrated under reduced pressure to give the cyclized product.
Route 3: Oxidation of 5H-dibenzo[a,d]cyclohepten-5-ol
This method provides a direct conversion of the corresponding alcohol to the ketone.
Experimental Protocol: [5]
-
A solution of 5H-dibenzo[a,d]cyclohepten-5-ol (1 mmol) and 70% tert-butyl hydroperoxide (TBHP) (6-10 equivalents) in water is stirred at 100°C for 24 hours.
-
The reaction mixture is quenched with a saturated solution of sodium thiosulfate (B1220275) (5 mL) and extracted with dichloromethane (B109758) (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Other Synthetic Approaches
The Horner-Wadsworth-Emmons (HWE) reaction is another powerful tool utilized in the synthesis of Dibenzosuberenone derivatives.[2] This methodology is particularly useful for creating the central double bond with high stereoselectivity.[7][8] Typically, a phosphonate-stabilized carbanion is reacted with an appropriate aldehyde or ketone to form an alkene.[8] While detailed step-by-step protocols for the synthesis of the parent Dibenzosuberenone via this route were not prominently found in the surveyed literature, its application in constructing complex analogues highlights its importance in the broader synthetic chemistry of this class of compounds.[2]
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the core transformations in the primary synthetic routes to Dibenzosuberenone.
Caption: Dehydrogenation routes to Dibenzosuberenone.
Caption: Intramolecular Friedel-Crafts cyclization.
Caption: Oxidation route to Dibenzosuberenone.
Conclusion
The synthesis of Dibenzosuberenone can be achieved through several effective routes, with the choice of method often depending on the desired scale, available starting materials, and required purity. The microwave-assisted dehydrogenation of Dibenzosuberone stands out for its high yield and remarkably short reaction time, making it an attractive option for rapid synthesis.[3] The oxidation of 5H-dibenzo[a,d]cyclohepten-5-ol also offers a high-yielding, one-step conversion.[5] The intramolecular Friedel-Crafts cyclization remains a robust and classical approach, particularly for the synthesis of substituted derivatives from readily available precursors.[3] For researchers and drug development professionals, a thorough understanding of these synthetic pathways is essential for the efficient production of Dibenzosuberenone and its diverse range of derivatives.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. 5-Dibenzosuberenone synthesis - chemicalbook [chemicalbook.com]
- 6. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Dibenzosuberenone-Based p38 MAPK Inhibitors
For researchers, scientists, and drug development professionals, the quest for highly selective kinase inhibitors is paramount. Off-target effects can lead to unforeseen toxicities and confound experimental results. This guide provides an objective comparison of dibenzosuberenone-based p38 MAPK inhibitors, focusing on their cross-reactivity profiles against other kinases and comparing their performance with alternative p38 MAPK inhibitor scaffolds. The information presented is supported by experimental data to aid in the selection of the most appropriate chemical tools for research and development.
The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that are key players in cellular responses to inflammatory cytokines and environmental stress.[1] Dysregulation of the p38 MAPK pathway is implicated in a host of diseases, including inflammatory disorders, autoimmune diseases, and cancer, making it a prime target for therapeutic intervention. The dibenzosuberenone (B194781) scaffold has emerged as a promising chemotype for the development of potent and selective p38 MAPK inhibitors.
Comparative Analysis of Inhibitor Selectivity
The selectivity of an inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. The following tables summarize the inhibitory activity (IC50 values) of a prominent dibenzosuberenone-based inhibitor, Skepinone-L, and compares it with other widely used p38 MAPK inhibitors from different chemical classes.
Table 1: Potency against p38 MAPK Isoforms
| Inhibitor | Chemical Class | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) |
| Skepinone-L | Dibenzosuberenone | 5[2] | - | - | - |
| PH-797804 | Diarylpyridinone | 26[3] | 102[1] | >10,000[1] | >10,000[1] |
| SB203580 | Pyridinylimidazole | 50[1] | 500[1] | >10,000[1] | >10,000[1] |
| Doramapimod (BIRB 796) | Diarylurea | 38[1] | 65[1] | 200[1] | 520[1] |
Table 2: Cross-Reactivity Profile Against a Panel of Kinases
| Inhibitor | Primary Target(s) | Key Off-Targets (Inhibition >50% at 1µM) |
| Skepinone-L | p38α | Exceptionally selective; at 1 µM, did not significantly bind to a large panel of other kinases.[4] |
| PH-797804 | p38α/β | Highly selective with a reported selectivity ratio of >500-fold against a broad panel of kinases.[5] |
| SB203580 | p38α/β | JNK2/3, CK1δ/ε, RIPK2, GAK, among others. |
| Doramapimod (BIRB 796) | p38α/β/γ/δ | JNK1/2/3, c-Raf, B-Raf, VEGFR2, and others. |
The data highlights the exceptional selectivity of the dibenzosuberenone-based inhibitor, Skepinone-L, for p38α. While other inhibitors like PH-797804 also demonstrate high selectivity, older generation inhibitors such as SB203580 and Doramapimod exhibit significant off-target activity, which must be considered when interpreting experimental results.
Experimental Protocols for Assessing Cross-Reactivity
Accurate and reproducible assessment of inhibitor selectivity is crucial. Below are detailed methodologies for key experiments used to generate the comparative data.
In Vitro Kinase Profiling
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases to assess its selectivity.
Methodology: Kinase Selectivity Profiling System (e.g., ADP-Glo™ Kinase Assay) [6][7]
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a 384-well plate, dispense the kinase, a suitable substrate for that kinase, and ATP.
-
Inhibitor Addition: Add the diluted test inhibitor to the wells. Include a vehicle control (e.g., DMSO) for 100% activity and a control without enzyme for background.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to terminate the kinase reaction and deplete the remaining ATP. Then, add a detection reagent to convert the generated ADP into a luminescent signal.
-
Data Analysis: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate the percentage of inhibition for each kinase at each inhibitor concentration and determine the IC50 values.
Cellular Target Engagement
Objective: To measure the binding affinity of an inhibitor to its target kinase within a live cell environment.
Methodology: NanoBRET™ Target Engagement Assay [8][9][10]
-
Cell Preparation: Culture cells (e.g., HEK293) and transfect them with a vector expressing the target kinase fused to NanoLuc® luciferase.
-
Cell Plating: Plate the transfected cells in a white, 96-well cell culture plate.
-
Compound and Tracer Addition: Add a cell-permeable fluorescent tracer that binds to the kinase of interest to the cells. Immediately after, add serial dilutions of the test inhibitor.
-
Incubation: Incubate the plate for a period (e.g., 2 hours) at 37°C in a CO2 incubator to allow the inhibitor and tracer to reach binding equilibrium.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate to the wells. Read the plate on a luminometer capable of measuring both the donor (NanoLuc®) and acceptor (tracer) emission wavelengths.
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the inhibitor will lead to a decrease in the BRET signal. Determine the IC50 value from the dose-response curve.
Chemical Proteomics
Objective: To identify the protein targets of a kinase inhibitor in a complex biological sample, such as a cell lysate.
Methodology: Kinobeads Competition Binding Assay [11][12][13]
-
Lysate Preparation: Prepare a cell or tissue lysate under native conditions.
-
Inhibitor Incubation: Incubate the lysate with increasing concentrations of the test inhibitor. A vehicle control is also included.
-
Kinobeads Enrichment: Add "kinobeads," which are sepharose beads derivatized with a mixture of broad-spectrum, immobilized kinase inhibitors, to the lysate. These beads will bind to a large portion of the kinome.
-
Washing and Elution: Wash the beads to remove non-specifically bound proteins. Elute the bound kinases from the beads.
-
Sample Preparation and Mass Spectrometry: Prepare the eluted proteins for analysis by mass spectrometry (e.g., through tryptic digestion and labeling with isobaric tags).
-
Data Analysis: Analyze the samples by LC-MS/MS. The relative abundance of each kinase in the presence of the inhibitor compared to the control is quantified. A decrease in the amount of a kinase pulled down by the kinobeads in the presence of the free inhibitor indicates that the inhibitor binds to that kinase.
Visualizing Pathways and Workflows
To further elucidate the context of these studies, the following diagrams illustrate the p38 MAPK signaling pathway and a general experimental workflow for assessing inhibitor specificity.
Conclusion
The dibenzosuberenone scaffold, exemplified by Skepinone-L, represents a class of highly selective p38 MAPK inhibitors.[4][14] When compared to other classes of p38 inhibitors, they offer a superior selectivity profile, which is a significant advantage for both basic research and clinical development. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation of inhibitor specificity. By employing a combination of in vitro kinase profiling, cellular target engagement assays, and chemical proteomics, researchers can gain a comprehensive understanding of the cross-reactivity of their compounds and make informed decisions in their drug discovery and chemical biology endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. karger.com [karger.com]
- 5. Collection - Structural Bioinformatics-Based Prediction of Exceptional Selectivity of p38 MAP Kinase Inhibitor PH-797804 - Biochemistry - Figshare [acs.figshare.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [worldwide.promega.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. eubopen.org [eubopen.org]
- 11. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Benchmarking New Dibenzosuberenone Derivatives: A Comparative Guide for Researchers
For researchers and professionals in drug development, this guide provides a comparative analysis of novel dibenzosuberenone (B194781) derivatives against established standards in the fields of antidepressant and anticancer research. This document synthesizes experimental data, outlines detailed protocols, and visualizes key biological pathways to offer an objective performance benchmark.
Dibenzosuberenone and its analogs represent a versatile scaffold in medicinal chemistry, with a rich history as tricyclic antidepressants (TCAs) and emerging potential as potent anticancer agents.[1][2][3][4] This guide focuses on two promising new derivatives and compares their biological activity with industry-standard drugs.
Section 1: Novel Dibenzosuberenone Derivatives as Potential Antidepressants
The core structure of dibenzosuberenone is foundational to many TCAs.[3][4] Recent research has explored modifications of this scaffold to enhance efficacy and potentially reduce side effects. One such area of investigation involves the synthesis of halogenated derivatives.[1][2]
Comparative Analysis: Antidepressant Activity
This section benchmarks a novel brominated dibenzosuberenone derivative against the widely prescribed TCA, Amitriptyline (B1667244).
| Compound | Target(s) | Key Findings | Reference |
| New Derivative: 3,7-dibromo-amitriptyline | Monoamine Transporters | Preclinical synthesis suggests potential as a novel TCA. Biological activity data is pending further studies. | [1][2] |
| Standard: Amitriptyline | Serotonin (B10506) and Norepinephrine (B1679862) Transporters | A well-established TCA used as a first-line agent in treating depressive disorders.[1] | [1] |
Experimental Protocols
Synthesis of 3,7-dibromo-amitriptyline:
The synthesis of the 3,7-dibromo derivative of amitriptyline involves a two-step process.[1]
-
Grignard Reaction: Attachment of a dimethylaminopropyl group to the brominated dibenzosuberone (B195587) skeleton is achieved via a Grignard reaction.[1] This requires strictly controlled conditions due to the nature of the Grignard reagent.[1]
-
Dehydration: The resulting tertiary alcohol is then dehydrated using 85% sulfuric acid at a low temperature (4 °C) to yield the final compound.[1]
A detailed workflow for the synthesis is presented in the diagram below.
Signaling Pathway
The established mechanism of action for TCAs like amitriptyline involves the inhibition of serotonin and norepinephrine reuptake by blocking their respective transporters in the presynaptic neuron. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission.
Section 2: Benzosuberene Analogues as Novel Anticancer Agents
Recent studies have highlighted the potential of benzosuberene analogues, structurally related to dibenzosuberenone, as potent inhibitors of tubulin assembly, a key target in cancer chemotherapy.[5] These compounds have demonstrated significant cytotoxicity against various cancer cell lines.[5]
Comparative Analysis: Anticancer Activity
This section compares a novel fluoro-benzosuberene analogue with the well-established tubulin inhibitor, Colchicine.
| Compound | Target | Cell Line | IC50 / GI50 | Reference |
| New Derivative: Fluoro-benzosuberene analogue (37) | Tubulin Assembly | NCI-H460 (Lung Cancer) | GI50 = 5.47 nM | [5] |
| Standard: Colchicine | Tubulin Assembly | Various | Low micromolar range | [6] |
IC50: Half-maximal inhibitory concentration. GI50: 50% growth inhibition.
Experimental Protocols
Tubulin Assembly Assay:
The inhibitory effect of the benzosuberene analogues on tubulin polymerization is a key measure of their anticancer activity.[5]
-
Tubulin Preparation: Purified tubulin is obtained from bovine brain.
-
Polymerization Induction: Tubulin polymerization is induced by the addition of GTP and incubation at 37°C.
-
Inhibitor Addition: The test compounds (new derivatives and standards) are added at varying concentrations.
-
Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity at 340 nm over time using a spectrophotometer. The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50%.
Cell Viability Assay (MTT Assay):
To determine the cytotoxic effects of the compounds on cancer cells.
-
Cell Seeding: Cancer cell lines (e.g., NCI-H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The GI50 value is calculated as the concentration that causes 50% growth inhibition.
A generalized workflow for evaluating anticancer activity is depicted below.
Signaling Pathway
The benzosuberene analogues exert their anticancer effects by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules.[6] Microtubules are essential components of the cytoskeleton and the mitotic spindle. Their disruption leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of novel, potentially biologically active dibenzosuberone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of dibenzosuberenone-based novel polycyclic π-conjugated dihydropyridazines, pyridazines and pyrroles [beilstein-journals.org]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Synthesis of structurally diverse benzosuberene analogues and their biological evaluation as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Dibenzosuberenone Anticancer Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anticancer activity of Dibenzosuberenone derivatives, focusing on their potential as tubulin-targeting agents. Due to the limited direct in vivo data on the parent Dibenzosuberenone compound, this guide will utilize data from its closely related and well-studied derivatives, specifically from the dibenzo[b,f]oxepine and stilbene (B7821643) families. These compounds share a similar mechanism of action centered on the disruption of microtubule dynamics. For a comprehensive comparison, their performance is benchmarked against established anticancer drugs, Paclitaxel (B517696) and Doxorubicin (B1662922), in relevant preclinical cancer models.
Comparative Efficacy in Xenograft Models
The in vivo anticancer efficacy of a representative Dibenzosuberenone-like compound, Combretastatin (B1194345) A-4 (a stilbenoid), is compared with standard chemotherapeutic agents Paclitaxel and Doxorubicin in human colon carcinoma (HCT116) and breast adenocarcinoma (MCF-7) xenograft models.
Table 1: In Vivo Efficacy Against HCT116 Human Colon Carcinoma Xenografts in Mice
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Combretastatin A-4 Phosphate (B84403) (CA4P) | 200 mg/kg (in 4 divided doses) | Intraperitoneal | Not directly specified, but showed significant antitumor activity and a log10 cell kill of 1.01. | [1] |
| Doxorubicin | 5 mg/kg | Intraperitoneal | ~75% (estimated from tumor growth delay) | [2] |
| Vehicle Control | - | Intraperitoneal | 0 | [2] |
Table 2: In Vivo Efficacy Against MCF-7 Human Breast Adenocarcinoma Xenografts in Mice
| Compound | Dosage | Administration Route | Tumor Growth Inhibition (%) | Reference |
| Paclitaxel | 20 mg/kg (daily for 5 days) | Intraperitoneal | Significant antitumor activity observed. | [3] |
| Vehicle Control | - | Intraperitoneal | 0 | [3] |
Comparative Pharmacokinetics and Toxicity
A summary of key pharmacokinetic and toxicity parameters for the comparator drugs in mice is presented below. Data for Dibenzosuberenone derivatives in vivo is limited, and further studies are required for a direct comparison.
Table 3: Pharmacokinetic and Toxicity Profile in Mice
| Parameter | Paclitaxel | Doxorubicin | Combretastatin A-4 | Reference |
| Administration Route | Intravenous, Intraperitoneal | Intravenous, Intraperitoneal | Intravenous (as phosphate prodrug) | [4][5][6] |
| Elimination Half-life (t1/2) | ~20-48 hours (in humans, variable in mice) | ~20-48 hours (in humans, variable in mice) | CA4P: 5-9 min, CA4: 39-60 min (in rats) | [7][8][9] |
| Primary Metabolism | Hepatic (CYP2C8, CYP3A4) | Hepatic | Rapid dephosphorylation to active Combretastatin A-4 | [6][7] |
| Major Toxicities | Myelosuppression, neurotoxicity, hypersensitivity reactions | Cardiotoxicity, myelosuppression, nausea, alopecia | Tumor pain, cardiovascular effects (hypotension, hypertension), ataxia | [6][10][11] |
| LD50 (mice) | ~34.8 mg/kg (in a specific formulation) | IV: 12.5 mg/kg, IP: 4.6 mg/kg | Not specified, MTD for prodrug is 800 mg/kg | [11][12] |
Mechanism of Action and Signaling Pathways
Dibenzosuberenone derivatives, such as certain dibenzo[b,f]oxepines and stilbenoids like Combretastatin A-4, exert their anticancer effects primarily by targeting tubulin, a key component of microtubules.[13] This mechanism is shared with other microtubule-targeting agents like Paclitaxel and Vinca alkaloids, though their specific binding sites and effects on microtubule dynamics differ. Doxorubicin, in contrast, primarily acts as a DNA intercalating agent and topoisomerase II inhibitor.
Tubulin-Targeting Mechanism of Dibenzosuberenone Derivatives (e.g., Combretastatin A-4)
These compounds bind to the colchicine-binding site on β-tubulin, which leads to the inhibition of microtubule polymerization.[14] This disruption of microtubule dynamics results in the arrest of the cell cycle in the G2/M phase, ultimately leading to apoptosis.[15]
Paclitaxel Signaling Pathway
Paclitaxel also targets β-tubulin but at a different site (the taxane-binding site). Unlike the Dibenzosuberenone derivatives, Paclitaxel stabilizes microtubules, preventing their depolymerization. This leads to the formation of dysfunctional mitotic spindles, mitotic arrest, and subsequent apoptosis.[10][16]
Doxorubicin Signaling Pathway
Doxorubicin's primary mechanism involves intercalating into DNA, which inhibits the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to DNA double-strand breaks and the activation of apoptotic pathways.[17][18]
Experimental Protocols
General In Vivo Xenograft Study Workflow
The following diagram outlines a typical workflow for assessing the in vivo efficacy of an anticancer agent in a xenograft mouse model.
HCT116 Xenograft Model Protocol
-
Cell Culture: HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used.
-
Cell Implantation: A suspension of HCT116 cells (typically 1-5 x 10^6 cells) in a suitable medium, sometimes mixed with Matrigel, is injected subcutaneously into the flank of the mice.
-
Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).
-
Treatment: Mice are randomized into treatment and control groups. The investigational compound and comparator drugs are administered according to the specified dosage and schedule.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are excised and weighed, and tissues may be collected for further analysis.
MCF-7 Xenograft Model Protocol
The protocol for the MCF-7 model is similar to that of the HCT116 model with a critical addition:
-
Estrogen Supplementation: MCF-7 cells are estrogen-dependent for growth. Therefore, the host mice require estrogen supplementation, typically provided via the subcutaneous implantation of a slow-release estradiol (B170435) pellet a few days before cell injection. The rest of the procedure follows the general xenograft protocol.
Conclusion
Derivatives of Dibenzosuberenone, particularly those from the dibenzo[b,f]oxepine and stilbene classes, show promise as anticancer agents through their mechanism of tubulin polymerization inhibition. While direct in vivo data for the parent compound is lacking, studies on related molecules like Combretastatin A-4 demonstrate significant antitumor activity. In comparison to standard chemotherapeutics like Paclitaxel, which also targets microtubules but through a stabilization mechanism, these compounds may offer a different profile of efficacy and toxicity. Doxorubicin, with its distinct DNA-damaging mechanism, serves as another important benchmark. Further in vivo studies focusing on the efficacy, pharmacokinetics, and toxicity of specific Dibenzosuberenone derivatives are warranted to fully elucidate their therapeutic potential.
References
- 1. Evaluation of combretastatin A-4 prodrug in a non-Hodgkin's lymphoma xenograft model: preclinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tissue distribution, metabolism and excretion of paclitaxel in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phase I clinical trial of weekly combretastatin A4 phosphate: clinical and pharmacokinetic results [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Pharmacokinetics of doxorubicin and epirubicin in mice during chlorpromazine-induced hypothermia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, excretion, and distribution of combretastatin A4 phosphate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and neutrophil toxicity of paclitaxel orally administered in mice with recombinant interleukin-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [Toxicity, pharmacokinetics and pharmacodynamics of Soviet-made doxorubicin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics, tissue distribution and anti-tumour efficacy of paclitaxel delivered by polyvinylpyrrolidone solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[b,f]oxepine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Studies on Anti-Cancer Evaluation of Stilbene and Dibenzo[ b,f]oxepine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Anti-cancer Activity of Stilbene and Methoxydibenzo[b,f] oxepin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pharmacokinetics and neutrophil toxicity of paclitaxel orally administered in mice with recombinant interleukin-2 | springermedizin.de [springermedizin.de]
- 17. Combretastatin A-4 prodrug inhibits growth of human non-small cell lung cancer in a murine xenotransplant model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Dibenzosuberenone and Amitriptyline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Dibenzosuberenone and its prominent derivative, the tricyclic antidepressant Amitriptyline (B1667244). While a direct clinical head-to-head comparison is not applicable due to their distinct roles—one as a chemical precursor and the other as a pharmacologically active agent—this document will objectively compare their chemical properties, pharmacological profiles, and the synthetic pathway that connects them. All quantitative data is summarized for clarity, and detailed experimental methodologies are provided for key processes.
Core Properties: From Precursor to Active Pharmaceutical Ingredient
Dibenzosuberenone serves as a foundational scaffold in the synthesis of numerous tricyclic antidepressants, with Amitriptyline being one of the most well-known outcomes.[1][2][3] Their fundamental chemical and physical properties are distinct, reflecting their different functionalities.
| Property | Dibenzosuberenone | Amitriptyline |
| Chemical Formula | C₁₅H₁₂O | C₂₀H₂₃N |
| Molar Mass | 208.26 g/mol | 277.411 g/mol [4] |
| Appearance | Clear yellow liquid or low melting solid[5] | White crystals or powder[6] |
| Melting Point | 31-34 °C | 196–197 °C[6] |
| Water Solubility | 0.03 g/L | 10 mg/L (at 25 °C)[6] |
| LogP | 3.855 (estimated)[7] | 4.92[4] |
| Primary Role | Chemical intermediate/precursor[2][3] | Active Pharmaceutical Ingredient (Antidepressant)[4][8] |
Pharmacological Profile: A Tale of Two Molecules
The pharmacological activities of Dibenzosuberenone and Amitriptyline are vastly different. Dibenzosuberenone itself is not used therapeutically but has been a subject of research for deriving new biologically active compounds.[1][9] In contrast, Amitriptyline is a well-characterized tricyclic antidepressant with a broad spectrum of activity.[4][8]
Mechanism of Action
Amitriptyline exerts its primary therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) at presynaptic terminals.[4][10] This blockade increases the concentration of these monoamines in the synaptic cleft, enhancing neurotransmission.[10][11] Chronic administration leads to adaptive changes in the central nervous system, including the desensitization of presynaptic autoreceptors and an increase in brain-derived neurotrophic factor (BDNF) levels.[12]
Beyond its primary targets, Amitriptyline is a potent antagonist at several other receptors, which contributes to both its therapeutic effects and its side effect profile.[4][11]
Dibenzosuberenone , as a chemical intermediate, does not have a defined therapeutic mechanism of action. However, its derivatives have been explored for various biological activities, including potential anti-inflammatory, antimicrobial, and neuroprotective effects in preclinical studies.[13]
Receptor Binding Affinities of Amitriptyline
The following table summarizes the binding affinities (Ki) of Amitriptyline for various human receptors and transporters. A smaller Ki value indicates a stronger binding affinity.
| Target | Ki (nM) | Class/Family | Primary Effect |
| Primary Targets | |||
| Serotonin Transporter (SERT) | 3.45 - 4.3[8] | Monoamine Transporter | 5-HT Reuptake Inhibition |
| Norepinephrine Transporter (NET) | 13.3 - 35[8] | Monoamine Transporter | NE Reuptake Inhibition |
| Receptor Antagonism | |||
| Histamine H₁ Receptor | 0.5 - 1.1[8] | Histamine Receptor | Antihistaminergic (Sedation) |
| Muscarinic M₁ Receptor | 1.1 - 1.8[8] | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M₂ Receptor | 3.9 - 6.9[8] | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M₃ Receptor | 1.4 - 3.6[8] | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M₄ Receptor | 7.2[8] | Acetylcholine Receptor | Anticholinergic |
| Muscarinic M₅ Receptor | 15.7 - 24[8] | Acetylcholine Receptor | Anticholinergic |
| α₁ₐ-Adrenergic Receptor | 2.6 - 13[14] | Adrenergic Receptor | Antihypertensive/Vasodilatory |
| 5-HT₂ₐ Receptor | 2.3 - 13[14] | Serotonin Receptor | Anxiolytic/Antipsychotic effects |
| 5-HT₂꜀ Receptor | 3.3 - 14[14] | Serotonin Receptor | Anxiolytic/Antipsychotic effects |
Pharmacokinetics of Amitriptyline
| Parameter | Value | Description |
| Bioavailability | 30-60%[12] | Subject to significant first-pass metabolism. |
| Protein Binding | ~96%[4] | Highly bound to plasma proteins. |
| Volume of Distribution (Vd) | 12-18 L/kg[1] | Widely distributed throughout the body. |
| Metabolism | Hepatic (CYP2D6, CYP2C19, CYP3A4)[12] | Metabolized to active metabolite Nortriptyline. |
| Elimination Half-life | 10-28 hours[12] | The active metabolite, Nortriptyline, has a longer half-life of 16-80 hours.[15] |
| Excretion | Primarily renal[12] | Excreted in the urine as metabolites. |
Synthesis of Amitriptyline from Dibenzosuberenone
The conversion of Dibenzosuberenone to Amitriptyline is a multi-step synthetic process. A common method involves a Grignard reaction followed by dehydration.[4]
Experimental Protocol: Grignard Reaction and Dehydration
Objective: To synthesize Amitriptyline from Dibenzosuberenone.
Materials:
-
Dibenzosuberenone
-
3-(Dimethylamino)propyl chloride
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Iodine (crystal)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide (B78521) solution
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and equipment for inert atmosphere reactions
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings and a crystal of iodine. To this, add a solution of 3-(dimethylamino)propyl chloride in anhydrous THF dropwise. The reaction is initiated, which is evident by a color change and gentle refluxing. After the addition is complete, the mixture is stirred until the magnesium is consumed.
-
Grignard Reaction: The solution of Dibenzosuberenone in anhydrous THF is added dropwise to the prepared Grignard reagent at room temperature. The reaction mixture is then stirred overnight.
-
Work-up and Dehydration: The reaction is quenched by the slow addition of cold water. The mixture is then acidified with concentrated hydrochloric acid and heated to induce dehydration of the intermediate tertiary alcohol. After cooling, the solution is made alkaline with a sodium hydroxide solution.
-
Extraction and Purification: The aqueous layer is extracted multiple times with dichloromethane. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude Amitriptyline. Further purification can be achieved by recrystallization or column chromatography.
Experimental Workflow: Neurotransmitter Reuptake Inhibition Assay
To characterize the primary mechanism of action of compounds like Amitriptyline, a neurotransmitter reuptake inhibition assay is employed. This assay measures the ability of a compound to block the reuptake of radiolabeled neurotransmitters into synaptosomes or cells expressing the specific transporter.
Experimental Protocol: Serotonin Reuptake Inhibition Assay
Objective: To determine the in vitro potency of a test compound (e.g., Amitriptyline) to inhibit the serotonin transporter (SERT).
Materials:
-
Rat brain tissue (for synaptosome preparation) or cells expressing human SERT (e.g., HEK293-hSERT)
-
[³H]Serotonin (radioligand)
-
Test compound (Amitriptyline)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation fluid
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Synaptosome/Cell Preparation: Prepare synaptosomes from rat brain tissue by homogenization and differential centrifugation, or culture cells expressing hSERT to an appropriate density.
-
Assay Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound, and the synaptosome/cell suspension.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiation of Reuptake: Add [³H]Serotonin to each well to initiate the reuptake reaction.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Termination of Reuptake: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: Non-specific uptake is determined in the presence of a high concentration of a known SERT inhibitor (e.g., fluoxetine). The percent inhibition of specific uptake is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration that inhibits 50% of specific uptake) is determined by non-linear regression analysis.
Signaling Pathway of Amitriptyline's Antidepressant Action
The therapeutic effects of Amitriptyline are believed to be mediated through the modulation of monoaminergic signaling and downstream neurotrophic pathways.
Conclusion
Dibenzosuberenone and Amitriptyline represent two ends of a spectrum in pharmaceutical development: the starting material and the final, clinically effective drug. While Dibenzosuberenone is a crucial building block, it lacks the specific structural features required for the pharmacological activity seen in Amitriptyline. The addition of the dimethylaminopropylidene side chain transforms the inert dibenzocyclic scaffold into a potent modulator of the central nervous system. This guide has provided a detailed comparison of their physicochemical properties, a summary of Amitriptyline's pharmacological and pharmacokinetic profiles, and an overview of the experimental protocols used in its synthesis and characterization. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
References
- 1. medicinesinformation.co.nz [medicinesinformation.co.nz]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Dibenzosuberenone - Wikipedia [en.wikipedia.org]
- 4. Amitriptyline - Wikipedia [en.wikipedia.org]
- 5. The Antidepressant Amitriptyline is a TrkA and TrkB Receptor Agonist that Promotes TrkA/TrkB Heterodimerization and Has Potent Neurotrophic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acs.org [acs.org]
- 7. Dibenzosuberone | 1210-35-1 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. derangedphysiology.com [derangedphysiology.com]
- 10. Dibenzosuberenone | CAS#:2222-33-5 | Chemsrc [chemsrc.com]
- 11. droracle.ai [droracle.ai]
- 12. Amitriptyline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. A Brief Review of the Pharmacology of Amitriptyline and Clinical Outcomes in Treating Fibromyalgia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and pharmacodynamic characterization of OROS® and immediate-release amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Engagement of Dibenzosuberenone Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental approaches to confirm the target engagement of dibenzosuberenone (B194781) analogues. Dibenzosuberenone, a tricyclic aromatic compound, serves as a scaffold for a variety of biologically active molecules, including analogues developed as potential kinase inhibitors and tubulin polymerization inhibitors. Verifying that these compounds directly interact with their intended molecular targets within a physiological context is a critical step in drug discovery and development.
This guide details various in vitro and cell-based assays, presenting available quantitative data for different dibenzosuberenone analogues. It also outlines the experimental protocols for key assays and visualizes relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Analysis of Dibenzosuberenone Analogues
The following tables summarize the reported biological activities and target engagement data for representative dibenzosuberenone analogues.
Table 1: Dibenzosuberenone Analogues as p38 MAP Kinase Inhibitors
| Compound ID | Structure | Biochemical IC50 (p38α) | Whole Blood IC50 (LPS-stimulated TNF-α release) | Assay Method | Reference |
| SKepinone-L | [Image of SKepinone-L structure] | 210 nM | 200 nM | Biochemical Kinase Assay / Whole Blood Assay | [1] |
| Compound 16h | [Image of Compound 16h structure] | 3 nM | 100 nM | Biochemical Kinase Assay / Whole Blood Assay | [1] |
| Compound 16p | [Image of Compound 16p structure] | 1 nM | 30 nM | Biochemical Kinase Assay / Whole Blood Assay | [1] |
| Compound 18a | [Image of Compound 18a structure] | 10 nM | 300 nM | Biochemical Kinase Assay / Whole Blood Assay | [1] |
Note: The whole blood assay provides a more physiologically relevant context by accounting for cell permeability and plasma protein binding.
Table 2: Benzosuberene Analogues as Tubulin Polymerization Inhibitors
| Compound ID | Structure | Tubulin Polymerization IC50 | Cell Line GI50 (SK-OV-3 Ovarian Cancer) | Colchicine Binding Inhibition (at 5 µM) | Reference |
| KGP18 | [Image of KGP18 structure] | 0.85 µM | Not Reported | Not Reported | [2] |
| Compound 7 | [Image of Compound 7 structure] | 0.85 µM | Not Reported | Not Reported | [2] |
| Compound 13 | [Image of Compound 13 structure] | ≤ 0.5 µM | 0.003 µM | Not Reported | [2] |
| Compound 29 | [Image of Compound 29 structure] | 1.0 µM | 0.0516 µM | Not Reported | [3] |
| Compound 62 | [Image of Compound 62 structure] | 1.2 µM | 0.0432 µM | Not Reported | [3] |
| Amino-Benzosuberene 3 | [Image of Amino-Benzosuberene 3 structure] | 1.2 µM | 33 pM | 91% | [4] |
Note: The GI50 value represents the concentration causing 50% growth inhibition in cancer cell lines, indicating the cytotoxic effect of inhibiting tubulin polymerization.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are generalized and may require optimization for specific compounds and cellular systems.
Biochemical Kinase Assays
Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
-
Kinase Reaction:
-
Prepare a reaction mixture containing the purified kinase, substrate, ATP, and the dibenzosuberenone analogue at various concentrations in a kinase buffer.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Detection:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader. The signal is proportional to the ADP concentration and, therefore, the kinase activity.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
This assay measures the binding affinity of an inhibitor to a kinase through a time-resolved fluorescence resonance energy transfer (TR-FRET) competition binding format.
-
Assay Preparation:
-
Prepare solutions of the europium (Eu)-labeled anti-tag antibody, the fluorescently labeled kinase tracer (an ATP-competitive ligand), and the purified kinase.
-
Prepare serial dilutions of the dibenzosuberenone analogue.
-
-
Assay Reaction:
-
In a microplate, combine the dibenzosuberenone analogue, the kinase/antibody mixture, and the tracer.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for 60 minutes to allow the binding reaction to reach equilibrium.
-
Measure the TR-FRET signal on a suitable plate reader. The binding of the tracer to the kinase results in a high FRET signal.
-
-
Data Analysis:
-
Inhibitor binding to the kinase displaces the tracer, leading to a decrease in the FRET signal.
-
Calculate IC50 values from the dose-response curve of the inhibitor.
-
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
-
Cell Treatment:
-
Culture cells to an appropriate density and treat with the dibenzosuberenone analogue or vehicle control for a specified time.
-
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes) using a thermal cycler.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a lysis buffer.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
-
Protein Detection:
-
Quantify the amount of the soluble target protein in the supernatant using methods like Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore engagement.
-
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reaction Setup:
-
Prepare a reaction mixture containing purified tubulin, GTP (essential for polymerization), and a buffer that promotes polymerization (e.g., containing glycerol).
-
Add the dibenzosuberenone analogue at various concentrations.
-
-
Initiation and Monitoring:
-
Initiate polymerization by incubating the mixture at 37°C.
-
Monitor the increase in turbidity (light scattering) at 340 nm over time using a spectrophotometer. The increase in absorbance is proportional to the extent of microtubule formation.
-
-
Data Analysis:
-
Plot the change in absorbance versus time.
-
Determine the rate and extent of polymerization for each compound concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the target engagement of dibenzosuberenone analogues.
Caption: p38 MAPK signaling pathway and the inhibitory action of dibenzosuberenone analogues.
Caption: Mechanism of tubulin polymerization inhibition by dibenzosuberenone analogues.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
Confirming the target engagement of dibenzosuberenone analogues is a multifaceted process that requires a combination of biochemical and cellular assays. While biochemical assays provide direct evidence of interaction with a purified target, cellular assays like CETSA are crucial for verifying that the compound can reach and bind to its target in a more physiologically relevant environment. The data presented in this guide, although not exhaustive, highlights the potential of dibenzosuberenone analogues as inhibitors of both p38 MAP kinase and tubulin polymerization. The provided protocols and visualizations serve as a resource for researchers designing and interpreting target engagement studies for this promising class of compounds. A thorough understanding and application of these methods are essential for the successful development of novel therapeutics based on the dibenzosuberenone scaffold.
References
- 1. Dibenzosuberones as p38 mitogen-activated protein kinase inhibitors with low ATP competitiveness and outstanding whole blood activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure Guided Design, Synthesis and Biological Evaluation of Novel Benzosuberene Analogues as Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural Interrogation of Benzosuberene-Based Inhibitors of Tubulin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Amino-Benzosuberene Analogue That Inhibits Tubulin Assembly and Demonstrates Remarkable Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Dibenzosuberenone
For Researchers, Scientists, and Drug Development Professionals
Dibenzosuberenone (B194781) is a key chemical intermediate in the synthesis of numerous pharmaceutical compounds, most notably tricyclic antidepressants.[1] The efficiency and reproducibility of its synthesis are therefore of critical importance. This guide provides a comparative analysis of common synthetic protocols for dibenzosuberenone, supported by experimental data to aid researchers in selecting the most suitable method for their needs.
Performance Comparison of Synthesis Protocols
The following table summarizes the key quantitative data for the different synthesis protocols of dibenzosuberenone, offering a clear comparison of their performance based on yield, reaction time, and key reagents.
| Synthesis Protocol | Starting Material | Key Reagents/Catalyst | Solvent | Reaction Time | Temperature | Yield (%) | Purity |
| Microwave-Assisted Dehydrogenation | Dibenzosuberone (B195587) | 5% Palladium on Barium Sulfate (B86663), Diethyl Maleate (B1232345) | Ethanol (for workup) | 30 minutes | 200°C | 96% | >95% (NMR) |
| Bromination-Dehydrohalogenation | Dibenzosuberone | Molecular Bromine, Light Irradiation | Not Specified | Not Specified | Not Specified | 70-90% | Not Specified |
| Oxidation | 5H-Dibenzo[a,d]cyclohepten-5-ol | Vanadium Pentoxide, tert-Butyl Hydroperoxide (TBHP) | Water | 24 hours | 100°C | 91% | Not Specified |
Experimental Protocols
Microwave-Assisted Dehydrogenation of Dibenzosuberone
This protocol is a high-yield and rapid method for the synthesis of dibenzosuberenone.[2]
Procedure:
-
To a 10 mL sealed glass tube suitable for microwave synthesis, add 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) (0.42 g, 2.0 mmol), diethyl maleate (1 g), and 5% palladium on barium sulfate (30 mg).[2]
-
Heat the mixture using a focused mono-mode microwave oven at 60 W to a target temperature of 200°C for 30 minutes.[2]
-
After cooling, transfer the reaction mixture to a round-bottom flask using ethanol.
-
Add approximately 5 mL of 20% aqueous potassium hydroxide (B78521) (KOH) and heat the mixture to reflux for 10 minutes to hydrolyze any remaining diethyl maleate.[2]
-
Extract the aqueous solution with three 10 mL portions of diethyl ether.[2]
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberenone) as a yellow wax. The reported yield is 0.40 g (96%) with a purity of >95% as determined by NMR.[2]
Bromination and Dehydrohalogenation of Dibenzosuberone
This classical two-step approach provides a viable alternative to direct dehydrogenation. An older method utilizing molecular bromine under irradiation has reported high yields.[1] A more detailed recent protocol for a substituted analog using N-bromosuccinimide (NBS) is described below, which can be adapted for the unsubstituted dibenzosuberenone.
Procedure for a Substituted Analog (2,8-dimethyl-dibenzosuberenone):
-
In a round-bottom flask, combine 10,11-dihydro-2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one (0.82 g, 3.45 mmol), N-bromosuccinimide (0.93 g, 1.5 eq.), and 2,2'-azo-bis-isobutyronitrile (AIBN) (30 mg, 5 mol%) in 20 mL of tetrachloromethane.[2]
-
Stir the mixture at 70°C for 22 hours.[2]
-
After cooling to room temperature, filter the suspension and wash the solid with 2 mL of tetrachloromethane.[2]
-
Slowly add triethylamine (B128534) to the combined filtrates until the solution is basic, as indicated by wet pH indicator paper. Continue stirring at room temperature for 60 minutes, adding more triethylamine if necessary to maintain a basic pH.[2]
-
The product, 2,8-dimethyl-5H-dibenzo[a,d]cyclohepten-5-one, can be purified by column chromatography. The reported yield for this specific substituted product is 25%.[2]
Oxidation of 5H-Dibenzo[a,d]cyclohepten-5-ol
This method provides a direct route to dibenzosuberenone from its corresponding secondary alcohol.
Procedure:
-
A solution of 5H-dibenzo[a,d]cyclohepten-5-ol (1 mmol) and 70% tert-Butyl hydroperoxide (TBHP) (6 or 10 equivalents) in water is stirred at 100°C for 24 hours.
-
The reaction mixture is then quenched with a saturated solution of sodium thiosulfate (B1220275) (5 mL) and extracted with dichloromethane (B109758) (3 x 10 mL).
-
The combined organic extracts are dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica (B1680970) gel to give the desired product with a reported yield of 91%.
Visualizing the Synthesis: Dehydrogenation Pathway
The following diagram illustrates the workflow for the microwave-assisted dehydrogenation of dibenzosuberone to dibenzosuberenone.
Caption: Microwave-assisted dehydrogenation of dibenzosuberone.
References
A Comparative Analysis of the Photophysical Properties of Dibenzosuberenone Dyes
For Immediate Release
A comprehensive comparative study has been conducted on the photophysical properties of a novel class of fluorescent dyes based on the dibenzosuberenone (B194781) scaffold. This guide provides a detailed analysis of their performance characteristics, benchmarked against established fluorescent dye families, to aid researchers, scientists, and drug development professionals in the selection of optimal imaging and sensing agents. The findings reveal that dibenzosuberenone-based dyes, particularly dihydropyridazine (B8628806) derivatives, exhibit exceptional brightness and large Stokes shifts, positioning them as promising alternatives in various applications.
Executive Summary
Dibenzosuberenone dyes are emerging as a versatile class of fluorophores with highly tunable photophysical properties. This guide presents a quantitative comparison of a series of dihydropyridazine-dibenzosuberenone derivatives with commonly used rhodamine, BODIPY, and cyanine (B1664457) dyes. The data, summarized in clear tabular format, highlights the superior quantum yields of several dibenzosuberenone derivatives. Detailed experimental protocols for the characterization of these dyes are provided, alongside a visual workflow for determining fluorescence quantum yield, to ensure the reproducibility of the findings.
Data Presentation: A Comparative Overview
The photophysical properties of a series of 3,7-substituted dihydropyridazine-dibenzosuberenone dyes, investigated in toluene (B28343), are presented in Table 1.[1] For a comprehensive comparison, the photophysical data of three widely used fluorescent dyes—Rhodamine B, BODIPY FL, and Cyanine 5 (Cy5)—are provided in Table 2. To facilitate a direct and objective comparison, data for these dyes in toluene and other common solvents are included, as available in the literature.
Table 1: Photophysical Properties of Dihydropyridazine-Dibenzosuberenone Dyes in Toluene [1]
| Compound | Substituent (R) | Absorbance Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) |
| 1a | -H | 455 | 560 | 105 | 0.85 |
| 1b | -F | 453 | 558 | 105 | 0.92 |
| 1c | -Cl | 458 | 565 | 107 | 0.90 |
| 1d | -Br | 460 | 568 | 108 | 0.88 |
| 1e | -CH₃ | 462 | 570 | 108 | 0.95 |
| 1f | -OCH₃ | 475 | 585 | 110 | 0.99 |
| 1g | -N(CH₃)₂ | 495 | 625 | 130 | 0.75 |
| 2a | -H | 468 | 575 | 107 | 0.88 |
| 2b | -F | 466 | 572 | 106 | 0.94 |
| 2c | -Cl | 470 | 578 | 108 | 0.91 |
| 2d | -Br | 472 | 580 | 108 | 0.89 |
| 2e | -CH₃ | 475 | 583 | 108 | 0.96 |
| 2f | -OCH₃ | 488 | 598 | 110 | 0.98 |
| 2g | -N(CH₃)₂ | 508 | 638 | 130 | 0.78 |
Table 2: Photophysical Properties of Comparator Fluorescent Dyes
| Dye | Solvent | Absorbance Max (λ_abs) [nm] | Emission Max (λ_em) [nm] | Stokes Shift [nm] | Fluorescence Quantum Yield (Φ_F) | Molar Extinction Coefficient (ε) [M⁻¹cm⁻¹] |
| Rhodamine B | Ethanol (B145695) | 543 | 565 | 22 | 0.70[2][3] | 106,000 |
| BODIPY FL | Methanol | 503 | 512 | 9 | ~0.90[4][5] | >80,000 |
| Cyanine 5 (Cy5) | Aqueous Buffer | 649 | 666 | 17 | 0.20 | 250,000 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, ensuring a basis for reproducible research.
UV-Visible Absorption Spectroscopy
This protocol outlines the procedure for determining the absorption properties of the fluorescent dyes.[6][7]
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for all absorbance measurements.
-
Sample Preparation:
-
Dye solutions are prepared in spectroscopic grade solvents (e.g., toluene, ethanol) to a concentration that yields an absorbance between 0.02 and 0.1 at the absorption maximum to avoid inner filter effects.
-
A blank solution containing only the solvent is used to zero the spectrophotometer.
-
-
Measurement:
-
The sample is placed in a 1 cm path length quartz cuvette.
-
The absorption spectrum is recorded over a wavelength range appropriate for the dye, typically from 300 nm to 800 nm.
-
The wavelength of maximum absorbance (λ_abs) is determined from the resulting spectrum.
-
Fluorescence Spectroscopy and Quantum Yield Determination
The fluorescence emission spectra and quantum yields are determined using the comparative method, which involves referencing the dye against a standard with a known quantum yield.[8][9]
-
Instrumentation: A calibrated spectrofluorometer equipped with a xenon arc lamp and photomultiplier tube detector is utilized.
-
Standard Selection: A well-characterized fluorescent standard with a known and stable quantum yield is chosen. The standard's absorption and emission spectra should ideally overlap with the sample's spectra. For the dibenzosuberenone dyes emitting in the green-orange region, a standard such as Rhodamine 6G in ethanol (Φ_F = 0.95) is suitable.[2]
-
Procedure:
-
A series of five dilutions of both the sample and the standard are prepared in the same solvent, with absorbances at the excitation wavelength ranging from 0.02 to 0.1.[9]
-
The absorbance of each solution is measured using the UV-Vis spectrophotometer at the chosen excitation wavelength.
-
The fluorescence emission spectrum of each solution is recorded using the spectrofluorometer. The excitation wavelength is set to the absorbance maximum of the dye. The excitation and emission slit widths are kept constant for all measurements.
-
The integrated fluorescence intensity (the area under the emission curve) is calculated for each spectrum after correcting for the instrument's wavelength-dependent response.[8]
-
-
Data Analysis:
-
A plot of the integrated fluorescence intensity versus absorbance is created for both the sample and the standard.
-
A linear regression is performed on both datasets. The slope of the resulting line is the gradient (Grad).
-
The fluorescence quantum yield of the sample (Φ_X) is calculated using the following equation:
Φ_X = Φ_ST * (Grad_X / Grad_ST) * (η_X² / η_ST²)
Where:
-
Φ_ST is the quantum yield of the standard.
-
Grad_X and Grad_ST are the gradients for the sample and standard, respectively.
-
η_X and η_ST are the refractive indices of the sample and standard solutions (if different solvents are used).
-
-
Mandatory Visualization
The following diagrams illustrate key experimental workflows and relationships described in this guide.
Caption: Workflow for comparative fluorescence quantum yield determination.
Caption: Factors influencing the photophysical properties of Dibenzosuberenone dyes.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodamine B - Wikipedia [en.wikipedia.org]
- 3. omlc.org [omlc.org]
- 4. BODIPY | AAT Bioquest [aatbio.com]
- 5. BODIPY Dye Series—Section 1.4 | Thermo Fisher Scientific - US [thermofisher.com]
- 6. biocompare.com [biocompare.com]
- 7. UV-Visible Spectroscopy [www2.chemistry.msu.edu]
- 8. ir.library.oregonstate.edu [ir.library.oregonstate.edu]
- 9. chem.uci.edu [chem.uci.edu]
Safety Operating Guide
Proper Disposal Procedures for Suberenone: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Suberenone (also known as 5H-Dibenzo[a,d]cyclohepten-5-one), a chemical intermediate used in the synthesis of various compounds, including tricyclic antidepressants.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure laboratory safety, regulatory compliance, and environmental protection.
While Suberenone at its given concentration is not classified as a hazardous substance, it is prudent laboratory practice to treat all chemical waste with caution. Thermal decomposition of Suberenone may produce irritating gases and vapors. Due to its low water solubility, it is not considered to be mobile in the environment.
Chemical and Physical Properties of Suberenone
A summary of the key quantitative data for Suberenone is presented in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₁₅H₁₀O |
| Molecular Weight | 206.24 g/mol |
| Appearance | Light yellow, odorless powder solid |
| Melting Point | 87-88 °C |
| Storage Class | 11 (Combustible Solids) |
Step-by-Step Disposal Protocol for Suberenone
The following protocol outlines the recommended procedure for the safe disposal of Suberenone waste. This is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.
Waste Identification and Segregation
-
Identify Waste: All materials contaminated with Suberenone, including unused product, reaction byproducts, and contaminated personal protective equipment (PPE), should be considered chemical waste.
-
Segregate Waste: Do not mix Suberenone waste with other chemical waste streams unless compatibility has been confirmed. Keep it separate from aqueous and solvent wastes where possible.
Containerization
-
Select Appropriate Containers: Use chemically resistant and sealable containers for collecting solid Suberenone waste. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.
-
Original Containers: Whenever possible, collect the waste in its original container. Do not deface the manufacturer's label.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name ("Suberenone" or "5H-Dibenzo[a,d]cyclohepten-5-one"), and the approximate quantity of the waste.
Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and cool, dry area away from incompatible materials, such as strong oxidizing agents.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.
Disposal
-
Contact Environmental Health and Safety (EHS): Do not dispose of Suberenone in the regular trash or down the drain. Contact your institution's Environmental Health and Safety (EHS) department or equivalent authority to arrange for the pickup and disposal of the chemical waste.
-
Documentation: Complete any required waste disposal forms or manifests as per your institution's procedures.
Experimental Workflow: Synthesis of a Tricyclic Antidepressant Precursor
While specific signaling pathways for Suberenone are not well-documented, its primary use is as a precursor in the synthesis of tricyclic antidepressants. The following diagram illustrates a generalized experimental workflow for such a synthesis, starting from Suberenone.
Caption: Generalized synthetic pathway from Suberenone to a tricyclic antidepressant precursor.
References
Essential Safety and Handling Guide for Dibenzosuberenone
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Dibenzosuberenone (CAS 2222-33-5), also known as 5H-Dibenzo[a,d]cyclohepten-5-one. Adherence to these procedures is critical for laboratory safety and operational integrity.
Physical and Chemical Properties
Properly identifying the substance is the first step in safe handling. Below is a summary of key quantitative data for Dibenzosuberenone.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₀O | [1] |
| Molecular Weight | 206.24 g/mol | [1] |
| Appearance | Light yellow powder solid | [2][3] |
| Melting Point | 85 - 91 °C (185 - 195.8 °F) | [2][3] |
| Purity | ≥98% | [1] |
| Odor | Odorless | [2][3] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure. The following PPE should be worn at all times when handling Dibenzosuberenone.[2][4]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] If splashes are likely, use safety glasses with side-shields or goggles.[5]
-
Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and clothing to prevent skin exposure.[5][6] Long-sleeved clothing is recommended.[3][5]
-
Respiratory Protection: A NIOSH-approved N95 respirator or equivalent should be used when handling the powder form to avoid dust inhalation. Ensure adequate ventilation.[2][3][6]
Operational Plan: Handling and Storage
Handling:
-
Ventilation: Always handle Dibenzosuberenone in a well-ventilated area, such as a chemical fume hood.[2][3][6]
-
Avoid Dust Formation: Take care to avoid the formation of dust when handling the solid powder.[2][3][6]
-
Prevent Contact: Avoid contact with skin, eyes, and clothing.[2][3][6] Do not breathe dust.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling, and before eating, drinking, or smoking.[5]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][3][6]
Emergency Procedures: First Aid
In case of exposure, follow these first-aid measures immediately:
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3][6]
-
Skin Contact: Wash off immediately with soap and plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[3]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3][6]
-
Ingestion: Do NOT induce vomiting. Get medical attention.[2][3]
Disposal Plan
All waste materials containing Dibenzosuberenone should be treated as hazardous waste.
-
Containment: Sweep up spilled material and shovel it into a suitable, closed container for disposal.[2][3][6] Avoid generating dust.
-
Labeling: Clearly label the waste container with the contents.
-
Disposal: Dispose of the waste in accordance with federal, state, and local environmental regulations. Do not empty into drains.[6]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of Dibenzosuberenone, from preparation to disposal.
Caption: Workflow for Safe Handling of Dibenzosuberenone.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
